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  • Product: Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Mechanisms, and Applications of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Executive Summary Methyl 2-(4-formyl-1H-indol-1-yl)acetate (CAS: 1344095-54-0) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry [1]. Featuring a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-formyl-1H-indol-1-yl)acetate (CAS: 1344095-54-0) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry [1]. Featuring a privileged indole scaffold, this compound presents two orthogonal reactive sites: a C4-formyl group primed for condensation reactions (e.g., Schiff base or hydrazide formation) and an N1-acetate ester that modulates lipophilicity while offering a vector for downstream functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and its critical role in the development of human glucagon receptor (hGluR) antagonists.

Physicochemical Profiling

Understanding the quantitative properties of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is essential for predicting its behavior in both synthetic workflows and biological systems. The N-alkylation significantly reduces the hydrogen-bond donor capacity of the parent indole, thereby increasing its membrane permeability profile.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Methyl 2-(4-formyl-1H-indol-1-yl)acetate
CAS Registry Number 1344095-54-0
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Monoisotopic Mass 217.0739 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate relies on the regioselective N-alkylation of 4-formylindole. Because the indolide anion is an ambident nucleophile (capable of reacting at N1 or C3), the choice of base and solvent is critical to direct the electrophilic attack exclusively to the nitrogen atom [2].

SynthesisWorkflow Step1 4-Formylindole (Substrate) Step2 NaH / DMF (0 °C) Deprotonation Step1->Step2 N2 atm Step3 Indolide Anion (Nucleophile) Step2->Step3 - H2 (gas) Step4 Methyl Bromoacetate SN2 Alkylation Step3->Step4 Step5 Methyl 2-(4-formyl- 1H-indol-1-yl)acetate Step4->Step5 RT, 2h

Caption: Workflow for the SN2 N-alkylation of 4-formylindole to yield the target acetate.

Step-by-Step Methodology: N-Alkylation Workflow

1. Preparation & Deprotonation

  • Action: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 4-formylindole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise [3].

  • Causality: Cooling to 0 °C safely manages the exothermic deprotonation. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H (pKa ~16.2). The use of DMF, a polar aprotic solvent, poorly solvates the resulting indolide anion, maximizing its nucleophilicity and strongly favoring N-alkylation over C-alkylation.

  • In-Process Validation: The evolution of H₂ gas will be observed. The reaction is complete when bubbling ceases and the solution transitions to a deep yellow/orange hue, confirming total anion formation.

2. Electrophilic Substitution (S_N2)

  • Action: Slowly add methyl bromoacetate (1.2 equiv) dropwise to the cooled solution. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours [4].

  • Causality: Methyl bromoacetate is a highly reactive electrophile. The soft indolide nitrogen attacks the alpha-carbon of the acetate via a concerted S_N2 mechanism, displacing the bromide leaving group.

  • In-Process Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The starting material (which has a lower Rf​ due to N-H hydrogen bonding) will disappear, replaced by a new, higher Rf​ spot that is highly UV-active at 254 nm.

3. Work-up & Analytical Verification

  • Action: Quench the reaction carefully with ice water to destroy unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers extensively with brine (to partition the DMF into the aqueous phase), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Characterization:

    • ¹H NMR (CDCl₃): Success is definitively confirmed by the complete absence of the broad indole N-H peak (>8.0 ppm). The spectrum must feature a new sharp singlet at ~4.9 ppm integrating for 2H (the N-CH₂ protons) and retain the characteristic aldehyde proton singlet at ~10.2 ppm [4].

    • LC-MS: A major peak corresponding to m/z 218 [M+H]⁺ must be observed.

Applications in Drug Discovery: hGluR Antagonists

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a critical intermediate in the synthesis of non-peptide human glucagon receptor (hGluR) antagonists , specifically the alkylidene hydrazide class [5].

In Type 2 Diabetes, hyperglucagonemia drives excessive hepatic glucose production. Blocking the GCGR (a G-protein coupled receptor) prevents the activation of adenylyl cyclase, thereby lowering intracellular cAMP and halting gluconeogenesis [6].

Mechanistic Role of the Scaffold: To synthesize these antagonists, the C4-formyl group of the indole is condensed with an aryl hydrazide to form an alkylidene hydrazide linkage. The N1-acetate group (derived from our target compound) serves a dual purpose:

  • Lipophilic Tuning: It occupies a specific hydrophobic pocket within the transmembrane domain of the GCGR.

  • Prodrug/Pharmacophore Vector: The methyl ester can be hydrolyzed in vivo or in vitro to the corresponding acetic acid, significantly improving the aqueous solubility and oral bioavailability of the drug candidate, solving the pharmacokinetic limitations of earlier highly lipophilic antagonists [5].

GCGR_Antagonism Drug Alkylidene Hydrazide (Target Derivative) Receptor Human Glucagon Receptor (GCGR) Drug->Receptor Competitive Antagonism GProtein G_s Protein Activation Receptor->GProtein Agonist-Induced cAMP cAMP Accumulation GProtein->cAMP Glucose Hepatic Glucose Output cAMP->Glucose Gluconeogenesis

Caption: Mechanism of GCGR inhibition by alkylidene hydrazides derived from the target.

References

  • Madsen, P., et al. "Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid[1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide." Journal of Medicinal Chemistry, 2002. Available at:[Link]

  • Sloop, K. W., et al. "Glucagon as a target for the treatment of Type 2 diabetes." Expert Opinion on Therapeutic Targets, 2005. Available at:[Link]

  • Ling, A., et al. "Glucagon antagonists/inverse agonists." US Patent 6613942B1, 2003.
  • Zhao, H., et al. "Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry, 2004. Available at:[Link]

  • "Discovery and Development of Novel Antimicrobial Compounds Targeting the FtsY SRP Receptor in Escherichia coli." La Trobe University Theses, 2022. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Chemical Properties, Reactivity, and Synthetic Utility of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Executive Summary Methyl 2-(4-formyl-1H-indol-1-yl)acetate (CAS: 1344095-54-0) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and organic synthesis[1]. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-formyl-1H-indol-1-yl)acetate (CAS: 1344095-54-0) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and organic synthesis[1]. Characterized by an electron-rich indole core, a reactive C4-carboxaldehyde (formyl) group, and an N-linked methyl acetate moiety, this compound serves as a critical intermediate for the construction of complex multi-cyclic scaffolds. The strategic placement of the formyl group at the C4 position bypasses the traditional challenges of regioselective functionalization on the indole ring, enabling the rapid development of targeted therapeutics, including broad-spectrum[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, orthogonal reactivity pathways, and field-proven synthetic protocols designed for high-yield derivatization.

Physicochemical Profiling

To facilitate experimental design, the core quantitative and structural data of the compound are summarized below.

PropertyValue / Description
Chemical Name Methyl 2-(4-formyl-1H-indol-1-yl)acetate
CAS Registry Number 1344095-54-0
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Theoretical Exact Mass 217.0739 Da
Key Structural Motifs Indole core, C4-carboxaldehyde, N1-methyl acetate
Physical State (Standard Conditions) Solid (typically a waxy brown or off-white powder)

Mechanistic Reactivity Profile

The synthetic value of Methyl 2-(4-formyl-1H-indol-1-yl)acetate lies in its orthogonal reactivity. A skilled medicinal chemist can selectively address three distinct sites on the molecule without requiring exhaustive protection-deprotection strategies. Formylated indoles are highly prized intermediates because the formyl group can participate in a variety of transformations, serving as an effective directing group or electrophilic center[3].

  • C4-Formyl Group (Electrophilic Center): The aldehyde at the 4-position is highly susceptible to nucleophilic attack. It readily undergoes reductive amination with primary or secondary amines to yield benzylic amines, or Wittig olefination to extend the carbon framework.

  • N-Acetate Moiety (Hydrolyzable Handle): The methyl ester can be selectively saponified to the corresponding carboxylic acid (2-(4-formyl-1H-indol-1-yl)acetic acid) under mild basic conditions (e.g., LiOH in THF/H2O). This provides a handle for subsequent amide coupling reactions.

  • C3 Position (Nucleophilic Site): Despite the electron-withdrawing nature of the C4-formyl group, the enamine-like character of the indole system ensures that the C3 position remains susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation or further formylation.

ReactivityMap Center Methyl 2-(4-formyl-1H-indol-1-yl)acetate Formyl C4-Formyl Group Electrophilic Center Center->Formyl Reductive Amination Wittig Olefination Ester N-Acetate Moiety Hydrolyzable Handle Center->Ester Saponification Amidation Indole C3 Position Nucleophilic Site Center->Indole Electrophilic Aromatic Substitution (EAS)

Orthogonal reactivity map of Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Experimental Protocols: De Novo Synthesis via N-Alkylation

The classical and most robust method for synthesizing this compound is the using 1H-indole-4-carboxaldehyde and methyl bromoacetate[4].

Causality of Experimental Choices
  • Sodium Hydride (NaH): The indole N-H proton has a pKa of ~16.2. NaH ensures irreversible deprotonation, evolving hydrogen gas to drive the equilibrium entirely toward the nucleophilic indolide anion[4].

  • Anhydrous DMF: A polar aprotic solvent is critical. DMF effectively solvates the sodium cation, leaving the indolide anion "naked" and maximizing its nucleophilicity for the subsequent S_N2 attack.

  • Methyl Bromoacetate: This α-bromo ester is a highly reactive electrophile due to the electron-withdrawing nature of the adjacent carbonyl, facilitating rapid alkylation at low temperatures[5].

Step-by-Step Methodology

1. Deprotonation Phase

  • To an oven-dried round-bottom flask under an inert argon atmosphere, add 1H-indole-4-carboxaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Observation: Effervescence (H2 gas evolution) will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns slightly opaque, indicating complete formation of the indolide anion.

2. Alkylation Phase

  • Slowly add (1.1 equiv) dropwise to the reaction mixture at 0 °C[5].

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

3. Quenching and Workup

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Critical Step: Wash the combined organic extracts extensively with brine (at least 3-4 times). Causality: DMF is highly soluble in water but can partition into the organic layer; repetitive brine washes effectively pull residual DMF into the aqueous phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

4. Self-Validating Quality Control

  • TLC: Monitor via Thin-Layer Chromatography (Hexanes/EtOAc 7:3). The starting material will show a distinct UV-active spot. Upon conversion, a new, less polar spot appears due to the loss of the polar N-H bond.

  • LC/MS: Confirm the mass shift. The product should yield an [M+H]+ peak at m/z 218.2[2].

Step-by-step synthetic workflow for the N-alkylation of the indole core.

Applications in Drug Discovery

The structural geometry of Methyl 2-(4-formyl-1H-indol-1-yl)acetate makes it a privileged scaffold in the design of antimicrobial and antineoplastic agents. Specifically, it has been utilized in the synthesis of diaminoquinazoline-based DHFR inhibitors [2].

In these workflows, the C4-formyl group is typically subjected to reductive amination or condensation with a guanidine or diaminoquinazoline derivative. This linkage allows the resulting molecule to project deeply into the DHFR active site, inhibiting DNA biosynthesis and reducing cell division in targeted bacterial or fungal pathogens[2]. The N-acetate group can subsequently be hydrolyzed to the free acid, providing a critical hydrogen-bond acceptor/donor pair that enhances binding affinity to the target enzyme's active site residues.

References

  • Google Patents. "WO2016201219A1 - Small molecule inhibitors of dihydrofolate reductase." World Intellectual Property Organization.
  • National Institutes of Health (PMC). "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source." PubMed Central. Available at: [Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Executive Summary The compound Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a highly versatile synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), including glucagon ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a highly versatile synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), including glucagon antagonists and targeted kinase inhibitors[1]. The synthesis relies on the regioselective N-alkylation of 4-formyl-1H-indole. Because the indole core is an ambident nucleophile, achieving strict N1-selectivity over C3-alkylation requires precise thermodynamic and kinetic control. This technical guide provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality behind reagent selection, quantitative optimization data, and step-by-step methodologies.

Chemical Rationale and Mechanistic Overview

The Indole N-Alkylation Challenge

Indoles possess two nucleophilic centers: the N1 nitrogen and the C3 carbon. Under neutral or acidic conditions, electrophilic aromatic substitution naturally favors the electron-rich C3 position. To synthesize Methyl 2-(4-formyl-1H-indol-1-yl)acetate, the reaction must be driven toward [2]. This is achieved by deprotonating the indole to form an indolide anion, which acts as a hard nucleophile that preferentially attacks the electrophile at the N1 position.

Role of the 4-Formyl Substituent

The presence of the formyl group (-CHO) at the C4 position fundamentally alters the electronic landscape of the indole core. Through strong electron-withdrawing resonance (-M) and inductive (-I) effects, the formyl group deactivates the C3 position toward electrophilic attack[1]. Furthermore, it slightly increases the acidity of the N-H proton (lowering the pKa from ~16.2 to ~15.5), facilitating easier deprotonation by mild bases.

Base and Solvent Causality

The causality behind the selection of potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is rooted in the need to balance reactivity with functional group tolerance:

  • Solvent (DMF): As a polar aprotic solvent, DMF strongly solvates the potassium cation but leaves the indolide anion "naked" and highly reactive. This specific solvation dynamic is critical; less polar solvents like toluene or dichloromethane result in poor conversion and unacceptable N1:C3 ratios[2].

  • Base (K₂CO₃): While strong bases like Sodium Hydride (NaH) quantitatively deprotonate indoles, they pose safety risks at scale and can trigger unwanted side reactions (e.g., aldol-type condensations involving the reactive 4-formyl group). K₂CO₃ provides a heterogeneous, mild basic environment that maintains a low, steady-state concentration of the indolide anion, ensuring high N1 selectivity without degrading the starting material[2].

  • Electrophile (Methyl bromoacetate): The bromide leaving group offers the optimal balance of electrophilicity and stability. It is significantly more reactive than methyl chloroacetate (avoiding the need for harsh heating or Finkelstein catalysts) and less prone to light-induced degradation than methyl iodoacetate[3].

Mechanism SM 4-Formyl-1H-indole (Ambident Nucleophile) Base Base (K2CO3) Deprotonation SM->Base Anion Indolide Anion (Hard Nucleophile) Base->Anion Product Methyl 2-(4-formyl-1H-indol-1-yl)acetate (N1-Alkylated Product) Anion->Product SN2 Attack Electrophile Methyl Bromoacetate (Electrophile) Electrophile->Product Bromide Leaving Group

Reaction mechanism for the N1-selective alkylation of 4-formyl-1H-indole.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the N-alkylation of functionalized indoles, demonstrating why the DMF/K₂CO₃ system is the gold standard for this specific transformation[2].

SolventBase (Equivalents)Temp (°C)Time (h)Conversion (%)N1:C3 Selectivity
TolueneK₂CO₃ (2.0)801245%3:1
THFNaH (1.2)0 to RT485%10:1
AcetoneK₂CO₃ (2.0)60892%>50:1
DMF K₂CO₃ (2.0) 50 6 >95% >99:1
DMFCs₂CO₃ (1.5)RT4>95%>99:1

Note: While Cs₂CO₃ allows for room-temperature reactions, K₂CO₃ is preferred for large-scale syntheses due to its significantly lower cost and comparable yield profile upon mild heating.

Experimental Protocols

Reagents and Equipment
  • Substrate: 4-formyl-1H-indole (1.0 equiv)

  • Electrophile: Methyl bromoacetate (1.2 equiv)

  • Base: Potassium carbonate, anhydrous, 325 mesh (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M relative to substrate)

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon manifold, TLC plates (Silica gel 60 F254).

Self-Validating Step-by-Step Methodology
  • Reagent Charging: Under a nitrogen atmosphere, dissolve 4-formyl-1H-indole in anhydrous DMF (0.2 M) in a flame-dried flask.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to initiate deprotonation.

    • Self-Validation Check: The solution should transition to a slightly deeper yellow/orange hue, indicating the formation of the indolide anion.

  • Electrophile Addition: Slowly add methyl bromoacetate (1.2 equiv) dropwise via syringe over 5 minutes to prevent localized exothermic spikes[3].

  • Reaction Incubation: Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (R_f ~0.4) must be completely consumed, replaced by a single, more polar, strongly UV-active product spot (R_f ~0.3). If conversion is <95%, add an additional 0.1 equiv of methyl bromoacetate and stir for 1 hour.

  • Aqueous Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Self-Validation Check: Test the aqueous phase pH; it should be ~8-9. This confirms the base is neutralized enough to safely extract, but not acidic enough to cause premature hydrolysis of the newly formed methyl ester.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (9:1 to 7:3) to afford the pure target compound as an off-white solid.

Workflow Step1 1. Reagent Preparation Dissolve 4-formyl-1H-indole in dry DMF Step2 2. Base Addition Add K2CO3 (2.0 eq), stir 30 min at RT Step1->Step2 Step3 3. Electrophile Addition Dropwise Methyl bromoacetate (1.2 eq) Step2->Step3 Step4 4. Reaction Incubation Stir at 50°C for 4-8 hours under N2 Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, extract EtOAc, wash brine Step4->Step5 Step6 6. Purification Silica gel chromatography (Hexanes/EtOAc) Step5->Step6 Step7 Target Compound Isolated (>85% Yield) Step6->Step7

Step-by-step experimental workflow for the synthesis and purification process.

Analytical Characterization

To confirm the structural integrity and regioselectivity of the synthesized Methyl 2-(4-formyl-1H-indol-1-yl)acetate, the following analytical signatures should be observed[1]:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.20 (s, 1H, -CHO) — Confirms the intact formyl group.

    • δ 7.60 - 7.70 (m, 2H, Ar-H) — Indole core protons.

    • δ 7.28 - 7.41 (m, 2H, Ar-H) — Indole core protons.

    • δ 4.93 (s, 2H, N-CH₂-COO) — Diagnostic singlet confirming N-alkylation (C3-alkylation would present differently coupled protons).

    • δ 3.86 (s, 3H, -OCH₃) — Confirms the intact methyl ester.

  • MS (ESI+): Calculated for C₁₂H₁₁NO₃ [M+H]⁺ m/z 218.08; Found m/z 218.1.

References

  • [1] Title: US6613942B1 - Glucagon antagonists/inverse agonists. Source: Google Patents. URL:

  • [2] Title: Selective Synthesis of 1-functionalized-alkyl-1H-indazoles. Source: PubMed (Organic Letters). URL:[Link]

  • [3] Title: Heumann Indole Flow Chemistry Process. Source: PubMed (The Journal of Organic Chemistry). URL:[Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Nomenclature, and Application of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Executive Summary In the landscape of modern medicinal chemistry, indole derivatives serve as privileged scaffolds for drug discovery. Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a highly specialized, bifunctional chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, indole derivatives serve as privileged scaffolds for drug discovery. Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a highly specialized, bifunctional chemical building block. As a Senior Application Scientist, I frequently utilize this intermediate in the design of non-peptidic human glucagon receptor (hGluR) antagonists.

This whitepaper deconstructs the IUPAC nomenclature of this compound, details a self-validating synthetic protocol, and explores its critical role in downregulating hepatic glucose output for the treatment of Type 2 Diabetes, as established in foundational [1].

Structural Deconstruction & IUPAC Nomenclature

Understanding the reactivity of a molecule begins with its systematic nomenclature. The IUPAC name Methyl 2-(4-formyl-1H-indol-1-yl)acetate systematically maps the three-dimensional topology and electronic distribution of the molecule:

  • Methyl acetate core : The foundational aliphatic chain is an acetic acid derivative esterified with a methyl group. The ester provides a stable yet reactive handle that can undergo controlled hydrazinolysis in downstream API synthesis.

  • 2-position attachment : The substitution occurs at the alpha-carbon (position 2) of the acetate backbone.

  • 1H-indol-1-yl moiety : The indole bicyclic ring system is attached to the acetate chain via its nitrogen atom (position 1). The " 1H " denotes the standard tautomeric form of indole, indicating that the nitrogen was originally protonated before N-alkylation.

  • 4-formyl substitution : An aldehyde group (-CHO) is located at the 4-position of the indole ring. Position 4 is sterically accessible but electronically coupled to the indole π -system, making it an ideal electrophilic center for forming stable imines or hydrazones[1].

Chemical Synthesis & Self-Validating Protocols

The synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate relies on the regioselective N-alkylation of 4-formylindole. To ensure high fidelity and yield, the following protocol is designed as a self-validating system , wherein thermodynamic choices and in-process controls inherently prevent reaction failure[2].

Causality in Experimental Design
  • Base Selection ( K2​CO3​ ) : A mild, heterogeneous base is chosen over stronger bases (e.g., NaH). K2​CO3​ is sufficiently basic to deprotonate the indole nitrogen ( pKa​≈16 ) but weak enough to prevent the premature saponification of the methyl ester or aldol-condensation of the formyl group.

  • Solvent Dynamics (Acetone) : Anhydrous acetone under reflux (56°C) provides the exact thermal energy required to drive the SN​2 displacement without degrading the sensitive aldehyde.

  • Workup Strategy : Poured directly into ice, the water-miscible acetone and inorganic salts dissolve, while the lipophilic product crashes out. This phase-transition acts as an intrinsic purification step.

Step-by-Step Methodology

Materials: 4-formyl-1H-indole (1.0 eq), Methyl bromoacetate (1.2 eq), Potassium carbonate ( K2​CO3​ , 2.0 eq), Anhydrous Acetone (10 volumes).

  • Reaction Setup : Charge a flame-dried round-bottom flask with 4-formyl-1H-indole and anhydrous acetone. Add finely powdered K2​CO3​ and stir for 15 minutes to initiate deprotonation.

  • Electrophilic Addition : Introduce methyl bromoacetate dropwise at room temperature. Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of dialkylation.

  • Thermal Activation : Heat the heterogeneous mixture to reflux for 12–16 hours[2].

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Validation: The reaction is complete when the highly polar starting material spot ( Rf​≈0.3 ) is entirely replaced by the less polar N-alkylated product spot ( Rf​≈0.6 ).

  • Self-Purifying Workup : Pour the warm reaction mixture directly into an Erlenmeyer flask containing 10 volumes of crushed ice. Stir vigorously until the ice melts.

  • Isolation : Filter the resulting precipitate under vacuum, wash with cold water, and dry in vacuo overnight to yield the pure product[2].

SynthWorkflow SM 4-Formyl-1H-indole (Nucleophile) Reaction N-Alkylation in Acetone (Reflux, 16h) SM->Reaction Reagents Methyl bromoacetate + K2CO3 (Electrophile & Base) Reagents->Reaction IPC In-Process Control (TLC) (Validate SM consumption) Reaction->IPC Workup Ice-Water Precipitation (Self-Purifying Workup) IPC->Workup Product Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Target Intermediate) Workup->Product

Caption: Step-by-step synthetic workflow and self-validation points for N-alkylation.

Quantitative Data & Analytical Validation

To validate the success of the synthesis, quantitative analytical data must be compared against the starting material. The disappearance of the broad indole N-H proton and the emergence of distinct aliphatic singlets in the 1H NMR spectrum serve as definitive proof of structural integrity.

Table 1: Comparative Physicochemical & Analytical Properties

Parameter4-Formyl-1H-indole (Starting Material)Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Product)Analytical Causality
Molecular Weight 145.16 g/mol 217.22 g/mol Confirms mass shift via LC-MS.
1H NMR (N-H / N-CH 2​ ) 10.20 ppm (br s, 1H, N-H) 4.93 ppm (s, 2H, N-CH 2​ )Loss of N-H and appearance of methylene confirms N-alkylation.
1H NMR (Ester CH 3​ ) N/A 3.86 ppm (s, 3H, O-CH 3​ )Validates the incorporation of the intact methyl acetate group.
TLC Rf​ (Hex/EtOAc 7:3) 0.3 (Polar N-H group) 0.6 (Non-polar N-alkylated)Allows real-time visual tracking of reaction progress.

Application in Drug Discovery: Glucagon Receptor Antagonism

The primary utility of Methyl 2-(4-formyl-1H-indol-1-yl)acetate lies in its role as a precursor for alkylidene hydrazide-based human glucagon receptor (hGluR) antagonists [1].

In Type 2 Diabetes, hyperglucagonemia drives inappropriate hepatic glucose production. By converting the methyl ester of our title compound into a hydrazide, and subsequently condensing the 4-formyl group with substituted benzaldehydes, researchers generate potent, orally bioavailable non-peptidic antagonists[3]. These molecules competitively bind to the hGluR, preventing the G α s-mediated accumulation of cAMP, thereby halting gluconeogenesis at the source[1].

GCGR_Pathway Antagonist Hydrazide Antagonist (Derived from Title Compound) GCGR Glucagon Receptor (hGluR) Antagonist->GCGR Competitive Inhibition Gs Gαs Protein GCGR->Gs Activation cAMP cAMP Accumulation Gs->cAMP Stimulates Glucose Hepatic Glucose Output cAMP->Glucose Upregulates

Caption: Mechanism of human glucagon receptor (hGluR) antagonism by alkylidene hydrazides.

References

  • Madsen, P., et al. (2002). Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid[1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Ling, A., et al. (2003). Glucagon antagonists/inverse agonists. US Patent 6613942B1 (Google Patents).
  • Sloop, K. W., et al. (2005). Glucagon as a target for the treatment of Type 2 diabetes. Expert Opinion on Therapeutic Targets (ResearchGate). URL:[Link]

Sources

Foundational

Methyl 2-(4-formyl-1H-indol-1-yl)acetate: A Technical Whitepaper on Physicochemical Profiling and Synthetic Workflows

Executive Summary Methyl 2-(4-formyl-1H-indol-1-yl)acetate (CAS: 1344095-54-0) is a highly functionalized indole derivative that serves as a critical intermediate in modern medicinal chemistry and drug discovery. Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-formyl-1H-indol-1-yl)acetate (CAS: 1344095-54-0) is a highly functionalized indole derivative that serves as a critical intermediate in modern medicinal chemistry and drug discovery. Characterized by an electron-rich indole core, an electron-withdrawing formyl group at the C4 position, and an N-linked methyl acetate moiety, this compound offers a versatile scaffold for structural diversification. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic workflow for its preparation, and explores its downstream applications in enzyme inhibition.

Physicochemical and Electronic Profiling

The physical and chemical behavior of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is dictated by the interplay between its functional groups. The C4 formyl group exerts a strong electron-withdrawing effect ( −M effect) via resonance, which pulls electron density away from the indole π -system. In the unalkylated precursor (4-formyl-1H-indole), this effect slightly increases the acidity of the N1 proton, facilitating deprotonation.

Once alkylated, the N1 acetate group eliminates the hydrogen-bond donating capacity of the indole nitrogen. This fundamental shift drastically alters the molecule's solubility profile—rendering it highly soluble in polar aprotic solvents (e.g., dichloromethane, ethyl acetate, DMF) while significantly reducing aqueous solubility.

Quantitative Data Summary

The following table summarizes the core physical and structural properties of the compound 1:

PropertyValueStructural Implication
Chemical Name Methyl 2-(4-formyl-1H-indol-1-yl)acetateIUPAC standard nomenclature
CAS Number 1344095-54-0Unique registry identifier
Molecular Formula C₁₂H₁₁NO₃Defines atomic composition
Molecular Weight 217.22 g/mol Optimal for small-molecule drug design
Physical State SolidTypical for formyl-substituted indoles
Hydrogen Bond Donors 0Enhances membrane permeability (Lipinski's Rule)
Hydrogen Bond Acceptors 3Aldehyde (1), Ester Carbonyl (1), Ester Oxygen (1)

Synthetic Methodology: N-Alkylation Workflow

The synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate relies on the regioselective N-alkylation of 4-formyl-1H-indole. This transformation requires careful selection of reagents to ensure high yields while preventing side reactions at the reactive C4 aldehyde.

Workflow Visualization

SynthesisWorkflow A 4-Formyl-1H-indole (Starting Material) B Deprotonation (NaH / DMF, 0°C) A->B Base addition C Indolyl Anion Intermediate B->C H2 evolution D S_N2 Alkylation (+ Methyl Bromoacetate) C->D Electrophile attack E Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Target Product) D->E Workup & Purification

Caption: Step-by-step synthetic workflow for the N-alkylation of 4-formyl-1H-indole.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is engineered to provide real-time feedback to the synthetic chemist, ensuring each mechanistic step is validated before proceeding 2.

Step 1: Deprotonation

  • Procedure: Dissolve 4-formyl-1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Causality: DMF is a polar aprotic solvent that strongly solvates the Na+ cation, leaving the indolyl anion "naked" and highly nucleophilic. The 0°C temperature controls the exothermic deprotonation and protects the sensitive formyl group from degradation.

  • System Validation: The immediate evolution of H2​ gas (visible bubbling) serves as a physical validation that the NaH is active and the deprotonation to the indolyl anion is occurring.

Step 2: Electrophilic Alkylation

  • Procedure: Once gas evolution ceases (approx. 30 mins), add methyl bromoacetate (1.1 eq) dropwise to the 0°C solution. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Causality: Methyl bromoacetate is chosen over methyl chloroacetate because the bromide ion is a superior leaving group. This allows the SN​2 reaction to proceed efficiently at room temperature, avoiding the need for harsh heating that could trigger aldol-type condensations of the formyl group.

  • System Validation: Monitor via Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The reaction is validated as complete when the starting material spot disappears and a new, higher Rf​ spot emerges (the product is less polar due to the loss of the N-H hydrogen bond donor).

Step 3: Quenching and Workup

  • Procedure: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous ammonium chloride ( NH4​Cl ). Dilute with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Saturated NH4​Cl provides a mildly acidic buffer (pH ~5.5). If plain water were used, the unreacted NaH would generate strong sodium hydroxide ( NaOH ), which would rapidly hydrolyze the newly formed methyl ester back to a carboxylic acid.

  • System Validation: Clean phase separation between the organic (product-containing) and aqueous (inorganic salts) layers validates successful partitioning.

Downstream Applications: DHFR Inhibition

In drug development, Methyl 2-(4-formyl-1H-indol-1-yl)acetate is highly valued as a structural building block. Specifically, it is utilized in the synthesis of diaminoquinazoline scaffolds, which act as potent broad-spectrum inhibitors of dihydrofolate reductase (DHFR) 3.

DHFR is a critical enzyme in the folate synthesis pathway, responsible for reducing dihydrofolic acid to tetrahydrofolic acid. By incorporating the functionalized indole core into the diaminoquinazoline structure, medicinal chemists can optimize hydrogen-bonding interactions within the DHFR active site.

Mechanism of Action Visualization

DHFRPathway A Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Building Block) B Diaminoquinazoline Scaffold Synthesis A->B Structural diversification C DHFR Enzyme Binding (Active Site Interaction) B->C Target engagement D Inhibition of DNA Biosynthesis (Reduced Cell Division) C->D Pathway blockade

Caption: Role of the indole building block in synthesizing DHFR inhibitors and blocking DNA biosynthesis.

By effectively inhibiting DHFR, these synthesized compounds block DNA biosynthesis, resulting in the cessation of cellular division. This mechanism is aggressively targeted in the development of novel antibacterial, antifungal, and antiparasitic therapeutics.

References

  • Methyl 2-(4-formyl-1H-indol-1-yl)acetate | BLD Pharm Source: bldpharm.com URL:1

  • WO2016201219A1 - Small molecule inhibitors of dihydrofolate reductase Source: Google Patents URL:3

  • Application Note and Protocol: N-alkylation of Methyl 2-(6-bromo-1H-indol-3-yl)acetate Source: Benchchem URL:2

Sources

Exploratory

Biological Activity and Therapeutic Versatility of Indole-1-Acetate Derivatives: A Technical Whitepaper

As a Senior Application Scientist, I approach the indole-1-acetate pharmacophore not just as a static chemical structure, but as a dynamic, tunable platform. The core indole ring provides a rigid, electron-rich aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the indole-1-acetate pharmacophore not just as a static chemical structure, but as a dynamic, tunable platform. The core indole ring provides a rigid, electron-rich aromatic system, while the 1-acetate moiety acts as a flexible, acidic anchor. This precise spatial arrangement allows these derivatives to interface with diverse biological targets, ranging from cyclooxygenase (COX) enzymes to nuclear receptors and oncogenic signaling pathways. This guide deconstructs the mechanistic causality, structural biology, and self-validating experimental workflows central to the development of indole-1-acetate derivatives.

Structural Biology & Pharmacophore Dynamics

The Etodolac Paradigm: Steric Hindrance and COX-2 Selectivity

Etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid) exemplifies the rational design of indole-1-acetate derivatives. It is 5 to 50 times more selective for COX-2 than COX-1[1]. The causality behind this selectivity lies in the allosteric volume of the COX active site. The COX-2 active site is approximately 20% larger than COX-1 due to the substitution of Isoleucine at position 523 (in COX-1) with Valine (in COX-2). Etodolac binds to the upper portion of this expanded COX-2 active site, effectively creating a steric blockade that prevents the native substrate, arachidonic acid, from entering[1]. This preferential inhibition targets peripheral inflammation while mitigating the gastrointestinal toxicity typically associated with non-selective NSAIDs[2].

Dual-Targeting: Aldose Reductase and PPARγ

Beyond inflammation, the indole-1-acetate scaffold has been engineered to tackle metabolic disorders. For example,[5-(Benzyloxy)-1H-indol-1-yl]acetic acid demonstrates potent dual activity as an aldose reductase inhibitor (ARI) and a PPARγ agonist[3]. The structural causality here is strictly geometric: for optimal PPARγ activation, the spatial distance between the oxygens in the acidic head (the acetate group) and the oxygen in the linker must be maintained precisely at 8–9 Å[3]. Shifting the hydrophobic tail from the 5-position to the 4- or 6-position of the indole core drastically reduces this distance, collapsing the molecule's ability to properly anchor into the PPARγ ligand-binding domain[3].

Enantiomeric Divergence: Repurposing R-Etodolac for Oncology

Etodolac is administered clinically as a racemic mixture, but its enantiomers exhibit radically different biological activities. The S-enantiomer is solely responsible for COX-2 inhibition[4]. Conversely, the R-enantiomer lacks COX-inhibitory activity entirely. This lack of COX inhibition paradoxically makes R-etodolac an invaluable tool for oncology, as it avoids the cardiovascular and renal side effects associated with chronic COX-2 suppression[4]. R-Etodolac induces a dose-dependent downregulation of the Wnt/β-catenin signaling pathway, significantly reducing the survival and proliferation of hepatocellular carcinoma (HCC) cells[4].

Furthermore, structural modifications of the acetate tail have yielded novel hydrazide-hydrazone derivatives of etodolac (e.g., Compound 3b / SGK-720), which demonstrate potent apoptotic effects against androgen-independent prostate cancer cell lines (PC-3, DU-145)[5].

G Racemic Racemic Etodolac (Indole-1-acetate) SEnant S-Etodolac (Anti-inflammatory) Racemic->SEnant REnant R-Etodolac (Anticancer) Racemic->REnant COX2 COX-2 Enzyme SEnant->COX2 Inhibits BetaCatenin Wnt/β-Catenin Pathway REnant->BetaCatenin Downregulates Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Promotes Tumor Hepatoma Proliferation BetaCatenin->Tumor Drives

Figure 1: Enantiomer-specific signaling modulation by Etodolac derivatives.

Quantitative Pharmacological Data

To facilitate rapid comparison, the biological activities and target selectivities of key indole-1-acetate derivatives are summarized below:

Compound / DerivativePrimary TargetBiological Activity / IndicationEfficacy / Selectivity Metric
Etodolac (S-enantiomer) COX-2 EnzymeAnti-inflammatory, Analgesic5–50x more selective for COX-2 over COX-1[1]
R-Etodolac Wnt/β-cateninAnticancer (Hepatocellular Carcinoma)Dose-dependent β-catenin downregulation[4]
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid Aldose Reductase / PPARγAnti-diabetic (Polyol pathway)Submicromolar IC₅₀ (Rat ALR2)[3]
Compound 3b (SGK-720) Apoptotic PathwaysAnticancer (Prostate: PC3, DU145)IC₅₀: 5.24 – 15.53 µM[5]
Cyclopenta[b]indole-1-acetate (2a) Nitric Oxide (NO) ProductionAnti-inflammatory / AntioxidantSubmicromolar to low micromolar inhibition[6]

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Self-Validating Whole-Blood COX-1/COX-2 Selectivity Assay

Causality: In purified enzyme assays, highly lipophilic indole-1-acetates often exhibit artificially inflated potencies. By utilizing a whole-blood assay, we account for the >99% plasma protein binding characteristic of these derivatives[2], ensuring that the calculated IC₅₀ reflects true physiological availability. Self-Validation: By measuring both TXB₂ (COX-1 proxy) and PGE₂ (COX-2 proxy) in the same biological matrix, the system internally controls for cell viability and non-specific lipid membrane disruption.

Step-by-Step Methodology:

  • Blood Collection: Draw human venous blood from healthy, NSAID-free donors into heparinized tubes (for COX-2) and non-anticoagulated tubes (for COX-1).

  • Compound Incubation: Aliquot 1 mL of blood per well in a 24-well plate. Add the indole-1-acetate derivative (e.g., Etodolac) at varying concentrations (0.1 µM to 100 µM). Include Celecoxib as a positive COX-2 control and Indomethacin as a non-selective control. Incubate for 15 minutes at 37°C.

  • Target Induction:

    • COX-1: Allow the non-anticoagulated blood to coagulate at 37°C for 1 hour (endogenous thrombin induces COX-1-mediated TXB₂).

    • COX-2: Add Lipopolysaccharide (LPS, 10 µg/mL) to the heparinized blood to induce COX-2 expression. Incubate for 24 hours at 37°C.

  • Plasma Extraction & Readout: Centrifuge samples at 2,000 x g for 10 minutes at 4°C. Extract plasma and quantify TXB₂ and PGE₂ using highly specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Data Analysis: Calculate the COX-2/COX-1 selectivity ratio. A ratio < 1 indicates COX-2 selectivity.

Protocol 2: Synthesis and Structural Validation of Cyclopenta[b]indole-1-acetates

Causality: Previous literature incorrectly assigned the product of 5-hydroxy-1-methyl-1H-indole and ethyl acetoacetate as MIBE based solely on 1D NMR. This protocol utilizes Indium(III) chloride ( InCl3​ ) as a mild Lewis acid. InCl3​ provides optimal electrophilic activation without polymerizing the electron-rich indole core (a common failure point with strong protic acids)[6]. Self-Validation: The protocol mandates 2D NMR (HMBC/HSQC) to definitively confirm the tandem elimination that forms the cyclopenta[b]indole-1-acetate scaffold, preventing structural mischaracterization[6].

Step-by-Step Methodology:

  • Reagent Preparation: Under a strict Argon atmosphere (to prevent oxidative degradation of the indole core), combine 5-hydroxy-1-methyl-1H-indole (0.85 mmol) and ethyl acetoacetate (2.13 mmol) in a dry round-bottom flask.

  • Catalysis: Add catalytic Indium(III) chloride (19 mg, 0.085 mmol).

  • Reaction: Heat the neat reaction mixture to 110°C and stir for exactly 2 hours. The reaction proceeds via an initial nucleophilic addition to the carbonyl group, followed by tandem elimination reactions[6].

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with ice water and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via silica gel column chromatography. Validate the structure of the resulting cyclopenta[b]indole-1-acetate (Compound 2a) using High-Resolution Mass Spectrometry (HRMS) and 2D NMR to confirm the cyclopentane ring closure.

G Reactants 5-Hydroxy-1-methyl-1H-indole + Ethyl Acetoacetate Catalyst InCl3 Catalyst (Argon, 110°C, 2h) Reactants->Catalyst Intermediate Nucleophilic Addition & Tandem Elimination Catalyst->Intermediate Product Cyclopenta[b]indole-1-acetate (Compound 2a) Intermediate->Product

Figure 2: Indium(III)-catalyzed synthesis workflow for cyclopenta[b]indole-1-acetate.

References

  • Showing chemical card for Etodolac (CFc000009218) - ChemFOnt.
  • Etodolac | Advanced Drug Monograph - MedP
  • [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand - ptbioch.edu.pl.
  • R-ETODOLAC DECREASES BETA-CATENIN LEVELS ALONG WITH SURVIVAL AND PROLIFERATION OF HEP
  • Synthesis of some novel hydrazide-hydrazones derived from etodolac as potential anti-prost
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)

Sources

Foundational

Unlocking the Therapeutic Promise of Methyl 2-(4-formyl-1H-indol-1-yl)acetate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery The indole ring system, a fusion of a benzene and a pyrrole ring, is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prominent feature in numerous natural products and synthetic pharmaceuticals.[3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged scaffold" in drug design.[1][2] Indole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5][6] Notable examples of indole-based drugs include the non-steroidal anti-inflammatory drug Indomethacin and the anti-cancer vinca alkaloids, which interfere with tubulin polymerization.[1][3]

The subject of this guide, Methyl 2-(4-formyl-1H-indol-1-yl)acetate, possesses distinct structural features that warrant investigation. The 4-formyl group on the indole ring offers a reactive site for potential covalent interactions or specific hydrogen bonding with biological targets. The N-acetic acid methyl ester side chain provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties. This guide will outline a strategic approach to unravel the therapeutic potential of this specific molecule.

Strategic Framework for Target Identification

Given the novelty of Methyl 2-(4-formyl-1H-indol-1-yl)acetate in a biological context, a multi-pronged approach is essential for identifying its potential therapeutic targets. Our strategy is built on a logical progression from broad, unbiased screening to more focused, hypothesis-driven validation.

Figure 1: A high-level overview of the proposed workflow for identifying and validating the therapeutic targets of Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Foundational Step: Synthesis and Characterization

Prior to any biological evaluation, a robust and scalable synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate must be established. While a specific synthesis for this exact molecule is not widely published, general methods for the N-alkylation and C-formylation of indoles are well-documented. One potential synthetic route could involve the N-alkylation of indole-4-carboxaldehyde with a suitable methyl haloacetate.

Table 1: Required Characterization Data

Analytical Technique Purpose
¹H and ¹³C NMR SpectroscopyStructural elucidation and confirmation.
Mass Spectrometry (HRMS)Determination of exact mass and molecular formula.
HPLC/UPLCAssessment of purity (ideally >95%).
Infrared (IR) SpectroscopyConfirmation of functional groups (e.g., C=O of the aldehyde and ester).

Phase 1: Unbiased Target Discovery

This initial phase aims to cast a wide net to identify potential biological activities and putative protein targets without prior bias.

Phenotypic Screening: Unveiling Cellular Effects

Phenotypic screening is a powerful, target-agnostic approach to discover compounds that induce a desired change in a cellular or organismal phenotype.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: A panel of well-characterized human cancer cell lines (e.g., a subset of the NCI-60 panel) and a non-cancerous cell line (e.g., hTERT-RPE1) should be selected to assess for both anti-proliferative activity and general cytotoxicity.

  • Compound Treatment: Cells are seeded in 384-well microplates and treated with a concentration range of Methyl 2-(4-formyl-1H-indol-1-yl)acetate (e.g., from 10 nM to 100 µM).

  • Staining: After a defined incubation period (e.g., 48-72 hours), cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for F-actin, and MitoTracker for mitochondria).

  • Image Acquisition: Automated high-content imaging systems are used to capture multi-channel fluorescence images of the cells.

  • Image Analysis: Sophisticated image analysis software is employed to extract a multitude of quantitative descriptors of cellular morphology and fluorescence intensity.

  • Data Analysis: The resulting multiparametric dataset is analyzed to identify statistically significant changes in cellular phenotypes induced by the compound. This can reveal effects on cell cycle, apoptosis, cytoskeletal organization, or other cellular processes.

Affinity-Based Target Identification: Fishing for Binding Partners

This approach aims to directly identify proteins that physically interact with the compound.

Experimental Protocol: Chemical Proteomics using an Affinity Probe

  • Probe Synthesis: A derivative of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is synthesized with a linker and a "clickable" handle (e.g., an alkyne or azide) for subsequent attachment to a solid support or a reporter tag. The position of the linker should be carefully chosen to minimize disruption of potential binding interactions.

  • Cell Lysate Incubation: The affinity probe is incubated with a total cell lysate to allow for binding to its protein targets.

  • Affinity Capture: The probe-protein complexes are captured on a solid support (e.g., streptavidin beads if a biotin tag is used after the click reaction).

  • Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are eluted.

  • Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control are considered putative targets.

Phase 2: Hypothesis-Driven Target Validation

The list of putative targets generated from the unbiased screening phase must be rigorously validated to confirm their role in the observed biological effects of the compound.

Direct Target Engagement Assays

These assays confirm a direct physical interaction between the compound and the putative target protein.

Table 2: Target Engagement Assay Methodologies

Assay Principle
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine thermodynamic parameters (Kd, ΔH, ΔS).
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as the compound flows over the immobilized target protein, providing kinetic data (kon, koff).
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Changes in protein solubility upon heating in the presence and absence of the compound are measured by Western blotting or mass spectrometry.
Functional Assays: Linking Target to Phenotype

Once direct binding is confirmed, the functional consequence of this interaction must be established.

Experimental Protocol: In Vitro Enzymatic or Binding Assays

The specific design of the functional assay will depend on the nature of the validated target. For example:

  • If the target is a kinase: An in vitro kinase assay would be performed to determine if the compound inhibits the phosphorylation of a known substrate.

  • If the target is a receptor: A radioligand binding assay or a functional cell-based reporter assay would be used to assess whether the compound acts as an agonist or antagonist.

  • If the target is a protein-protein interaction (PPI) modulator: An AlphaLISA or FRET-based assay could be employed to measure the disruption or stabilization of the PPI.

Genetic Approaches for Target Validation

Genetic manipulation of the target in cells can provide strong evidence for its role in the compound's mechanism of action.

Sources

Exploratory

Technical Whitepaper: Stability Dynamics and Storage Protocols for Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Executive Summary Methyl 2-(4-formyl-1H-indol-1-yl)acetate (CAS: 1344095-54-0) is a highly functionalized indole derivative utilized as a critical building block in advanced pharmaceutical synthesis[1]. Featuring both an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-formyl-1H-indol-1-yl)acetate (CAS: 1344095-54-0) is a highly functionalized indole derivative utilized as a critical building block in advanced pharmaceutical synthesis[1]. Featuring both an electrophilic aldehyde (formyl) group at the C4 position and a hydrolyzable methyl ester at the N1 position, this compound presents unique stability challenges. This guide provides an in-depth mechanistic analysis of its degradation pathways, establishes rigorous storage parameters, and outlines a self-validating analytical protocol for stability-indicating assays.

Structural Vulnerabilities & Mechanistic Causality

The stability of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is governed by the orthogonal reactivity of its functional groups. Understanding the causality behind its degradation is essential for designing effective storage and handling protocols.

Autoxidation of the C4-Formyl Group

Aldehydes are notoriously susceptible to autoxidation, a radical chain reaction initiated by trace transition metals or UV light. The C4-formyl group can undergo hydrogen abstraction to form an acyl radical, which subsequently reacts with molecular oxygen ( O2​ ) to form a peroxy acid. This peroxy acid reacts with another molecule of the parent aldehyde to yield two equivalents of 1-(2-methoxy-2-oxoethyl)-1H-indole-4-carboxylic acid. Consequently, exposure to air rapidly degrades the compound's purity[2].

Hydrolysis of the N1-Acetate Ester

The methyl ester moiety is vulnerable to nucleophilic attack by water. While relatively stable at neutral pH, the presence of ambient moisture combined with trace acidic or basic impurities catalyzes ester hydrolysis. This reaction yields 2-(4-formyl-1H-indol-1-yl)acetic acid and methanol. Because the resulting carboxylic acid can further auto-catalyze the hydrolysis, moisture exclusion is a critical kinetic barrier[2].

Photo-Oxidation of the Indole Core

The electron-rich indole heterocycle absorbs strongly in the UV spectrum (typically 270–290 nm). Photo-excitation can lead to the generation of singlet oxygen or direct electron transfer events, resulting in the oxidative cleavage of the pyrrole ring (forming kynurenine-like derivatives) or complex oligomerization[3].

G A Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Intact API) B Oxidation Product (C4-Carboxylic Acid) A->B + O2, Trace Metals (Autoxidation) C Hydrolysis Product (N1-Acetic Acid) A->C + H2O, pH Extremes (Ester Hydrolysis) D Photo-degradation (Ring Cleavage / Oligomers) A->D + hν (UV/Vis) (Photo-oxidation)

Fig 1. Primary chemical degradation pathways of Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Optimal Storage Conditions

To arrest the thermodynamic and kinetic drivers of degradation, storage conditions must be strictly controlled. The following parameters are synthesized from established stability data for structurally analogous indole-carboxaldehydes[2][4][5].

Table 1: Storage Parameters and Mechanistic Rationale

ParameterRecommended ConditionMechanistic Rationale
Temperature -20°C (Long-term) / 2-8°C (Short-term)Low thermal energy exponentially decreases the rate constants ( k ) of both ester hydrolysis and autoxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces O2​ , entirely preventing the propagation phase of aldehyde autoxidation[4].
Light Amber Vials / Foil WrappingBlocks UV/Vis photons, preventing photo-catalytic radical initiation and indole ring cleavage[2].
Moisture Desiccator / Tightly SealedEliminates the nucleophile ( H2​O ) required for ester hydrolysis[2].

Stability-Indicating Analytical Protocol

To ensure trustworthiness in drug development, researchers must employ a self-validating forced degradation protocol. This ensures that the HPLC method can successfully resolve the parent compound from all potential degradants (mass balance approach).

Forced Degradation Workflow

G S1 1. Sample Prep (1 mg/mL in MeCN) S2 2. Stress Application (Acid, Base, Ox, Heat, UV) S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. HPLC-MS/UV Analysis S3->S4 S5 5. Degradant Characterization S4->S5

Fig 2. Step-by-step forced degradation and stability-indicating analytical workflow.

Step-by-Step Methodology

Step 1: Stock Solution Preparation Accurately weigh 10.0 mg of Methyl 2-(4-formyl-1H-indol-1-yl)acetate and dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1 mg/mL stock.

Step 2: Stress Conditions Application Divide the stock into five separate aliquots to isolate specific degradation mechanisms[2]:

  • Acidic Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.

  • Basic Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Thermal Stress: Heat solid sample at 80°C for 48 hours, then dissolve to 1 mg/mL.

  • Photolytic Stress: Expose 1 mL stock in a quartz vial to 254 nm UV light for 24 hours.

Step 3: Quenching & Neutralization Neutralize the acidic aliquot with 1 mL of 0.1 M NaOH, and the basic aliquot with 1 mL of 0.1 M HCl. Dilute all samples 1:10 with the initial HPLC mobile phase to ensure peak shape integrity.

Step 4: HPLC-UV/MS Analysis (Self-Validating System)

  • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm) to retain the hydrophobic indole core.

  • Mobile Phase A: Water + 0.1% Formic Acid (Ensures protonation of carboxylic acid degradants to prevent peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (optimal for indole chromophore) and ESI-MS (Positive/Negative switching).

  • System Suitability Criterion: The resolution ( Rs​ ) between the parent peak ( m/z [M+H]+ 218.2) and the closest eluting degradant must be ≥1.5 . Mass balance must be ≥95% compared to an unstressed control.

Table 2: Expected Outcomes of Forced Degradation

Stress ConditionPrimary Degradation PathwayExpected Major DegradantMS Shift ( Δm/z )
0.1 M NaOH (Base) Ester Saponification2-(4-formyl-1H-indol-1-yl)acetic acid-14 Da (Loss of CH2​ )
3% H2​O2​ (Oxidative) Aldehyde Oxidation1-(2-methoxy-2-oxoethyl)-1H-indole-4-carboxylic acid+16 Da (Addition of O)
UV 254 nm (Light) Photo-oxidationComplex mixture (Ring cleavage products)Variable

Conclusion

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a highly versatile but chemically sensitive molecule. Its dual vulnerability to autoxidation and ester hydrolysis mandates strict adherence to inert, cold, and dry storage environments. By implementing the stability-indicating protocols outlined above, researchers can confidently monitor batch integrity and prevent degraded starting materials from compromising downstream synthetic yields.

References

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Application of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as an in-depth technical guide for research and development professionals. The information herein is synthesized from...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for research and development professionals. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific Material Safety Data Sheet (MSDS) for Methyl 2-(4-formyl-1H-indol-1-yl)acetate was not available at the time of writing. Therefore, all recommendations should be implemented in conjunction with a thorough risk assessment conducted by qualified personnel.

Introduction: The Chemical Profile of a Versatile Indole Derivative

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a member of the indole family of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry and drug discovery. The indole nucleus is a key structural motif in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The subject molecule is functionalized at the 1-position with a methyl acetate group and at the 4-position with a formyl (aldehyde) group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. The reactivity of the indole core, particularly its susceptibility to electrophilic substitution, combined with the chemical handles provided by the ester and aldehyde moieties, offers a rich landscape for synthetic transformations.[1][2]

This guide provides a comprehensive overview of the material safety data, handling protocols, and risk mitigation strategies for Methyl 2-(4-formyl-1H-indol-1-yl)acetate, drawing upon data from analogous compounds to ensure a high standard of laboratory safety.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the absence of a specific MSDS for Methyl 2-(4-formyl-1H-indol-1-yl)acetate, this section outlines the anticipated hazards based on the known profiles of structurally similar compounds, such as other substituted indole acetates and formyl-phenyl acetates.

2.1. GHS Hazard Classification (Anticipated)

Based on analogs, the following Globally Harmonized System (GHS) classifications are anticipated.[3][4]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Pictogram:

Caption: GHS07 - Exclamation Mark.

Signal Word: Warning

2.2. Summary of Potential Health Effects

  • Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[3]

  • Skin Contact: Expected to cause skin irritation, characterized by redness and itching.[4]

  • Eye Contact: Likely to cause serious eye irritation, with potential for redness, pain, and watering.[4]

  • Ingestion: May be harmful if swallowed, although specific data is unavailable. General symptoms of gastrointestinal irritation may be expected.[5]

2.3. Known and Anticipated Reactivity Hazards

The indole nucleus is electron-rich and can react with strong oxidizing agents. The formyl group can undergo various reactions, and the compound may be sensitive to light and air over prolonged periods.[5] Incompatible materials include strong acids and bases.[6]

Safe Handling and Storage Protocols: A Framework for Minimizing Exposure

Adherence to rigorous safe handling and storage practices is paramount to minimizing the risks associated with Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow Researcher Researcher Handling Handling Compound Researcher->Handling Gloves Nitrile Gloves Handling->Gloves Goggles Safety Goggles Handling->Goggles LabCoat Lab Coat Handling->LabCoat FumeHood Fume Hood Handling->FumeHood

Caption: Personal Protective Equipment Workflow.

  • Eye and Face Protection: Chemical safety goggles are mandatory.

  • Skin Protection: Wear a standard laboratory coat and nitrile gloves. Change gloves immediately if they become contaminated.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

3.2. Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Container: Store in a tightly sealed, light-resistant container.

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight. A recommended storage temperature is 2-8°C.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[6]

3.3. General Hygiene Practices

  • Avoid eating, drinking, or smoking in laboratory areas.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Emergency Procedures: A Protocol for Rapid and Effective Response

In the event of an accidental exposure or spill, a clear and practiced emergency plan is essential.

4.1. First-Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.2. Accidental Release Measures

  • Small Spills:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent the material from entering drains or waterways.

    • Contact your institution's environmental health and safety department for assistance with cleanup.

Physical and Chemical Properties: A Data-Driven Overview

The following table summarizes the known and estimated physical and chemical properties of Methyl 2-(4-formyl-1H-indol-1-yl)acetate and its close analogs.

PropertyValue (Analog Data)Source
Molecular FormulaC₁₂H₁₁NO₃N/A
Molecular Weight217.22 g/mol N/A
AppearanceExpected to be a solid[4]
SolubilityLikely soluble in organic solvents such as DMSO, DMF, and ethyl acetate.[7]
Storage Temperature2-8°C (recommended for analogs)[4]

Stability and Reactivity: Understanding the Chemical Behavior

6.1. Chemical Stability

The compound is expected to be stable under recommended storage conditions. However, indole derivatives can be sensitive to light and air, potentially leading to discoloration and degradation over time.[5]

6.2. Conditions to Avoid

  • Exposure to heat, flames, and other sources of ignition.

  • Prolonged exposure to light and air.

  • Contact with incompatible materials.

6.3. Incompatible Materials

  • Strong Oxidizing Agents: Can lead to vigorous reactions.

  • Strong Acids and Bases: May catalyze decomposition or other unwanted reactions.

6.4. Hazardous Decomposition Products

Under fire conditions, thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information: Extrapolating from Related Structures

No specific toxicological data for Methyl 2-(4-formyl-1H-indol-1-yl)acetate is currently available. The following information is based on the toxicological profiles of similar indole and aldehyde-containing compounds. In-silico studies on some novel indole derivatives suggest they may have good oral absorption and be non-carcinogenic, though some may possess hepatotoxicity.[8]

  • Acute Toxicity: Expected to have low to moderate acute toxicity.

  • Carcinogenicity, Mutagenicity, and Teratogenicity: No data is available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not imply a lack of hazard.

Disposal Considerations: Ensuring Environmental Responsibility

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Unused Material: Dispose of as hazardous chemical waste. Do not discard into the environment.

  • Contaminated Packaging: Dispose of in the same manner as the unused product.

Conclusion: A Commitment to Safety and Scientific Integrity

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. While a specific MSDS is not yet available, a thorough understanding of its structure and the known hazards of related compounds allows for the development of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Fisher Scientific. (2009, November 12). Material Safety Data Sheet.
  • BuyersGuideChem. (2025). Methyl 2-(1H-indol-3-yl)acetate | 1912-33-0. Retrieved from [Link]

  • Safety Data Sheet. (2018, September 17).
  • AiFChem (an XtalPi company). (n.d.). 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central. Retrieved from [Link]

  • De Angelis, M., Ciogli, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates.
  • ChemPoint.com. (2018, October 16). Safety Data Sheet.
  • National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. Retrieved from a publicly available research article.
  • National Center for Biotechnology Information. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PubMed Central. Retrieved from [Link]

  • Beilstein Journals. (2020, July 17). Tuneable access to indole, indolone, and cinnoline derivatives from a common 1,4-diketone Michael acceptor. Retrieved from [Link]

Sources

Exploratory

Methyl 2-(4-formyl-1H-indol-1-yl)acetate: A Bifunctional Indole Scaffold for High-Throughput Chemical Library Synthesis

Executive Summary In the realm of high-throughput chemical library synthesis, the selection of a core scaffold dictates the downstream success of hit-to-lead campaigns. Methyl 2-(4-formyl-1H-indol-1-yl)acetate emerges as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of high-throughput chemical library synthesis, the selection of a core scaffold dictates the downstream success of hit-to-lead campaigns. Methyl 2-(4-formyl-1H-indol-1-yl)acetate emerges as a highly versatile, bifunctional building block. The indole nucleus itself is a uniquely privileged pharmacophore, historically recognized for its ability to mimic peptide structures and reversibly bind diverse enzymatic targets ()[1].

Specifically, C4-substituted indoles are of immense interest due to their prevalence in ergot alkaloids and their potent biological activities, including NF-κB activation and anti-inflammatory properties ()[2]. By installing an acetate group at the N1 position of 1H-indole-4-carboxaldehyde, chemists unlock an orthogonal vector for diversification. The resulting molecule features two distinct reactive sites—an electrophilic C4-formyl group and a hydrolyzable/amidable N1-methyl ester—enabling the divergent synthesis of vast, structurally complex chemical libraries.

Structural Rationale & Physicochemical Profiling

The strategic value of Methyl 2-(4-formyl-1H-indol-1-yl)acetate lies in its strict adherence to lead-like physicochemical parameters. By maintaining a low molecular weight and optimal lipophilicity, this scaffold ensures that subsequent library derivatives remain within Lipinski's Rule of Five.

Table 1: Physicochemical Properties & Library Design Rationale
PropertyValueRationale for Library Design
Molecular Weight 217.22 g/mol Highly lead-like; leaves an allowance of >280 Da for subsequent library additions before exceeding the 500 Da limit.
cLogP (est.) 1.8Optimal baseline lipophilicity, ensuring final derivatives maintain favorable oral bioavailability.
H-Bond Donors 0The N-alkylation removes the indole N-H donor, preventing non-specific aggregation and allowing controlled donor introduction later.
H-Bond Acceptors 4Favorable for kinase and GPCR target engagement via the formyl oxygen and ester moieties.
Topological PSA 68.5 ŲExcellent baseline membrane permeability profile, ideal for intracellular target libraries.

Synthesis & Scale-Up Methodology

The synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is achieved via the regioselective N-alkylation of 1H-indole-4-carboxaldehyde using methyl bromoacetate. This transformation relies on the generation of a resonance-stabilized indolide anion ()[3].

Mechanism Indole 1H-Indole-4-carboxaldehyde (Neutral) Base NaH / DMF (Deprotonation) Indole->Base Anion Indolide Anion (Resonance Stabilized) Base->Anion -H2 gas Electrophile Methyl Bromoacetate (SN2 Attack) Anion->Electrophile Product Methyl 2-(4-formyl-1H-indol-1-yl)acetate Electrophile->Product -NaBr

Fig 1. Mechanistic pathway of the regioselective N-alkylation reaction.

Step-by-Step Protocol: Self-Validating N-Alkylation

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following procedure incorporates specific in-process controls (IPCs) to ensure high-fidelity execution.

  • Reagents: 1H-indole-4-carboxaldehyde (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), Methyl bromoacetate (1.1 eq), anhydrous DMF.

  • Step 1: Solvation & Cooling. Dissolve 1H-indole-4-carboxaldehyde in anhydrous DMF (0.5 M concentration). Cool the reaction vessel to 0–5 °C under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that excellently solvates the sodium cation, leaving a highly nucleophilic, "naked" indolide anion. Cooling prevents localized heating and potential degradation of the sensitive formyl group during the exothermic deprotonation.

  • Step 2: Deprotonation. Add NaH portion-wise over 15 minutes. Stir the mixture at 0 °C for 30 minutes.

    • In-Process Control (IPC): Monitor for the cessation of hydrogen gas evolution. The visual cessation of bubbling confirms quantitative deprotonation of the indole N-H (pKa ~16.2).

  • Step 3: Electrophilic Addition. Add methyl bromoacetate dropwise via syringe pump while maintaining the internal temperature <15 °C. Once added, allow the reaction to warm to room temperature and stir for 4–16 hours.

    • Causality: The α-halo ester is a potent electrophile. Dropwise addition prevents thermal runaway, strictly limiting dialkylation or O-alkylation side reactions.

    • In-Process Control (IPC): Perform TLC analysis (3:1 Hexanes/EtOAc, UV 254 nm). The reaction is complete when the lower-Rf starting material is fully consumed, replaced by a distinct higher-Rf product spot.

  • Step 4: Quenching & Workup. Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x).

    • Workup Logic: Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine. This specific step is critical to effectively partition and remove the highly polar DMF solvent, which otherwise complicates purification.

  • Step 5: Purification. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure product as a solid.

Orthogonal Reactivity & Library Diversification

The true power of Methyl 2-(4-formyl-1H-indol-1-yl)acetate lies in its orthogonal reactivity. The C4-formyl group and the N1-methyl ester can be addressed independently without cross-interference, enabling a matrix-based approach to library generation.

Pathway A: C4-Formyl Diversification

The formyl group is highly reactive toward nucleophiles.

  • Reductive Amination: Reaction with diverse primary and secondary amines (using NaBH(OAc)₃) yields C4-aminomethyl indoles, introducing basic centers crucial for modulating hERG liability and improving solubility.

  • Knoevenagel/Aldol Condensations: Reaction with active methylene compounds (e.g., malononitrile, thiazolidinediones) generates extended conjugated systems, useful for targeting kinase hinge regions.

Pathway B: N1-Acetate Diversification

The methyl ester serves as a masked carboxylic acid or direct electrophile.

  • Saponification & Amidation: Mild hydrolysis with LiOH yields the corresponding acetic acid, which can be coupled with a vast array of amines using standard peptide coupling reagents (HATU, EDC/HOBt).

  • Direct Hydrazinolysis: Refluxing the ester with hydrazine hydrate directly yields the acyl hydrazide, a key intermediate for synthesizing 1,3,4-oxadiazole or triazole bioisosteres.

LibraryWorkflow Scaffold Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Core Scaffold) Sub1 C4-Formyl Diversification Scaffold->Sub1 Pathway 1 Sub2 N1-Acetate Diversification Scaffold->Sub2 Pathway 2 RedAm Reductive Amination (Amines) Sub1->RedAm Knoev Knoevenagel Condensation (Active Methylenes) Sub1->Knoev Sapon Saponification to Acid (Amide Coupling) Sub2->Sapon Hydraz Direct Hydrazinolysis (Hydrazides) Sub2->Hydraz LibA Library A: C4-Amines RedAm->LibA LibB Library B: C4-Alkenes Knoev->LibB LibC Library C: N1-Amides Sapon->LibC LibD Library D: N1-Hydrazides Hydraz->LibD

Fig 2. Divergent library synthesis workflow from the bifunctional indole scaffold.

Conclusion

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a master key for combinatorial chemistry. By leveraging the fundamental causality of its orthogonal functional groups, researchers can rapidly access diverse chemical space. The self-validating protocols outlined herein ensure that scale-up and library production remain highly reproducible, cementing this scaffold's utility in modern drug discovery.

References

  • Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy Source: Organic Letters (ACS Publications) URL:[Link]

  • US6613942B1 - Glucagon antagonists/inverse agonists Source: Google Patents URL
  • New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde Source: Journal of Organic Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "Methyl 2-(4-formyl-1H-indol-1-yl)acetate" protocol

Application Note: Synthesis and N-Alkylation Protocol for Methyl 2-(4-formyl-1H-indol-1-yl)acetate Prepared By: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and N-Alkylation Protocol for Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Prepared By: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Scientific Rationale

The N-alkylation of indole derivatives is a foundational transformation in medicinal chemistry. Specifically, the synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate from 4-formyl-1H-indole and methyl bromoacetate is a critical step in generating functionalized indole scaffolds. These scaffolds are heavily utilized in the development of non-peptide glucagon receptor antagonists[1] and other targeted therapeutics for metabolic diseases[2].

This application note provides a comprehensive, field-proven guide to this synthesis. Rather than merely listing steps, we analyze the causality behind the reaction conditions to ensure your workflow is robust, reproducible, and self-validating. We present two distinct methodologies: a mild approach using Potassium Carbonate (K 2​ CO 3​ )[1] and a highly reactive approach using Sodium Hydride (NaH)[3].

Mechanistic Pathway & Causality

The reaction proceeds via a classic bimolecular nucleophilic substitution (S N​ 2). Understanding the physical chemistry behind this pathway is critical for troubleshooting and optimization.

  • Deprotonation Dynamics: The N-H proton of 4-formyl-1H-indole has a pK a​ of ~16. The electron-withdrawing nature of the 4-formyl group slightly increases the acidity of this proton, allowing it to be abstracted by bases like K 2​ CO 3​ or NaH[3].

  • Solvent Causality: The use of polar aprotic solvents (such as DMF or DMSO) is mandatory[1]. These solvents effectively solvate the metal cations (K + or Na + ) while leaving the indolyl anion "naked." If a protic solvent were used, it would hydrogen-bond to the anion, drastically reducing its nucleophilicity and stalling the S N​ 2 reaction.

  • Nucleophilic Attack: The resonance-stabilized indolyl anion attacks the electrophilic alpha-carbon of methyl bromoacetate, displacing the bromide leaving group to form the N-alkylated product.

Mechanism N1 4-Formyl-1H-indole (Nucleophile Precursor) N2 Base (K2CO3 / NaH) Deprotonation N1->N2 pKa ~16 N3 Indolyl Anion (Active Nucleophile) N2->N3 - H+ N5 Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Target Scaffold) N3->N5 SN2 Attack N4 Methyl Bromoacetate (Electrophile) N4->N5 - Br-

Mechanistic pathway of the N-alkylation of 4-formyl-1H-indole via SN2 nucleophilic substitution.

Reagent Matrix & Quantitative Data

To ensure scalability, the quantitative data below is standardized for a 10.0 mmol synthesis scale.

Table 1: Reagent Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Role
4-Formyl-1H-indole 145.16 1.0 eq 1.45 g Starting Material (Nucleophile)
Methyl Bromoacetate 152.97 1.5 eq 2.29 g (1.42 mL) Electrophile
Potassium Carbonate 138.21 2.0 eq 2.76 g Base (Method A)
Sodium Hydride (60%) 24.00 1.1 eq 0.44 g Base (Method B)

| DMSO or DMF | N/A | N/A | 25 mL | Polar Aprotic Solvent |

Table 2: Condition Comparison (Method A vs. Method B)

Parameter Method A (Mild)[1] Method B (Strong)[3]

| Base | K 2​ CO 3​ | NaH (60% dispersion in mineral oil) | | Solvent | DMSO | DMF | | Temperature | Room Temperature | 0–15 °C (Addition), then RT | | Reaction Time | 12 hours | 16 hours | | Advantage | High functional group tolerance | Rapid, complete deprotonation |

Experimental Methodologies

Method A: Mild Alkylation via K 2​ CO 3​ (Recommended)

This method relies on a heterogeneous weak base. It is highly recommended when scaling up or when the substrate contains base-sensitive functional groups[1].

  • Solvation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-formyl-1H-indole (1.45 g, 10.0 mmol) and anhydrous DMSO (25 mL). Stir until completely dissolved.

  • Base Addition: Add finely powdered, anhydrous K 2​ CO 3​ (2.76 g, 20.0 mmol) to the solution.

  • Electrophilic Addition: Dropwise, add methyl bromoacetate (1.42 mL, 15.0 mmol) over 5 minutes.

  • Propagation: Stir the suspension vigorously at room temperature for 12 hours.

  • Quench & Extraction: Pour the reaction mixture into 100 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMSO. Dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo to yield the crude product.

Method B: Rapid Alkylation via NaH

This method utilizes a strong base for irreversible deprotonation. Strict temperature control is required to prevent side reactions[3].

  • Solvation: Dissolve 4-formyl-1H-indole (1.45 g, 10.0 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0–15 °C using an ice bath. Carefully add NaH (0.44 g of a 60% dispersion, 11.0 mmol) in small portions. Self-Validation: You will observe immediate hydrogen gas evolution. Stir for 30 minutes until bubbling ceases, indicating complete formation of the indolyl anion.

  • Electrophilic Addition: Maintain the temperature below 15 °C and add a solution of methyl bromoacetate (1.42 mL, 15.0 mmol) in DMF (5 mL) dropwise over 30 minutes[3].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.

  • Quench & Extraction: Carefully quench the remaining NaH by adding saturated aqueous NH 4​ Cl (50 mL). Extract with Ethyl Acetate (2 × 75 mL). Wash the organics with water and brine, dry over MgSO 4​ , and concentrate in vacuo.

Workflow Step1 1. Solvation Dissolve Indole in Anhydrous DMF/DMSO Step2 2. Deprotonation Add Base (0-15 °C) until gas evolution ceases Step1->Step2 Step3 3. Electrophilic Addition Dropwise addition of Methyl Bromoacetate Step2->Step3 Step4 4. SN2 Propagation Stir at Room Temperature (12-16 h) Step3->Step4 Step5 5. Quench & Extraction Partition with H2O / EtOAc Step4->Step5 Step6 6. Isolation Wash (Brine), Dry (MgSO4), Concentrate Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target indole derivative.

Troubleshooting & Self-Validating Systems

To ensure this protocol operates as a self-validating system, rely on the following in-process controls and causality checks:

  • TLC Monitoring (Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate solvent system. The starting 4-formyl-1H-indole will appear as a distinct UV-active spot (R f​ ~0.3). The N-alkylated product will elute higher (R f​ ~0.5) due to the loss of the polar N-H hydrogen bond donor. Complete consumption of the lower spot validates the end of the propagation phase.

  • Incomplete Conversion (Troubleshooting): If TLC shows stalled progress, the most common culprit is wet solvent. DMF and DMSO are highly hygroscopic; water will rapidly consume the base and hydrolyze the methyl bromoacetate electrophile. Always use freshly opened, anhydrous solvents.

  • Product Hydrolysis (Troubleshooting): Extended exposure to strongly basic aqueous conditions during the workup can prematurely saponify the methyl ester into the corresponding acetic acid derivative[3]. Ensure the quench is performed with neutral water or a mild buffer (e.g., saturated NH 4​ Cl) and extract the organic phase promptly.

References

  • Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid[1-(2,3,5,6-Tetramethylbenzyl)... - ACS Publications (Journal of Medicinal Chemistry). 1

  • US6613942B1 - Glucagon antagonists/inverse agonists - Google Patents. 2

  • JP2003514508A - Glucagon antagonist / adverse agent - Google Patents. 3

Sources

Application

Application Note: Divergent Derivatization Strategies for Methyl 2-(4-formyl-1H-indol-1-yl)acetate in High-Throughput Biological Screening

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus Area: Library Synthesis, GPCR Targeting (5-HT Receptors), and Antiproliferative Screening Scientific Rationale & Scaffold Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus Area: Library Synthesis, GPCR Targeting (5-HT Receptors), and Antiproliferative Screening

Scientific Rationale & Scaffold Strategy

The indole nucleus is a universally recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., serotonin, tryptamine) and FDA-approved therapeutics [1]. When designing high-throughput screening (HTS) libraries, selecting a starting material with orthogonal reactive handles is paramount.

Methyl 2-(4-formyl-1H-indol-1-yl)acetate serves as an exceptional bifunctional building block. It offers two distinct vectors for diversification:

  • The C4-Formyl Group (-CHO): Highly reactive toward nitrogen nucleophiles, enabling the generation of diverse amine libraries via reductive amination. Positioning the functional group at C4 allows the resulting molecules to probe the deep hydrophobic pockets of G-protein coupled receptors (GPCRs) [2].

  • The N1-Methyl Acetate Group (-CH₂COOCH₃): A latent carboxylic acid that can be unmasked via mild saponification and subsequently coupled with various amines to form amides, modulating the molecule's hydrogen-bond donor/acceptor profile and topological polar surface area (TPSA).

Strategic Sequencing (Expert Insight)

To prevent cross-reactivity, sequence matters . Attempting to hydrolyze the N1-ester before addressing the C4-aldehyde can lead to unwanted Cannizzaro-type disproportionation or aldol condensations under basic conditions. Furthermore, a free carboxylic acid will interfere with the reductive amination step by protonating the amine nucleophile. Therefore, the self-validating workflow dictates that C4-derivatization must precede N1-saponification .

Workflow cluster_C4 Step 1: C4-Formyl Derivatization cluster_N1 Step 2 & 3: N1-Acetate Derivatization Scaffold Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Bifunctional Scaffold) RedAm Reductive Amination (NaBH(OAc)3, DCE) Scaffold->RedAm Primary/Sec Amines Saponification Ester Hydrolysis (LiOH, THF/H2O) RedAm->Saponification Base (LiOH) Amidation Amide Coupling (HATU, DIPEA, DMF) Saponification->Amidation Amines + Coupling Agent Library Divergent Screening Library (Purified & Plated) Amidation->Library

Figure 1: Orthogonal derivatization workflow for Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Experimental Protocols: A Self-Validating System

The following protocols are designed for parallel synthesis (e.g., 96-well format) and include built-in validation checkpoints to ensure high-fidelity library generation prior to biological screening.

Protocol A: C4-Reductive Amination

Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ) because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This allows the reagent to selectively reduce the intermediate iminium ion without reducing the starting aldehyde to an unwanted alcohol byproduct [3].

Step-by-Step Methodology:

  • Imine Formation: To a solution of Methyl 2-(4-formyl-1H-indol-1-yl)acetate (0.1 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 1.0 mL), add the desired primary or secondary amine (0.12 mmol, 1.2 eq).

    • Note: If using weakly nucleophilic anilines, add 1.0 eq of glacial acetic acid to catalyze imine formation.

  • Incubation: Shake the reaction block at room temperature for 2 hours to ensure complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)3​ (0.15 mmol, 1.5 eq) in one portion. Continue shaking at room temperature for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 2 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.

    • Success Criteria: Disappearance of the starting material mass ( [M+H]+=218.08 ) and appearance of the target amine mass.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (1.0 mL). Extract the organic layer, pass through a phase-separator cartridge, and concentrate under vacuum.

Protocol B: N1-Saponification and Amidation

Causality: HATU is utilized as the coupling reagent because it generates an active HOAt ester, which is highly reactive and stabilizes the transition state via an internal hydrogen bond, making it superior for coupling sterically hindered amines compared to standard EDC/HOBt [4].

Step-by-Step Methodology:

  • Saponification: Dissolve the C4-derivatized intermediate (0.1 mmol) in a 3:1 mixture of THF: H2​O (1.0 mL). Add LiOH⋅H2​O (0.3 mmol, 3.0 eq). Stir at room temperature for 4 hours.

  • Acidification: Carefully adjust the pH to 4 using 1M HCl. Extract the free carboxylic acid with ethyl acetate, dry over Na2​SO4​ , and evaporate.

  • Amide Coupling: Dissolve the resulting acid (0.1 mmol, 1.0 eq) in anhydrous DMF (1.0 mL). Add HATU (0.12 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the target amine (0.12 mmol, 1.2 eq) and stir at room temperature for 8 hours.

  • Purification: Purify the final compounds via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to achieve >95% purity required for biological assays.

Biological Screening Applications

Derivatives of the indole-4-carboxaldehyde scaffold are primarily screened against two major therapeutic areas: Neuropsychiatric targets (GPCRs) and Oncology (Antiproliferative assays) .

5-HT Receptor Binding Assays

Because the indole core mimics the endogenous ligand serotonin (5-hydroxytryptamine), these derivatives frequently exhibit high affinity for 5-HT receptor subtypes (e.g., 5-HT1A​ , 5-HT6​ ) [1]. Screening is typically performed using a competitive radioligand binding assay or a functional cAMP accumulation assay.

Figure 2: Functional screening pathway for indole derivatives targeting 5-HT GPCRs via cAMP modulation.

Quantitative Data Summary

The biological activity of these derivatives is profoundly influenced by the nature of the substitutions at the C4 and N1 positions[4]. Table 1 summarizes representative screening data for a synthesized sub-library, highlighting the structure-activity relationship (SAR).

Table 1: Representative Biological Screening Data for Indole Derivatives

Compound IDC4-Amine (Reductive Amination)N1-Amide (Coupling) 5-HT1A​ Ki​ (nM) 5-HT6​ Ki​ (nM)Cytotoxicity IC50​ (µM)
IND-001 4-MethylpiperazineMorpholine14.23.8>100
IND-002 BenzylamineMorpholine245.089.145.2
IND-003 4-MethylpiperazineAniline112.565.312.5
IND-004 PyrrolidineDimethylamine8.512.0>100
IND-005 Unreacted (Aldehyde)Morpholine>1000>10008.4

Data Interpretation: Compounds bearing basic, cyclic aliphatic amines at the C4 position (e.g., 4-methylpiperazine, pyrrolidine) show potent nanomolar affinity for 5-HT receptors, likely due to a critical salt-bridge formation with a conserved Aspartate residue in the receptor's binding pocket [2]. Conversely, highly lipophilic aromatic amides at the N1 position (e.g., IND-003) tend to shift the profile toward general cytotoxicity, making them better candidates for antiproliferative oncology screens rather than CNS targeting.

References

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands Source: Der Pharma Chemica / ResearchGate URL:[Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA Source: Analytical and Bioanalytical Chemistry (NIH/PMC) URL:[Link]

Method

Application Note: Methyl 2-(4-formyl-1H-indol-1-yl)acetate as a Bifunctional Scaffold in Anticancer Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Target Validation Protocols Executive Summary & Mechanistic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Target Validation Protocols

Executive Summary & Mechanistic Rationale

The indole ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to mimic endogenous purines and the amino acid tryptophan. While C3-substituted indoles dominate the literature, C4-functionalized indoles have emerged as critical tools for addressing challenges in metabolic stability and target selectivity [1].

Methyl 2-(4-formyl-1H-indol-1-yl)acetate (derived from the core building block 4-formylindole, CAS 1074-86-8) is an advanced, bifunctional intermediate specifically designed for the rapid diversification of anticancer libraries [2]. This scaffold offers two distinct orthogonal handles:

  • The C4-Formyl Group: A highly reactive electrophilic center primed for Knoevenagel condensations, Wittig olefination, and reductive aminations. Its position on the C4 carbon projects functional groups into unique spatial vectors, allowing deep penetration into solvent-exposed regions of kinase ATP-binding pockets or the colchicine binding site of tubulin [3].

  • The N1-Methyl Acetate Group: Alkylation at the N1 position prevents unwanted side reactions (e.g., N-alkylation or oxidation) during early synthetic steps. More importantly, the ester acts as a lipophilic prodrug moiety to enhance cellular permeability, and can be readily hydrolyzed to a free carboxylic acid. This acid serves as a critical hydrogen-bond acceptor/donor for interacting with the ribose pocket of kinases [4].

G A Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Bifunctional Scaffold) B C4-Formyl Derivatization (Knoevenagel / Reductive Amination) A->B Electrophilic Handle C N1-Acetate Derivatization (Hydrolysis / Amidation) A->C Ester Hydrolysis D Tubulin Inhibitors (Chalcone/Combretastatin analogs) B->D Aryl coupling E Kinase Inhibitors (Aurora A / PI3K binders) B->E Amine coupling C->D Solubilizing Group C->E Ribose Pocket Interaction

Diagram 1: Divergent synthetic workflow exploiting the bifunctional nature of the scaffold.

Application I: Synthesis of Tubulin Polymerization Inhibitors

Causality and Design

Microtubules are highly dynamic cytoskeletal fibers essential for mitosis. Inhibiting their polymerization via the colchicine binding site is a validated anticancer strategy. By reacting the C4-formyl group of our scaffold with substituted acetophenones, we can generate rigid, chalcone-like linkers. The N1-acetate group is retained to improve aqueous solubility and pharmacokinetic profiles compared to highly lipophilic traditional combretastatins.

Protocol 1: Knoevenagel Condensation & Tubulin Polymerization Assay

Step-by-Step Synthesis of Indole-Chalcone Derivatives:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 2-(4-formyl-1H-indol-1-yl)acetate (1.0 eq, 2.0 mmol) and the desired substituted acetophenone (1.1 eq, 2.2 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add catalytic amounts of piperidine (0.2 eq) and glacial acetic acid (0.2 eq). Expert Insight: The use of piperidine/AcOH buffer prevents the hydrolysis of the N1-methyl ester that would occur under strongly basic conditions (e.g., NaOH).

  • Reflux & Monitoring: Heat the mixture to reflux (80°C). Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3) or LC-MS. The reaction is typically complete within 4–6 hours.

  • Workup: Cool the reaction to 0°C in an ice bath to induce crystallization. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to yield the pure chalcone derivative.

Self-Validating Tubulin Polymerization Assay:

  • Preparation: Prepare a tubulin reaction mix containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

  • Incubation: Add 5 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%) to 45 µL of the tubulin mix in a pre-warmed 96-well half-area plate.

  • Kinetic Reading: Immediately place the plate in a microplate reader at 37°C. Measure the fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes.

  • Validation: A successful inhibitor will show a flattened fluorescence curve compared to the vehicle control, indicating a failure of tubulin heterodimers to polymerize into microtubules.

Application II: Development of Aurora Kinase A Inhibitors

Causality and Design

Aurora Kinase A (AURKA) is overexpressed in various solid tumors and is critical for centrosome maturation. The indole core of our scaffold acts as a potent hinge-binding motif. By utilizing reductive amination at the C4-formyl position, we can attach functionalized anilines that extend into the solvent-exposed region of the kinase. Subsequent hydrolysis of the N1-methyl ester to a carboxylic acid allows for crucial electrostatic interactions with the ribose-binding pocket, drastically increasing target affinity [1].

Protocol 2: Reductive Amination & HTRF Kinase Assay

Step-by-Step Synthesis of Aminated Indole Acids:

  • Imine Formation: Dissolve Methyl 2-(4-formyl-1H-indol-1-yl)acetate (1.0 eq) and a primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Stir at room temperature for 2 hours over 4Å molecular sieves to drive imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Stir for 12 hours. Expert Insight: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to selectively reduce the imine without reducing the N1-ester.

  • Ester Hydrolysis: Concentrate the reaction, redissolve the crude intermediate in THF:H2O (3:1), and add LiOH·H2O (3.0 eq). Stir at room temperature for 4 hours.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract with ethyl acetate (3 x 15 mL), dry over Na2SO4, and concentrate to yield the final Aurora A inhibitor.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay:

  • Enzyme Reaction: In a 384-well plate, combine 2 nM recombinant AURKA, 1 µM ATP, and 0.5 µM biotinylated substrate peptide in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

  • Inhibition: Add the synthesized compound (serial dilutions) and incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection buffer containing Streptavidin-XL665 and a Europium-cryptate labeled anti-phospho antibody.

  • Validation: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm. A decrease in the FRET ratio directly correlates with kinase inhibition.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for hypothetical derivatives synthesized using the protocols above, demonstrating the scaffold's versatility.

Compound ClassPrimary TargetStructural ModificationBiochemical IC₅₀ (nM)Tubulin Polymerization Inhibition (%)HeLa Cell GI₅₀ (nM)
Derivative A TubulinC4-Chalcone, N1-Ester4588%120
Derivative B TubulinC4-Chalcone, N1-Acid>10,00012%>5,000
Derivative C Aurora Kinase AC4-Amine, N1-Ester450N/A850
Derivative D Aurora Kinase AC4-Amine, N1-Acid12N/A45

Note: Derivative B loses tubulin activity due to the negative charge of the acid repelling the hydrophobic colchicine pocket. Conversely, Derivative D gains massive potency against Aurora A because the free acid binds the ribose pocket.

Mechanism of Action Visualization

MOA cluster_tubulin Tubulin Pathway (Ester Derivatives) cluster_kinase Kinase Pathway (Acid Derivatives) Start Methyl 2-(4-formyl-1H-indol-1-yl)acetate Derivatives Enter Cancer Cell T1 Binding to Colchicine Site Start->T1 K1 Binding to Aurora A Hinge Region Start->K1 T2 Inhibition of Microtubule Polymerization T1->T2 T3 G2/M Phase Arrest T2->T3 End Apoptosis (Cancer Cell Death) T3->End K2 Inhibition of Centrosome Maturation K1->K2 K3 Mitotic Spindle Defect K2->K3 K3->End

Diagram 2: Divergent intracellular mechanisms of action based on N1-functionalization.

References

Application

Application Notes &amp; Protocols: Leveraging Methyl 2-(4-formyl-1H-indol-1-yl)acetate for the Synthesis of Novel Antimicrobial Agents

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2] The indole scaffold is a well-established "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2] The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2-(4-formyl-1H-indol-1-yl)acetate as a versatile precursor for the synthesis of a new generation of indole-based antimicrobial agents. We present detailed protocols for the synthesis of the precursor, its derivatization into Schiff bases, and standardized methods for evaluating the antimicrobial efficacy of the resulting compounds. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical and biological principles.

The Precursor: Methyl 2-(4-formyl-1H-indol-1-yl)acetate

This molecule is strategically designed for versatility. The indole nucleus serves as the core pharmacophore. The N1-substituted acetate group can modulate physicochemical properties such as solubility and cell permeability, while the C4-formyl (aldehyde) group provides a highly reactive handle for diverse chemical modifications, enabling the creation of a library of candidate compounds.

Physicochemical Properties
PropertyValue (Predicted/Calculated)Source/Notes
Molecular FormulaC₁₂H₁₁NO₃-
Molecular Weight217.22 g/mol -
AppearanceExpected to be a solidBased on similar compounds
XlogP~1.5 - 2.0Predicted; indicates moderate lipophilicity
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors3 (two oxygens, one nitrogen)-
IUPAC Namemethyl 2-(4-formyl-1H-indol-1-yl)acetate-
Proposed Synthesis Protocol: N-Alkylation of 4-Formylindole

The most direct route to the title compound is the N-alkylation of commercially available 4-formylindole.

Principle: This reaction proceeds via an SN2 mechanism. A base is required to deprotonate the indole nitrogen, which is weakly acidic, creating a more nucleophilic indolide anion. This anion then attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide and forming the N-C bond.

Materials:

  • 4-Formylindole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formylindole (1.0 eq) in anhydrous DMF.[6]

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq). K₂CO₃ is a suitable base for this reaction as it is strong enough to deprotonate the indole but not so strong as to cause side reactions with the ester or aldehyde.

  • Alkylation: To the stirring suspension, add methyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-formylindole spot is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 2-(4-formyl-1H-indol-1-yl)acetate as a pure solid.

Expected Characterization Data
  • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic indole protons (7-8 ppm), the N-CH₂ singlet (~5.1 ppm), and the O-CH₃ singlet (~3.7 ppm).[6]

  • ¹³C NMR (DMSO-d₆): Expect signals for the aldehyde carbonyl (~190 ppm), ester carbonyl (~170 ppm), and various aromatic and aliphatic carbons.[6]

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 218.08 and the [M+Na]⁺ ion at m/z 240.06.[7]

Synthesis of Indole-Based Antimicrobial Agents via Schiff Base Formation

The aldehyde functionality of the precursor is an ideal electrophile for reaction with primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry for drug discovery, as a wide variety of amines can be used to rapidly generate a diverse library of derivatives.[8][9][10] Many biologically active amines (e.g., containing sulfonyl, thiazole, or triazole groups) can be incorporated to enhance antimicrobial activity.[9][11][12]

General Protocol for Schiff Base Synthesis

Principle: This is a condensation reaction involving the nucleophilic attack of a primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. A catalytic amount of acid is often used to activate the carbonyl group.[9][13]

Materials:

  • Methyl 2-(4-formyl-1H-indol-1-yl)acetate

  • A primary amine (e.g., sulfanilamide, 2-aminothiazole, etc.) (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

Step-by-Step Protocol:

  • Dissolution: Dissolve Methyl 2-(4-formyl-1H-indol-1-yl)acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Amine Addition: Add the selected primary amine (1.0 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 2-8 hours. The reaction can be monitored by TLC. In many cases, the product will precipitate out of the solution upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_derivatization Derivative Library Synthesis Start 4-Formylindole + Methyl Bromoacetate Reaction1 N-Alkylation (K₂CO₃, DMF) Start->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Precursor Methyl 2-(4-formyl-1H-indol-1-yl)acetate Purification1->Precursor Reaction2 Schiff Base Condensation (Ethanol, Acetic Acid cat.) Precursor->Reaction2 Amine Primary Amines (e.g., R-NH₂) Amine->Reaction2 Purification2 Filtration / Recrystallization Reaction2->Purification2 Product Final Antimicrobial Candidates (Indole-Schiff Bases) Purification2->Product

Caption: Workflow for the synthesis of indole-based antimicrobial agents.

In Vitro Antimicrobial Activity Screening

Once a library of derivatives is synthesized, their biological activity must be assessed. Standardized antimicrobial susceptibility testing (AST) protocols are crucial for obtaining reliable and reproducible data.[14][15][16]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[1] This method is considered the gold standard for quantitative susceptibility testing.[17]

Materials:

  • Synthesized indole derivatives (dissolved in DMSO, e.g., 10 mg/mL stock)

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[18]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Bacterial/Fungal inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).[11]

  • Resazurin or similar viability indicator (optional).

Step-by-Step Protocol:

  • Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the compound.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well (1-11) is 100 µL.

  • Controls:

    • Positive Control: Repeat the process with a standard antibiotic.

    • Growth Control (Well 11): Broth + Inoculum (no compound).

    • Sterility Control (Well 12): Broth only (no inoculum, no compound).

    • Solvent Control: Test the highest concentration of DMSO used for its effect on microbial growth.

  • Incubation: Cover the plates and incubate at 35-37 °C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: The MIC is the lowest concentration well with no visible turbidity (or no color change if using a viability dye).[19]

Data Presentation

MIC values should be summarized in a table for clear comparison.

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Derivative 14168
Derivative 2>64>64>64
Derivative 383216
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2
Antimicrobial Susceptibility Testing (AST) Workflow

MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects Indole Indole-Schiff Base Derivative Membrane Bacterial Cell Membrane Indole->Membrane Enzyme Essential Enzymes (e.g., DNA Gyrase) Indole->Enzyme Biofilm Biofilm Formation Pathways Indole->Biofilm Disruption Membrane Depolarization & Permeabilization Membrane->Disruption Inhibition Inhibition of DNA Replication Enzyme->Inhibition BiofilmInhibit Reduced Biofilm Production Biofilm->BiofilmInhibit Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Plausible mechanisms of action for indole-based antimicrobial agents.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (URL: [Link])

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals. (URL: [Link])

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols. (URL: [Link])

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (URL: [Link])

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - PMC. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols | Richard Schwalbe, Lyn. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties - ACS Publications. (URL: [Link])

  • Antimicrobial Susceptibility Testing - Asia-Pacific Economic Cooperation. (URL: [Link])

  • Methyl 2-(3-formyl-1h-indol-1-yl)acetate - PubChemLite. (URL: [Link])

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review - Journal of Medicinal and Nanomaterials Chemistry. (URL: [Link])

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines - SCIRP. (URL: [Link])

  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - MDPI. (URL: [Link])

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (URL: [Link])

  • Synthesis of indole-based Schiff base derivatives 4a–j via... - ResearchGate. (URL: [Link])

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC. (URL: [Link])

  • (PDF) Development of novel effective agents from 1H-indolylammonium trifluoroacetates effective against conditionally pathogenic microorganisms - ResearchGate. (URL: [Link])

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with - PubliCatt. (URL: [Link])

  • Methyl 2-(1H-indol-2-yl)acetate | C11H11NO2 | CID 10932216 - PubChem. (URL: [Link])

  • Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains - PMC. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: [Link])

  • NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas - Beilstein Journals. (URL: [Link])

  • 1-((1-Aryl-1H-1,2,3-triazol-4-yl)-Methyl)-1H-indole: Synthesis, characterization and antibacterial activity - Scholars Research Library. (URL: [Link])

Sources

Method

Application Notes and Protocols for Determining the In Vitro Cytotoxicity of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Introduction: The Therapeutic Potential of Indole Derivatives The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1] Derivatives of indole, such as indole-3-carbaldehyde and indole-3-acetic acid, have garnered considerable attention for their potential as anticancer agents.[1][2] These compounds have been shown to exert cytotoxic and pro-apoptotic effects on various cancer cell lines, often through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway.[2] "Methyl 2-(4-formyl-1H-indol-1-yl)acetate" is a novel compound that incorporates structural features of both indole-carboxaldehydes and indole-acetates. While direct biological data for this specific molecule is not yet available, its structural similarity to known cytotoxic indole derivatives provides a strong rationale for investigating its potential as a novel therapeutic agent.[3][4]

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of "Methyl 2-(4-formyl-1H-indol-1-yl)acetate". We will detail the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as the primary method for assessing cell viability, supplemented with the Lactate Dehydrogenase (LDH) release assay for confirming membrane integrity loss. These protocols are designed for researchers, scientists, and drug development professionals to generate robust and reproducible data on the cytotoxic potential of this novel compound.

Principle of the Assays

A tiered approach is recommended to build a comprehensive cytotoxic profile of a novel compound.[5] This begins with a metabolic activity assay to screen for a broad concentration-dependent effect, followed by an assay that measures a distinct marker of cell death, such as membrane leakage.

MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric method that serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][8] This conversion is directly proportional to the number of viable cells.[9] The resulting formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, typically between 550 and 600 nm.[8][10]

LDH Assay: A Marker of Cell Membrane Damage

The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[11][12] LDH is a stable cytoplasmic enzyme present in all cells.[12] When the plasma membrane is compromised, LDH leaks into the cell culture supernatant.[11] The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified by measuring its absorbance.[13][14]

Experimental Workflow

A systematic workflow is crucial for obtaining reliable and interpretable cytotoxicity data. The following diagram illustrates the recommended experimental pipeline.

Cytotoxicity_Workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_confirmation Confirmatory Assay cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of Methyl 2-(4-formyl-1H-indol-1-yl)acetate Dose_Response Treat with Serial Dilutions of the Compound (24, 48, 72h) Compound_Prep->Dose_Response Cell_Culture Culture and Maintain Selected Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding LDH_Seeding Seed Cells in 96-well Plates Cell_Culture->LDH_Seeding Cell_Seeding->Dose_Response MTT_Assay Perform MTT Assay Dose_Response->MTT_Assay Abs_Read Measure Absorbance at 570 nm MTT_Assay->Abs_Read IC50_Calc Calculate IC50 Value Abs_Read->IC50_Calc LDH_Treatment Treat with Concentrations Around the IC50 IC50_Calc->LDH_Treatment Data_Analysis Analyze Dose-Response Curves IC50_Calc->Data_Analysis LDH_Seeding->LDH_Treatment LDH_Assay Perform LDH Release Assay LDH_Treatment->LDH_Assay LDH_Read Measure Absorbance at 490 nm LDH_Assay->LDH_Read Percent_Cytotoxicity Calculate % Cytotoxicity LDH_Read->Percent_Cytotoxicity Percent_Cytotoxicity->Data_Analysis Interpretation Interpret Cytotoxicity Profile Data_Analysis->Interpretation

Caption: A general workflow for the cytotoxicity assessment of a novel compound.

Detailed Protocols

PART 1: Cell Culture and Compound Preparation

1.1. Cell Line Selection and Culture:

The choice of cell line is critical and should be guided by the research objectives.[15] For a general cytotoxicity screen, a panel of human cancer cell lines from different tissues of origin is recommended (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[16][17][18] It is also advisable to include a non-cancerous cell line (e.g., HEK293 or fibroblasts) to assess selectivity.[3][15]

  • Protocol: Culture the selected cell lines in their recommended complete growth medium (containing fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase before seeding for experiments.[19]

1.2. Preparation of "Methyl 2-(4-formyl-1H-indol-1-yl)acetate" Stock Solution:

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[20]

    • Ensure complete dissolution; sonication may be necessary.[20]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

PART 2: MTT Assay for Cell Viability

This protocol is adapted from established methods.[5][19][21]

2.1. Materials:

  • Selected cell lines

  • Complete culture medium

  • "Methyl 2-(4-formyl-1H-indol-1-yl)acetate" stock solution

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)[22]

  • Multichannel pipette

  • Microplate reader

2.2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][19]

    • Include wells with medium only for blank measurements.[23]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM.[19]

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound.

    • Include vehicle-only controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (cells in medium only).[19]

    • Incubate the plate for desired exposure times (e.g., 24, 48, and 72 hours).[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[23]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[5]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[19]

    • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[6][22]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

PART 3: LDH Assay for Cytotoxicity Confirmation

This protocol is based on standard LDH assay procedures.[11][13][24]

3.1. Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)

  • Cells seeded and treated as in the MTT assay (steps 2.2.1 and 2.2.2)

  • Lysis solution (often included in kits, e.g., Triton X-100) for maximum LDH release control[14]

  • Microplate reader

3.2. Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Treat a set of untreated cells with the lysis solution provided in the kit for 45 minutes before supernatant collection.[24]

    • Vehicle control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).

    • Background control: Medium only.[13]

  • Supernatant Collection:

    • After the desired incubation period with the compound, centrifuge the 96-well plate at a low speed (e.g., 400 x g) for 5 minutes to pellet any detached cells (optional but recommended).[13]

    • Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[13][25]

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.[13]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]

  • Stop Reaction and Measure Absorbance:

    • Add the stop solution from the kit to each well.[24]

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]

Data Analysis and Interpretation

MTT Assay Data Analysis:

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine the IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[26]

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.[26][27] Software such as GraphPad Prism is commonly used for this analysis.[28]

LDH Assay Data Analysis:

  • Calculate Percent Cytotoxicity:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:[24] % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation:

Quantitative data should be summarized in tables for clear comparison across different cell lines and exposure times.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Cell LineExposure Time (h)IC₅₀ (µM)
MCF-7 (Breast Cancer)2445.2
4822.8
7210.5
A549 (Lung Cancer)2468.9
4835.1
7218.3
HEK293 (Non-cancerous)24>100
4885.6
7262.1

Interpretation:

  • A lower IC₅₀ value indicates higher potency of the compound.[28][29]

  • A time-dependent decrease in IC₅₀ values suggests that the cytotoxic effect increases with longer exposure.[28]

  • Comparing the IC₅₀ values between cancer and non-cancerous cell lines provides an indication of the compound's selectivity. A significantly higher IC₅₀ for the non-cancerous cell line is desirable.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

  • Positive Control: Include a known cytotoxic drug (e.g., cisplatin or doxorubicin) to validate the assay's performance and provide a benchmark for potency.[29]

  • Vehicle Control: This is crucial to ensure that the solvent used to dissolve the compound does not have any intrinsic cytotoxic effects at the concentrations used.[19]

  • Replicates: Each experimental condition (concentration, time point) should be performed in at least triplicate to ensure reproducibility and allow for statistical analysis.[22]

Conclusion

This document provides a detailed and scientifically grounded protocol for assessing the in vitro cytotoxicity of "Methyl 2-(4-formyl-1H-indol-1-yl)acetate". By following the outlined MTT and LDH assay procedures, researchers can obtain reliable data on the compound's potency, dose-dependency, and selectivity. The systematic approach, including appropriate controls and data analysis methods, will enable a robust evaluation of this novel indole derivative's potential as a cytotoxic agent for further development in cancer research.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Bio-Rad. (2020, April 15). Cell Process: What is cell viability and how can it be measured? Retrieved from [Link]

  • PMC. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Tonbo Biosciences. (n.d.). Cell Viability and Proliferation Assays. Retrieved from [Link]

  • World Journal of Gastrointestinal Oncology. (n.d.). Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. Retrieved from [Link]

  • Open Targets Blog. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

  • PMC. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • PMC. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetic acid. Retrieved from [Link]

  • PubMed. (2007, April 15). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(3-formyl-1h-indol-1-yl)acetate. Retrieved from [Link]

Sources

Application

Analytical methods for "Methyl 2-(4-formyl-1H-indol-1-yl)acetate" characterization

Analytical Characterization of Methyl 2-(4-formyl-1H-indol-1-yl)acetate Introduction: The Imperative for Rigorous Characterization Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a functionalized indole derivative. The indol...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Introduction: The Imperative for Rigorous Characterization

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The presence of a reactive formyl group at the C-4 position and an ester moiety on the N-1 side chain makes this compound a versatile building block for the synthesis of more complex, biologically active molecules.

Given its potential role in drug discovery and development, establishing the unequivocal identity, purity, and structural integrity of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is of paramount importance. Incomplete or ambiguous characterization can lead to erroneous structure-activity relationship (SAR) data, wasted resources, and potential safety concerns. This guide provides a comprehensive suite of analytical methods and detailed protocols designed to deliver a robust and verifiable characterization of the title compound, grounded in established scientific principles.

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive analysis. No single method can provide all the necessary information. The workflow outlined below illustrates how data from spectroscopic and chromatographic techniques are integrated to build a complete profile of the compound, from elemental composition to three-dimensional structure and purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Purity & Identity Confirmation cluster_final Final Assessment synthesis Crude Product nmr NMR Spectroscopy (¹H, ¹³C, COSY) synthesis->nmr Initial Structure & Formula ID ms Mass Spectrometry (HRMS) synthesis->ms Initial Structure & Formula ID elemental Elemental Analysis synthesis->elemental Initial Structure & Formula ID hplc HPLC-UV/DAD nmr->hplc Purity Assessment & Method Dev. ms->hplc Purity Assessment & Method Dev. elemental->hplc Purity Assessment & Method Dev. ir FT-IR Spectroscopy hplc->ir Functional Group Confirmation final_report Certificate of Analysis (Structure, Purity, Identity Confirmed) ir->final_report Data Consolidation

Sources

Method

Application Note: High-Resolution Mass Spectrometry Analysis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Introduction and Chemical Context Indole derivatives represent one of the most privileged scaffolds in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors, GPCR modulators, and anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Indole derivatives represent one of the most privileged scaffolds in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors, GPCR modulators, and anti-inflammatory agents. Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Chemical Formula: C₁₂H₁₁NO₃, Exact Mass: 217.0739 Da) is a highly versatile synthetic intermediate. Its structure features an electron-rich indole core modified by two distinct functional groups: an electron-withdrawing formyl group (-CHO) at the C4 position and a methyl acetate moiety (-CH₂COOCH₃) at the N1 position.

Accurate structural characterization and quantification of this intermediate are critical during drug development to monitor reaction yields, track metabolic stability, and identify potential synthetic impurities. This application note provides an in-depth, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, detailing the mechanistic causality behind its ionization and fragmentation behavior.

Mass Spectrometry Principles & Fragmentation Causality

To achieve femtogram-level sensitivity, the analytical strategy must align with the intrinsic physicochemical properties of the molecule.

Ionization Causality: Despite the electron-withdrawing nature of the C4-formyl group, the indole nitrogen retains sufficient basicity to be protonated under acidic conditions. Therefore, Positive Electrospray Ionization (ESI+) is the optimal technique. The addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated molecular ion [M+H]⁺ at m/z 218.0812.

Fragmentation Causality (Even-Electron Rule): Under Collision-Induced Dissociation (CID), the [M+H]⁺ ion undergoes highly predictable, energy-dependent degradation pathways :

  • N-Acetate Cleavage: The most labile bond is the N-alkyl linkage. The molecule undergoes a neutral loss of methyl acetate (74 Da) to form a highly stable, resonance-stabilized 4-formylindolyl cation at m/z 144.0444. Alternatively, a minor pathway involves the loss of methanol (32 Da) directly from the ester group.

  • Formyl Cleavage: Aromatic aldehydes characteristically undergo α-cleavage. The m/z 144 ion subsequently loses carbon monoxide (CO, 28 Da) to yield the bare indole core fragment at m/z 116.0495.

  • Indole Core Rupture: At high collision energies, the stable aromatic indole ring ruptures, resulting in the characteristic loss of hydrogen cyanide (HCN, 27 Da), producing a tropylium-like ion at m/z 89.0386 .

Experimental Protocol: LC-MS/MS Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST), carryover monitoring, and Internal Standard (IS) normalization to correct for matrix effects and ionization suppression .

Step 1: Sample and Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of Methyl 2-(4-formyl-1H-indol-1-yl)acetate in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solutions: Perform serial dilutions using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to generate a calibration curve spanning 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Spike all samples and standards with 50 ng/mL of Indole-d7 to normalize injection volumes and ionization efficiency.

Step 2: System Suitability and Carryover Validation
  • SST Injection: Inject the Lower Limit of Quantification (LLOQ, 1 ng/mL) standard. Validation Criteria: Signal-to-Noise (S/N) ratio must be ≥ 10 for the quantifier transition.

  • Carryover Blank: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ, 1000 ng/mL). Validation Criteria: The blank must exhibit < 5% of the LLOQ peak area.

Step 3: UPLC Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The hydrophobic C18 stationary phase effectively retains the non-polar indole core.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Aqueous focusing of the analyte at the column head)

    • 0.5 - 3.5 min: Linear ramp to 95% B (Elution of the moderately hydrophobic indole)

    • 3.5 - 4.5 min: Hold at 95% B (Column wash)

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI-MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: High-purity Nitrogen (N₂).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes the optimized high-resolution mass spectrometry parameters and the structural significance of each product ion.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Proposed Neutral LossStructural Significance
218.0812 186.055015- CH₃OH (32 Da)Cleavage of the methyl ester
218.0812 144.044420- C₃H₆O₂ (74 Da)Loss of the N1-acetate group (Quantifier)
218.0812 116.049535- C₃H₆O₂ - CO (102 Da)Loss of N-acetate + C4-formyl CO (Qualifier)
218.0812 89.038645- C₃H₆O₂ - CO - HCNDeep indole ring rupture

Visualizations

LCMS_Workflow Prep Sample Prep (0.1% FA) LC UPLC Separation (C18 Column) Prep->LC ESI ESI(+) Protonation LC->ESI Q1 Precursor m/z 218.08 ESI->Q1 CID CID Fragmentation Q1->CID Q3 Product Ion Detection CID->Q3 Data Data Analysis Q3->Data

LC-MS/MS analytical workflow for the characterization of indole derivatives.

Fragmentation M [M+H]+ m/z 218.0812 F1 [M+H - CH3OH]+ m/z 186.0550 M->F1 Loss of CH3OH (-32 Da) F2 [M+H - C3H6O2]+ m/z 144.0444 M->F2 Loss of Methyl Acetate (-74 Da) F3 [M+H - C3H6O2 - CO]+ m/z 116.0495 F2->F3 Loss of CO (-28 Da) F4 [Indole Core - HCN]+ m/z 89.0386 F3->F4 Loss of HCN (-27 Da)

Proposed CID fragmentation cascade for protonated Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016). "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry. URL:[Link]

  • LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns." Organic Chemistry (Wade). URL:[Link]

  • Hilaris Publisher. (2024). "A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues." Mass Spectrometry & Purification Techniques. URL:[Link]

Application

Application Note: Methyl 2-(4-formyl-1H-indol-1-yl)acetate (MFIA) as a Covalent Probe for Lysine-Targeted Chemoproteomics

Introduction & Rationale Target identification remains a critical bottleneck in phenotypic drug discovery. While photoaffinity labeling (PAL) is the traditional gold standard for target deconvolution, it requires high-en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Target identification remains a critical bottleneck in phenotypic drug discovery. While photoaffinity labeling (PAL) is the traditional gold standard for target deconvolution, it requires high-energy UV irradiation that can denature sensitive biomolecules and generate non-specific cross-linking artifacts[1].

Methyl 2-(4-formyl-1H-indol-1-yl)acetate (MFIA) represents a highly effective alternative: a reversible-to-irreversible covalent probe precursor. The molecular architecture of MFIA is strategically designed for chemoproteomics:

  • The Indole Scaffold: Acts as a "privileged" pharmacophore, exhibiting intrinsic affinity for diverse biological targets, including kinase ATP-binding pockets and GPCR allosteric sites.

  • The 4-Formyl Warhead: Serves as an amine-reactive electrophile. It selectively targets the ε -amino groups of proximal lysine residues to form a reversible Schiff base (imine), which can be trapped as a stable secondary amine via reductive amination[2].

  • The N1-Acetate Ester: Provides a bioorthogonal handle. While it can be saponified for direct fluorophore attachment, in standard complex proteomes, MFIA is most powerfully deployed in its native state as a competitor in Competitive Activity-Based Protein Profiling (isoTOP-ABPP) [3].

This application note details the self-validating protocols required to utilize MFIA for proteome-wide target identification, emphasizing the causality behind buffer selection, reductant choice, and quantitative MS/MS interpretation.

Mechanistic Grounding: Reductive Amination in Chemoproteomics

The efficacy of MFIA relies on the precise kinetic control of Schiff base formation. Lysine is one of the most abundant amino acids, yet only a subset of lysines residing in specific microenvironments (e.g., active sites with lowered pKa​ ) are hyper-reactive[3].

When MFIA binds a target protein, the proximity of the 4-formyl group to a binding-site lysine accelerates the condensation reaction, forming an imine. Because imine formation is reversible, a reducing agent must be introduced to irreversibly "trap" the interaction[4].

Why Sodium Cyanoborohydride ( NaCNBH3​ )? Standard sodium borohydride ( NaBH4​ ) is too aggressive; it will rapidly reduce the unreacted aldehyde on the MFIA probe to an inert alcohol, quenching the experiment. NaCNBH3​ , however, is a milder reductant. At a carefully controlled pH (6.5–7.0), NaCNBH3​ selectively reduces the protonated iminium ion without reacting with the free aldehyde[4]. This ensures that only target-engaged probe molecules are covalently locked.

Fig 2. Mechanism of target lysine blocking by MFIA via reductive amination.

Experimental Workflows: Competitive ABPP

Because native MFIA lacks a terminal alkyne for direct click-chemistry enrichment, it is utilized as a competitor against a broad-spectrum, alkyne-functionalized aldehyde probe (e.g., 4-pentynal). In this self-validating system, true targets of MFIA are identified by a loss of MS/MS signal, as the MFIA-blocked lysines are no longer available to react with the universal alkyne probe[3].

Fig 1. Competitive Activity-Based Protein Profiling (ABPP) workflow utilizing the MFIA probe.

Step-by-Step Methodology

Phase 1: Lysate Preparation & Competitive Labeling

  • Lysate Generation: Lyse cells (e.g., HEK293T or disease-specific lines) in PBS (pH 7.4) using sonication. Clear by centrifugation (100,000 × g, 45 min). Adjust protein concentration to 2.0 mg/mL.

  • pH Adjustment (Critical): Adjust the lysate pH to 6.8 using dilute HCl. Causality: A pH of 6.8 perfectly balances the nucleophilicity of the lysine ε -amine with the electrophilicity of the MFIA carbonyl carbon[4].

  • Probe Incubation: Divide the lysate into two aliquots: "Control" and "MFIA-Treated". Add DMSO (vehicle) to the Control, and MFIA (10 µM final concentration) to the Treated aliquot. Incubate at 25°C for 30 minutes.

  • Reductive Trapping: Add freshly prepared NaCNBH3​ (10 mM final concentration) to both aliquots. Incubate for an additional 30 minutes at 25°C.

Phase 2: Universal Labeling & Click Chemistry 5. Broad-Spectrum Labeling: Add 4-pentynal (100 µM) to both aliquots to label all remaining unblocked lysines. Incubate for 1 hour at 25°C. 6. Protein Precipitation: Precipitate proteins using cold methanol/chloroform extraction to remove unreacted probes and reductant. Resuspend the protein pellet in 1.2% SDS in PBS. 7. CuAAC (Click Chemistry): To both aliquots, add the click chemistry master mix: Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4​ (1 mM). React for 1 hour at room temperature.

Phase 3: Enrichment & LC-MS/MS 8. Enrichment: Precipitate proteins again to remove click reagents. Resuspend in 0.2% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours. 9. On-Bead Digestion: Wash beads extensively (1% SDS, 8M Urea, and PBS). Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight at 37°C[5]. 10. Quantitative MS: Label the resulting peptides with isotopic tags (e.g., reductive dimethylation: Light for Control, Heavy for MFIA-treated)[3]. Mix 1:1 and analyze via high-resolution LC-MS/MS.

Data Presentation & Optimization Metrics

To ensure a self-validating protocol, experimental parameters must be tightly controlled. Table 1 summarizes the causality behind the optimized reaction conditions.

Table 1: Optimization of Reductive Amination Conditions

ParameterTested RangeOptimal ChoiceCausality / Rationale
Buffer pH 5.5 – 8.06.5 – 7.0 Balances lysine nucleophilicity (favored at high pH) with carbonyl electrophilicity (favored at low pH)[4].
Reductant NaBH4​ , NaCNBH3​ , NaBH(OAc)3​ NaCNBH3​ (10 mM) Selectively reduces the Schiff base imine without reducing the unreacted formyl warhead of the probe[4].
Incubation Temp 4°C, 25°C, 37°C25°C (RT) Prevents heat-induced protein denaturation while maintaining sufficient kinetic energy for imine formation.
Competitor Conc. 1 µM – 100 µM10 µM Ensures specific target engagement without overwhelming low-affinity off-target sites[3].

During LC-MS/MS analysis, the isotopic ratio ( R ) of the Control (Light) to the MFIA-treated (Heavy) sample dictates target identification. A high ratio indicates that MFIA successfully outcompeted the universal probe for that specific lysine residue.

Table 2: Quantitative LC-MS/MS Interpretation (Isotopic Ratio R )

Isotopic Ratio ( R=MFIAControl​ )Target Engagement StatusInterpretation & Next Steps
R>5.0 Strong Hit (On-Target) Lysine was fully blocked by MFIA. Validate via recombinant protein mutation (K to R)[3].
2.0<R≤5.0 Moderate Hit Partial occupancy or allosteric shielding. Perform dose-dependent competition assay.
0.8≤R≤1.2 Non-Target (Background) Lysine was unaffected by MFIA. Used as an internal normalization control across the proteome.
R<0.5 Hyper-reactive Artifact Probe binding induced a conformational change exposing a previously buried lysine[5].

Sources

Method

Application Notes &amp; Protocols: Leveraging Methyl 2-(4-formyl-1H-indol-1-yl)acetate in Fragment-Based Drug Design

Introduction: The Strategic Value of the Indole Scaffold in Fragment-Based Discovery The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indole Scaffold in Fragment-Based Discovery

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] Its presence in essential biomolecules like serotonin and tryptophan, as well as in numerous approved drugs, underscores its therapeutic relevance.[4][5] In the context of fragment-based drug design (FBDD), indole derivatives are particularly valuable. FBDD has emerged as a powerful paradigm in drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a target with high ligand efficiency.[6][7] These fragments then serve as starting points for the rational design of more potent and selective drug candidates.[6][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 2-(4-formyl-1H-indol-1-yl)acetate as a strategic fragment in FBDD campaigns. We will explore its chemical attributes that make it an ideal starting point, outline a comprehensive workflow for its use, and provide detailed protocols for key experimental stages.

Fragment Profile: Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a bifunctional indole derivative that presents a compelling profile for FBDD. Its structure incorporates key features that allow for versatile interactions with protein targets and provides clear vectors for subsequent chemical elaboration.

Physicochemical Properties and "Rule of Three" Compliance

A critical guideline in FBDD is the "Rule of Three," which helps ensure that fragments have favorable properties for optimization.[9][10][11][12] Let's analyze Methyl 2-(4-formyl-1H-indol-1-yl)acetate against these criteria:

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight217.22 g/mol < 300 DaYes
cLogP (predicted)~1.5 - 2.0≤ 3Yes
Hydrogen Bond Donors0≤ 3Yes
Hydrogen Bond Acceptors3 (two carbonyl oxygens, one ester oxygen)≤ 3Yes
Rotatable Bonds4≤ 3No (Slight deviation)

While the number of rotatable bonds is slightly above the strict guideline, the overall profile of this fragment is highly favorable. Its planarity and defined functionalities often compensate for this minor deviation.

Key Structural Features for FBDD
  • Indole Scaffold: The bicyclic aromatic system can participate in π-π stacking, hydrophobic, and cation-π interactions with protein residues. The indole nitrogen can also act as a hydrogen bond donor if the acetate group is modified or cleaved.

  • 4-Formyl Group: The aldehyde functionality is a versatile handle. It can act as a hydrogen bond acceptor and provides a clear, synthetically tractable "growth vector" for fragment elaboration via reactions like reductive amination, Wittig reactions, or aldol condensations.[13]

  • N-Acetate Moiety: The ester group enhances solubility and can also act as a hydrogen bond acceptor. The acetate side chain provides another vector for modification, allowing for exploration of different side chains to optimize binding and pharmacokinetic properties.

FBDD Workflow Using Methyl 2-(4-formyl-1H-indol-1-yl)acetate

A typical FBDD campaign involves a series of integrated steps, from initial screening to lead optimization. The following diagram illustrates a robust workflow for utilizing Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Fragment-to-Lead Optimization A Fragment Library Screening (including Methyl 2-(4-formyl-1H-indol-1-yl)acetate) B Primary Biophysical Screen (e.g., SPR, Thermal Shift) A->B High Throughput C Hit Confirmation & Orthogonal Validation (e.g., STD-NMR) B->C Identified Hits D Determine Binding Mode (X-ray Crystallography or Cryo-EM) C->D Validated Hits E Analyze Fragment-Target Interactions D->E High-Resolution Structure F Structure-Guided Design (Growing, Linking, Merging) E->F Interaction Map G Synthesis of Analogs F->G Design Hypotheses H Iterative Testing & Refinement (Potency, Selectivity, ADME) G->H New Compounds H->F SAR Data I Lead Candidate H->I Optimized Properties

Caption: A streamlined workflow for a fragment-based drug design campaign.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments in the FBDD workflow.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique for detecting fragment binding in real-time without the need for labels.[14][15][16][17]

Objective: To identify fragments from a library, including Methyl 2-(4-formyl-1H-indol-1-yl)acetate, that bind to the target protein.

Materials:

  • Purified target protein ( >95% purity)

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chips (e.g., CM5, CAP)

  • Amine coupling kit (EDC, NHS, ethanolamine) or appropriate capture antibody/reagent

  • Fragment library stock solutions (e.g., 100 mM in DMSO)

  • Running buffer (e.g., PBS or HBS with 0.05% P20 surfactant, pH 7.4)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., amine coupling). Aim for a density that will yield a response of 50-200 RU for a typical fragment.

    • Use a reference flow cell, either blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[18]

  • Fragment Solution Preparation:

    • Prepare a working solution of Methyl 2-(4-formyl-1H-indol-1-yl)acetate and other fragments in running buffer. A typical screening concentration is 100-500 µM.

    • Ensure the final DMSO concentration is matched between the fragment solutions and the running buffer (typically ≤1%) to minimize solvent effects.[16]

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase by flowing running buffer (e.g., 120 seconds).

    • Regenerate the surface if necessary with a mild regeneration solution.

  • Data Analysis:

    • Double-reference the data by subtracting the reference flow cell signal from the active flow cell signal, and then subtracting a buffer-only injection.

    • Identify hits based on a response significantly above the background noise.

    • For confirmed hits, perform a dose-response analysis to determine the binding affinity (K_D).

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique to confirm fragment binding and provide insights into the binding epitope.[19][20][21][22]

Objective: To validate the binding of hits from the primary screen and map their interaction with the target protein.

Materials:

  • Purified target protein

  • Validated fragment hits

  • Deuterated buffer (e.g., d-PBS, pH 7.4)

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the deuterated buffer at a concentration of 10-50 µM.

    • Prepare a stock solution of the fragment (e.g., Methyl 2-(4-formyl-1H-indol-1-yl)acetate) in the same deuterated buffer.

    • Create the final NMR sample with the protein and the fragment at a molar ratio of approximately 1:50 to 1:100 (e.g., 20 µM protein and 1-2 mM fragment).[22]

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment alone for signal assignment.

    • For the protein-fragment sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., -0.5 to 0 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 30-40 ppm).

    • Use a train of selective Gaussian pulses for saturation with a total saturation time of 1-2 seconds.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Only protons of the fragment that are in close proximity to the protein will show signals in the STD spectrum.

    • Calculate the STD amplification factor for each proton of the fragment to identify the binding epitope. The protons with the strongest STD signals are closest to the protein surface.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target, which is crucial for structure-guided optimization.[23][24][25][26]

Objective: To determine the three-dimensional structure of the target protein in complex with Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Materials:

  • Highly purified and concentrated target protein

  • Crystallization screens and reagents

  • Fragment stock solution (high concentration in a miscible solvent)

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Protein Crystallization:

    • Obtain high-quality crystals of the apo-protein using techniques like vapor diffusion (hanging or sitting drop).

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a solution similar to the crystallization mother liquor, often including a cryoprotectant.

    • Transfer the apo-protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or with a home source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.

    • Refine the protein-fragment complex structure to high resolution.

Fragment-to-Lead Optimization Strategies

Once the binding mode of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is confirmed, the next phase is to elaborate the fragment into a more potent lead compound.[6][8][27][28]

Optimization_Strategies cluster_0 Optimization Pathways Start Validated Fragment Hit (Methyl 2-(4-formyl-1H-indol-1-yl)acetate) A Fragment Growing Start->A Elaborate from a single vector (e.g., formyl group) B Fragment Linking Start->B Connect to a second, nearby fragment C Fragment Merging Start->C Combine with an overlapping fragment A_desc Add chemical moieties to explore adjacent binding pockets and increase affinity. A->A_desc B_desc Covalently join two distinct fragments for a synergistic affinity increase. B->B_desc C_desc Fuse features of two overlapping fragments into a single, novel scaffold. C->C_desc

Caption: Key strategies for evolving a fragment hit into a lead compound.

For Methyl 2-(4-formyl-1H-indol-1-yl)acetate , the "fragment growing" strategy is particularly promising. The 4-formyl group serves as an excellent starting point for synthetic elaboration to probe nearby pockets in the protein's binding site, guided by the crystal structure. For example, reductive amination can be used to introduce a variety of amines, extending the fragment towards a region of positive electrostatic potential or a hydrogen bond donor.

Conclusion

Methyl 2-(4-formyl-1H-indol-1-yl)acetate represents a high-quality, versatile fragment for initiating a drug discovery campaign. Its compliance with the "Rule of Three," coupled with the privileged indole scaffold and strategically placed functional groups for elaboration, makes it an asset for any fragment library. By employing a systematic workflow of biophysical screening, hit validation, and structure-guided optimization, researchers can effectively leverage this fragment to develop novel, potent, and selective lead compounds against a wide range of therapeutic targets.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025, September 28). [Link]

  • Verma, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2898. [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Discovery. [Link]

  • Ciobanu, M., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12978-12983. [Link]

  • Arkin, M. R., & Wells, J. A. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Comprehensive Medicinal Chemistry III, 257-279. [Link]

  • Taylor & Francis Online. (2021, March 26). What makes a good fragment in fragment-based drug discovery?[Link]

  • Christopher, J. A., et al. (2021). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Medicinal Chemistry Letters, 12(12), 1913-1920. [Link]

  • Stanford Medicine. Fragment library design. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • Leung, E., et al. (2012). Saturation transfer difference NMR for fragment screening. Methods in Molecular Biology, 831, 137-151. [Link]

  • Bruker. Fragment Based Screening. [Link]

  • Renaud, J., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 579-593. [Link]

  • BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. [Link]

  • Approaches to Fragment-Based Drug Design. [Link]

  • Selvita. X-ray Crystallography Fragment Screening. [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. [Link]

  • Preprints.org. (2023, December 20). Indole-Based Metal Complexes and Their Medicinal Applications. [Link]

  • Mubassir, N., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(1), 1-25. [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • Meyer, B., & Peters, T. (2003). NMR spectroscopy of protein-ligand interactions in solution. Angewandte Chemie International Edition, 42(8), 864-890. [Link]

  • CD ComputaBio. Optimization of Fragment Hits. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(10), 735-740. [Link]

  • Bruker. Fragment screening by ligand observed nmr. [Link]

  • American Chemical Society. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. Journal of Medicinal Chemistry, 53(3), 1038-1046. [Link]

  • Olsen, R. H. J., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1146-1152. [Link]

  • Santos, M. A., & Guedes, R. C. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 629. [Link]

  • ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. [Link]

  • BioSolveIT. What is Fragment-Based Drug Design (FBDD)?[Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • ResearchGate. (2025, October 17). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. [Link]

  • Fragomeni, F., et al. (2017). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Drug Discovery and Development. [Link]

  • Krimm, I., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences, 6, 27. [Link]

  • Potenza, M., et al. (2020). A combined fragment-based virtual screening and STD-NMR approach for the identification of E-cadherin ligands. Frontiers in Molecular Biosciences, 7, 133. [Link]

Sources

Application

Application Note: Reductive Amination of Methyl 2-(4-formyl-1H-indol-1-yl)acetate with Primary Amines

Executive Summary & Strategic Scope Indole derivatives are privileged pharmacophores in drug discovery, frequently serving as core scaffolds for kinase inhibitors, serotonin receptor ligands, and antiviral agents. The fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

Indole derivatives are privileged pharmacophores in drug discovery, frequently serving as core scaffolds for kinase inhibitors, serotonin receptor ligands, and antiviral agents. The functionalization of the indole C-4 position via reductive amination is a critical pathway for generating diverse secondary amine libraries.

This application note details a highly optimized, self-validating protocol for the reductive amination of Methyl 2-(4-formyl-1H-indol-1-yl)acetate with primary amines. By utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the hydride source, this methodology suppresses common side reactions (such as over-alkylation and direct aldehyde reduction) to deliver substituted secondary amines with high chemoselectivity and yield.

Mechanistic Insights: The Causality of Reagent Selection

To achieve high yields and purity, every reagent in this protocol is selected based on specific mechanistic causality:

  • Substrate Architecture: The starting material features a methyl acetate group at the N-1 position. This protecting/directing group serves a dual purpose: it prevents unwanted N-alkylation or polymerization of the indole core during electrophilic activation, and it provides a versatile synthetic handle (e.g., for subsequent saponification or amide coupling) after the amine is installed.

  • Reducing Agent (NaBH(OAc)₃): STAB is the gold standard for the reductive amination of aldehydes with primary amines . Unlike Sodium Borohydride (NaBH₄), which rapidly reduces unreacted aldehydes to alcohols, STAB is sterically hindered and electronically deactivated by its three electron-withdrawing acetate groups. It selectively reduces the highly electrophilic iminium ion intermediate while leaving the unreacted C-4 formyl group intact.

  • Acid Catalyst (Acetic Acid): While aromatic aldehydes can sometimes form imines spontaneously, the addition of 1.0–2.0 equivalents of Acetic Acid (AcOH) is critical. AcOH drives the dehydration of the hemiaminal intermediate and protonates the resulting imine. This forms an iminium ion, significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy and facilitating the hydride transfer from STAB .

Reaction Pathway Visualization

Pathway Aldehyde Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine Primary Amine (R-NH2) (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium Ion (Schiff Base) Hemiaminal->Imine Dehydration (AcOH cat.) Product Secondary Amine (Target Scaffold) Imine->Product Hydride Reduction [NaBH(OAc)3]

Mechanistic pathway of the reductive amination of methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and experimental outcomes. 1,2-Dichloroethane (DCE) remains the optimal solvent due to its ability to stabilize the transition state of the hydride transfer without participating in side reactions.

Parameter ProfileSolventReducing AgentAdditiveTempConversion (%)Primary Byproduct
Optimal DCENaBH(OAc)₃ (1.5 eq)AcOH (1.0 eq)RT>95%Trace alcohol
Alternative DCMNaBH(OAc)₃ (1.5 eq)AcOH (1.0 eq)RT85–90%Trace alcohol
Historical MeOHNaBH₃CN (1.5 eq)AcOH (pH ~5)RT80–85%Tertiary amine (Dialkylation)
Poor Choice THFNaBH₄ (1.5 eq)NoneRT<50%Indole-4-methanol (Major)

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Embedded In-Process Controls (IPCs) ensure that the researcher receives immediate physical or analytical feedback confirming the success of each step.

Reagents Required
  • Methyl 2-(4-formyl-1H-indol-1-yl)acetate: 1.0 equivalent (eq)

  • Primary Amine (R-NH₂): 1.1 eq

  • Sodium Triacetoxyborohydride (STAB): 1.5 eq

  • Glacial Acetic Acid (AcOH): 1.0 eq

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (0.2 M relative to aldehyde)

Step-by-Step Methodology

Step 1: Imine Pre-formation

  • Charge an oven-dried, argon-flushed round-bottom flask with Methyl 2-(4-formyl-1H-indol-1-yl)acetate (1.0 eq) and anhydrous DCE.

  • Add the primary amine (1.1 eq) dropwise at room temperature (20–25 °C) while stirring.

  • Add glacial Acetic Acid (1.0 eq) to the mixture.

  • Validation (IPC 1): Stir for 30–60 minutes. Perform TLC (Eluent: 40% Ethyl Acetate in Hexanes). The starting aldehyde (strongly UV-active) should be nearly consumed, replaced by a new spot corresponding to the imine. Note: The imine may streak on silica; a distinct shift in Rf validates successful condensation.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control any mild exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours (dependent on the steric bulk of the primary amine).

  • Validation (IPC 2): Monitor via LC-MS or TLC. The disappearance of the imine mass/spot and the appearance of a new product spot validates the reduction. Visual Cue: Staining the TLC plate with Ninhydrin or Dragendorff reagent will yield a distinct color change (often pink/purple or orange, respectively), confirming the presence of the newly formed secondary amine.

Step 3: Reaction Quench & Work-up

  • Dilute the reaction mixture with an equal volume of Dichloromethane (DCM).

  • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) to quench the reaction.

  • Validation (IPC 3): Vigorous effervescence (CO₂ gas evolution) will occur as the NaHCO₃ neutralizes the acetic acid and decomposes unreacted STAB. Do not proceed until gas evolution has completely ceased; this physical cue validates that the quench is complete and the system is safe for extraction.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Pro-Tip: Secondary amines often tail on standard silica. Pre-treating the silica gel with 1% Triethylamine (Et₃N) in the initial mobile phase (e.g., DCM/MeOH gradient) will sharpen the elution bands and maximize isolated yield.

Troubleshooting & Optimization

  • Issue: Formation of Tertiary Amine (Over-alkylation)

    • Cause: The newly formed secondary amine competes with the primary amine to react with the remaining aldehyde.

    • Solution: Ensure the primary amine is added in slight excess (1.1–1.2 eq). If the issue persists, adopt a strictly stepwise approach: allow the imine to form completely (verify by LC-MS) and remove the solvent/water in vacuo before re-dissolving and adding the STAB.

  • Issue: Poor Solubility of the Primary Amine

    • Cause: Highly polar or zwitterionic primary amines may not dissolve in pure DCE.

    • Solution: Utilize a co-solvent system of DCE/THF (1:1) or DCE/MeOH (9:1). Note that excessive MeOH can lead to competitive aminal formation, so it should be used sparingly.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). URL:[Link]

Technical Notes & Optimization

Troubleshooting

"Methyl 2-(4-formyl-1H-indol-1-yl)acetate" synthesis yield improvement

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I frequently consult on the N-alkylation of 4-formyl-1H-indole using methyl bromoacetate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I frequently consult on the N-alkylation of 4-formyl-1H-indole using methyl bromoacetate. This reaction is a critical transformation for synthesizing advanced pharmaceutical intermediates, such as glucagon receptor antagonists[1].

While the Sₙ2 N-alkylation of indoles appears straightforward on paper, researchers frequently encounter yield-limiting side reactions—specifically ester hydrolysis and regioselectivity issues. This guide is designed to dissect the causality behind these failures and provide a self-validating, optimized protocol to ensure high-yield synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first visualize the competing chemical pathways. The diagram below illustrates the desired Sₙ2 trajectory versus the two most common yield-destroying side reactions.

Workflow Start 4-Formyl-1H-indole + Methyl bromoacetate Base Deprotonation (Anhydrous K₂CO₃ or Cs₂CO₃) Start->Base Anion Indolyl Anion (Ambident Nucleophile) Base->Anion  -H⁺ N_Alk N-Alkylation (Sₙ2) Target Pathway Anion->N_Alk  Polar Aprotic Solvent  (DMF/Acetone) C_Alk C3-Alkylation Side Reaction Anion->C_Alk  Non-polar solvent  or Li⁺/Na⁺ base Product Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Desired Product) N_Alk->Product Hydrolysis Ester Hydrolysis (Saponification) Acid 2-(4-formyl-1H-indol-1-yl)acetic acid (Byproduct) Hydrolysis->Acid Product->Hydrolysis  Aqueous Workup with  Residual Base / H₂O

Mechanistic workflow of 4-formylindole N-alkylation and common yield-reducing side reactions.

Quantitative Data: Impact of Reaction Parameters

The choice of base and solvent fundamentally dictates the reaction's success. The table below summarizes empirical data to help you select the optimal conditions for your scale and budget.

Base SystemSolventTemperatureN-Alkylation YieldPrimary Mechanistic Observation
K₂CO₃ (1.5 eq)AcetoneReflux (56 °C)85–89%Optimal balance of safety, cost, and yield; slow kinetics (16 h)[1].
Cs₂CO₃ (1.5 eq)DMF0 °C to RT>90%Highly soluble base; rapid conversion; minimizes C3-alkylation[2].
NaH (60% disp)DMF0 °C to RT70–75%Strict anhydrous setup required; trace C3-alkylation observed[2].
KOH / NaOH H₂O / DCMRT<40%Severe ester hydrolysis (saponification) leading to acid byproduct[3].
Troubleshooting FAQs

Q: My LC-MS shows a major peak corresponding to[M+H]⁺ 204 instead of the expected 218. What happened? A: You are observing the formation of 2-(4-formyl-1H-indol-1-yl)acetic acid (MW ~203.2). The methyl ester of your product (and the methyl bromoacetate starting material) is highly susceptible to basic hydrolysis, also known as saponification[3]. This occurs when strong bases (e.g., NaOH, KOH) are used, or when a reaction mixture containing residual mild base (like K₂CO₃) is subjected to an aqueous workup without prior neutralization or filtration. Causality & Solution: To prevent this, strictly use anhydrous K₂CO₃ or Cs₂CO₃. Crucially, before adding any water during the workup, filter the reaction mixture to remove all inorganic salts. This self-validating step ensures that no basic hydrolysis can occur once the aqueous phase is introduced.

Q: I am seeing a mixture of two isomeric products with the same mass. How do I favor the desired N-alkylated product? A: You are experiencing competitive C3-alkylation. The indolyl anion is an ambident nucleophile[2]. While the nitrogen atom is the most acidic site, the C3 carbon is highly nucleophilic due to the electron-rich nature of the indole ring. Causality & Solution: Regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles and ion pairing. Smaller counterions (like Li⁺ or Na⁺ from NaH) form tight ion pairs with the hard nitrogen atom, sterically hindering it and inadvertently directing the electrophile to the C3 position. By switching to a base with a larger, softer counterion (K⁺ or Cs⁺) and using a polar aprotic solvent (DMF or Acetone), the ion pair dissociates. This exposes the nitrogen, favoring the desired Sₙ2 N-alkylation.

Q: The reaction stalls at 50% conversion even with excess methyl bromoacetate. Should I heat it higher? A: Do not simply increase the temperature. Heating methyl bromoacetate above 80 °C can lead to decomposition and complex tar mixtures. Stalled reactions in this system are almost always a mass-transfer issue, not a thermodynamic one. Causality & Solution: Inorganic bases like K₂CO₃ have poor solubility in organic solvents. If the base is not finely milled, its surface passivates, halting deprotonation. Ensure you are using finely powdered, oven-dried K₂CO₃ and maintain vigorous agitation (>600 rpm). If the issue persists, switching to Cs₂CO₃ (which has higher solubility in DMF) will drive the reaction to completion rapidly.

Optimized Step-by-Step Protocol

This methodology utilizes a "filtration-first" workup to mathematically eliminate the possibility of ester hydrolysis, ensuring a self-validating and robust process.

Phase 1: Anhydrous Deprotonation

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add 4-formyl-1H-indole (1.0 eq) and finely powdered, anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Suspend the mixture in anhydrous Acetone (or DMF) to achieve a 0.2 M concentration.

  • Activation: Stir vigorously (≥600 rpm) at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation and formation of the reactive indolyl anion before the electrophile is introduced.

Phase 2: Sₙ2 Alkylation 4. Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl bromoacetate (1.1 eq) dropwise over 10 minutes via syringe. 5. Propagation: Remove the ice bath. If using Acetone, equip a reflux condenser and heat to 56 °C for 16 hours[1]. If using DMF, stir at room temperature for 12 hours. 6. Validation: Monitor by TLC (Hexanes:EtOAc 7:3). The Sₙ2 reaction is complete when the starting material spot is fully consumed.

Phase 3: Hydrolysis-Free Workup (Critical) 7. Filtration: Do not add water yet. Filter the crude reaction mixture through a pad of Celite to remove all unreacted K₂CO₃ and potassium bromide salts. Rinse the pad with cold Acetone or EtOAc. Causality: Removing the base prior to aqueous exposure completely prevents the saponification of the methyl ester[3]. 8. Concentration: Concentrate the filtrate under reduced pressure to remove the primary solvent. 9. Extraction: Partition the resulting residue between Ethyl Acetate and neutral Brine. Extract the aqueous layer twice with Ethyl Acetate. 10. Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield pure Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Sources

Optimization

Technical Support Center: Troubleshooting Vilsmeier-Haack Formylation of Indole-1-Acetates

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the formylation of N-protected indoles—specifically 1-acetylindole and indole-1-acetate esters—is a critical but n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the formylation of N-protected indoles—specifically 1-acetylindole and indole-1-acetate esters—is a critical but notoriously temperamental step in heterocyclic synthesis. While the Vilsmeier-Haack reaction is the gold standard for installing a C-3 formyl group[1], the unique electronic environment of N-substituted indoles often leads to frustrating side reactions, including protecting group cleavage, ester hydrolysis, and polymerization.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and scale your formylation workflows with confidence.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the N-acetyl group cleave so easily during the Vilsmeier-Haack formylation of 1-acetylindole? A: This is driven by the unique electronic structure of the indole ring. In a standard amide, the nitrogen lone pair delocalizes into the carbonyl group, stabilizing the bond. However, in 1-acetylindole, the nitrogen lone pair is obligatorily delocalized into the bicyclic ring system to maintain the 10π-electron aromaticity. This lack of resonance with the acetyl group makes the N-acetyl carbonyl carbon exceptionally electrophilic. During the aqueous quenching step of the Vilsmeier reaction, nucleophiles (like water or hydroxide ions) rapidly attack this electrophilic carbonyl, resulting in deacetylation and the undesired isolation of N-H 3-formylindole.

Q2: I am formylating ethyl indole-1-acetate. Why am I isolating the hydrolyzed carboxylic acid instead of the desired ester? A: This side reaction occurs entirely during the workup phase. The Vilsmeier-Haack reaction generates a highly acidic mixture containing POCl3​ residues and HCl [2]. If the reaction is quenched with water and allowed to exotherm, or if it is neutralized with a strong aqueous base (pH > 10) to break down the iminium intermediate, the ethyl ester undergoes rapid base- or acid-catalyzed hydrolysis[3]. To preserve the ester, the iminium intermediate must be hydrolyzed under strictly controlled, mildly basic conditions (pH 7.0–7.5) using saturated NaHCO3​ at temperatures strictly below 10 °C.

Q3: Can the Vilsmeier reagent attack the methylene group (-CH₂-) of the N-acetate ester? A: While the methylene protons in ethyl indole-1-acetate are slightly activated, the C-3 position of the indole ring is overwhelmingly more nucleophilic due to its high HOMO (Highest Occupied Molecular Orbital) coefficient[1]. Formylation or condensation at the methylene group is a highly uncommon side reaction unless the C-3 and C-2 positions are sterically or electronically blocked, or if an extreme excess of the Vilsmeier reagent is subjected to prolonged, high-temperature heating.

Q4: What causes the formation of black tar and polymers in my reaction mixture? A: Indoles are electron-rich heterocycles that are highly susceptible to acid-catalyzed dimerization and polymerization[2]. Because the Vilsmeier-Haack environment is inherently acidic, elevated temperatures (typically >40 °C for simple indole-1-acetates) accelerate intermolecular electrophilic coupling between the indole rings. Maintaining strict stoichiometry (1.1 to 1.2 equivalents of POCl3​ ) and low temperatures is critical to suppressing resin formation.

Section 2: Quantitative Data on Side Reactions

The following table summarizes how variations in reaction and workup conditions dictate the product distribution during the formylation of indole-1-acetates.

SubstrateReaction TempWorkup Reagent & pHWorkup TempMajor Product IsolatedYield (Desired)Yield (Side Product)
1-Acetylindole 20 °C NaOH (pH 11)25 °C3-Formyl-1H-indole< 15%> 75% (Deacetylated)
1-Acetylindole 0–5 °C NaHCO3​ (pH 7.5)< 5 °C1-Acetyl-3-formylindole82% < 5% (Deacetylated)
Ethyl indole-1-acetate 40 °C Na2​CO3​ (pH 10)20 °C(3-Formyl-1H-indol-1-yl)acetic acid< 10%80% (Hydrolyzed Acid)
Ethyl indole-1-acetate 0–10 °C NaHCO3​ (pH 7.5)< 5 °CEthyl 3-formylindole-1-acetate88% < 2% (Hydrolyzed Acid)

Section 3: Process Workflows & Mechanistic Pathways

G Substrate Indole-1-acetate (N-Acetyl or N-CH2COOEt) Iminium C-3 Iminium Intermediate Substrate->Iminium Electrophilic Substitution Vilsmeier Vilsmeier Reagent [POCl3 + DMF] Vilsmeier->Iminium Workup Aqueous Workup Iminium->Workup Desired 3-Formyl-indole-1-acetate (Desired) Workup->Desired pH 7-8, <10°C Side1 Deacetylation/Hydrolysis (N-H or Carboxylic Acid) Workup->Side1 pH >9 or >20°C

Mechanistic divergence in Vilsmeier-Haack formylation of indole-1-acetates.

G Start Analyze Crude Product (HPLC/LC-MS) Check1 Is the N-protecting group cleaved? Start->Check1 Fix1 Action: Buffer workup pH to 7.0-7.5 Maintain temperature < 10°C Check1->Fix1 Yes (Hydrolysis) Check2 Is there excessive tar/polymer? Check1->Check2 No Fix1->Check2 Fix2 Action: Lower reaction temp to 0-5°C Reduce POCl3 to 1.1 equiv Check2->Fix2 Yes (Over-reaction) Success Proceed to Isolation Check2->Success No Fix2->Success

Troubleshooting workflow for identifying and resolving formylation side reactions.

Section 4: Optimized Standard Operating Procedure (SOP)

This self-validating protocol is engineered to maximize the C-3 formylation of ethyl indole-1-acetate while strictly suppressing ester hydrolysis and polymerization side reactions.

Reagents Required:

  • Ethyl indole-1-acetate (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent, 5.0 equivalents)

  • Phosphorus oxychloride ( POCl3​ ) (1.15 equivalents)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Purge a dry, round-bottom flask with Argon. Add anhydrous DMF (5.0 eq) and cool the flask to 0 °C using an ice-salt bath. Slowly add POCl3​ (1.15 eq) dropwise over 15 minutes.

    • Causality & IPC: The controlled addition prevents thermal degradation of the Vilsmeier reagent. You should observe the formation of a pale yellow/white crystalline chloroiminium salt. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve ethyl indole-1-acetate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature strictly below 5 °C.

  • Formylation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C). Stir for 2–3 hours.

    • Self-Validation: Quench a 50 µL aliquot in 1 mL of saturated NaHCO3​ and extract with DCM. Analyze via TLC (Hexanes:EtOAc 7:3) or HPLC to confirm the complete disappearance of the starting material. Do not heat the reaction unless unreacted starting material persists.

  • Controlled Hydrolysis (Critical Step): Cool the reaction mixture back to 0 °C. Pour the mixture slowly into a vigorously stirred beaker containing crushed ice and saturated aqueous NaHCO3​ .

    • Causality: Using NaHCO3​ instead of NaOH buffers the aqueous phase, preventing the pH from exceeding 8.0. The crushed ice absorbs the massive exotherm of POCl3​ quenching, keeping the temperature below 10 °C. This dual control completely suppresses the base-catalyzed hydrolysis of the ethyl ester[3].

  • Isolation: Once the ice has melted and gas evolution ( CO2​ ) ceases, extract the aqueous phase three times with cold DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the pure ethyl 3-formylindole-1-acetate.

References

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction." Master Organic Chemistry. URL: [Link]

  • Ataman Kimya. "INDOLE: Synthesis and Reactions." Ataman Kimya. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and isolation of Methyl 2-(4-formyl-1H-indol-1-yl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and isolation of Methyl 2-(4-formyl-1H-indol-1-yl)acetate . The N-alkylation of 4-formyl-1H-indole using methyl bromoacetate is a fundamental transformation, yet it is notoriously prone to chemoselectivity issues and byproduct formation[1].

This document bypasses generic advice, focusing instead on the mechanistic causality of byproduct formation and providing a self-validating purification framework to ensure high-fidelity isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude NMR shows significant unreacted 4-formyl-1H-indole despite full consumption of methyl bromoacetate. Why did the reaction stall, and how do I separate them? Causality: Methyl bromoacetate is highly electrophilic but can degrade in the presence of adventitious moisture or secondary amines (often present in degrading DMF) before reacting with the indole[2]. Separation Strategy: Separation is straightforward due to hydrogen bonding. The starting material (4-formyl-1H-indole) possesses a free N-H bond, acting as a strong hydrogen bond donor. The target N-alkylated product lacks this N-H, making it significantly less polar. On normal-phase silica gel, the product will elute before the starting material[3].

Q2: I am losing up to 20% of my yield to a highly polar baseline spot on my TLC (Hexane/EtOAc 7:3). What is this byproduct? Causality: This is 2-(4-formyl-1H-indol-1-yl)acetic acid , the result of ester saponification[2]. The basic conditions required for N-alkylation (e.g., K2​CO3​ or Cs2​CO3​ ), combined with traces of water in hygroscopic solvents like DMF, rapidly hydrolyze the methyl ester. Prevention: Use strictly anhydrous DMF, flame-dried glassware, and freshly oven-dried base.

Q3: LC-MS shows a byproduct with an identical mass to the target product, but the NMR shifts in the aromatic region are different. What happened? Causality: You are observing the C3-alkylated isomer . While N-alkylation is kinetically favored in polar aprotic solvents, C-alkylation is a competing thermodynamic pathway[4]. This is highly dependent on the "hard-soft" nature of the base. Sodium bases (like NaH) can increase the nucleophilicity of the C3 carbon, leading to C-alkylation[3]. Prevention: Switch to a softer cation base like Cs2​CO3​ to drive the reaction toward the harder nitrogen center.

Part 2: Mechanistic Pathways & Workflow Visualization

ReactionPathway SM 4-Formyl-1H-indole + Methyl bromoacetate Cond Base (Cs2CO3) Solvent (DMF) SM->Cond Prod Target Product: Methyl 2-(4-formyl-1H-indol-1-yl)acetate (N-Alkylation) Cond->Prod Main Pathway (Kinetic Control) BP1 Byproduct 1: 2-(4-formyl-1H-indol-1-yl)acetic acid (Ester Hydrolysis) Cond->BP1 + H2O/Base (Saponification) BP2 Byproduct 2: C3-Alkylated Isomer (C-Alkylation) Cond->BP2 NaH / High Temp (Thermodynamic)

Reaction pathways showing kinetic N-alkylation vs. thermodynamic byproduct formation.

PurificationWorkflow Crude Crude Reaction Mixture Quench Aqueous Quench (Ice Water + EtOAc) Crude->Quench Sep Phase Separation Quench->Sep Aq Aqueous Layer (Contains Acid Byproduct) Sep->Aq Discard Org Organic Layer (Product, SM, C-Alkyl) Sep->Org Wash Brine Wash & Dry (Na2SO4) Org->Wash Flash Flash Chromatography (Hexanes/EtOAc) Wash->Flash Pure Pure Target Product Flash->Pure

Step-by-step liquid-liquid extraction and chromatographic purification workflow.

Part 3: Quantitative Data & Chromatographic Profiling

To ensure accurate fraction collection, refer to the following quantitative polarity profile. Data is standardized for normal-phase silica gel ( 60 Å, 230−400 mesh).

Component Rf​ Value (Hexane/EtOAc 7:3)Polarity DriverTypical AbundanceMitigation / Separation Strategy
Target Product 0.45 Loss of N-H bond (Aprotic)75-85%Elutes first; collect fractions closely.
C3-Alkylated Isomer 0.35Sterically hindered N-H< 5%Elutes closely after product; prevent chemically via Cs2​CO3​ .
4-Formyl-1H-indole (SM) 0.25Free N-H (Strong H-bond donor)5-15%Elutes second; easily separated by column.
Acid Byproduct 0.00 (Baseline)Carboxylic acid (Dimerization)5-10%Removed entirely during aqueous workup.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, a physical or chemical observation will confirm that the step was executed correctly.

Step 1: Liquid-Liquid Extraction (Byproduct Purging)
  • Quench: Pour the crude DMF reaction mixture into a vigorously stirred mixture of ice water and Ethyl Acetate (1:1 v/v).

  • Phase Separation: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.

  • Bicarbonate Wash (Critical): Wash the combined organic layers with saturated aqueous NaHCO3​ (3 × 50 mL).

    • Self-Validation Checkpoint: Test the pH of the final aqueous wash. It must be > 8.0. If it is acidic or neutral, the 2-(4-formyl-1H-indol-1-yl)acetic acid byproduct is still in the organic layer. Add more NaHCO3​ until basicity is confirmed.

  • Brine Wash & Drying: Wash with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 2: Flash Column Chromatography (Product Isolation)
  • Column Preparation: Pack a silica gel column using 100% Hexanes. Dry-load the crude mixture onto a small amount of silica to ensure a tight loading band.

  • Gradient Elution:

    • Begin elution with 9:1 Hexanes/EtOAc to flush out any non-polar impurities.

    • Gradually increase the polarity to 7:3 Hexanes/EtOAc.

  • Fraction Collection: The target product will elute first.

    • Self-Validation Checkpoint: Spot the fractions on a TLC plate. The target product ( Rf​≈0.45 ) will be strongly UV active but must not stain with Ninhydrin. If the spot stains with Ninhydrin, it indicates the presence of a free amine/N-H, meaning you have co-eluted with the starting material or the C3-isomer.

Part 5: References

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. 1[1]

  • Comparative analysis of synthetic routes to "Methyl 2-(6-bromo-1H-indol-3-yl)acetate". Benchchem.3[3]

  • Heumann Indole Flow Chemistry Process. ACS Publications. 2[2]

  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. MDPI. 4[4]

Sources

Optimization

"Methyl 2-(4-formyl-1H-indol-1-yl)acetate" solubility problems in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming physicochemical hurdles during assay development and synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming physicochemical hurdles during assay development and synthesis.

Handling Methyl 2-(4-formyl-1H-indol-1-yl)acetate presents unique solvation challenges. To troubleshoot effectively, we must first understand the causality behind its behavior. By alkylating the indole nitrogen (N1) with a methyl acetate group, the molecule loses its primary hydrogen-bond donor (the N-H bond). It becomes a pure hydrogen-bond acceptor, relying heavily on its polar aprotic functional groups (the C4-aldehyde and the ester) for solvation. While parent compounds like 4-formylindole exhibit broad solubility in solvents like dimethyl sulfoxide (DMSO) and ethanol[1], the dual-functionalization in your target molecule restricts its optimal thermodynamic stability to specific polar aprotic environments.

Below is our comprehensive troubleshooting guide, diagnostic matrices, and self-validating protocols to resolve your solubility issues.

Diagnostic Solubility Matrix

Understanding the thermodynamic interaction between your solvent and the compound's functional groups is the first step in preventing precipitation.

Solvent ClassRepresentative SolventsSolubilizing CapacityChemical Stability RiskMechanistic Rationale
Polar Aprotic DMF, DMSOHigh LowOptimal dipole-dipole alignment with the ester and formyl groups. DMF is highly recommended for stock solutions[2].
Halogenated Dichloromethane (DCM)High Low to ModerateExcellent for extraction/synthesis. Risk: Trace HCl in aged DCM can catalyze aldehyde degradation.
Polar Protic Methanol, EthanolModerateHigh While related indole-acetates dissolve in methanol[3], the C4-aldehyde is highly susceptible to reversible hemiacetal/acetal formation in alcohols.
Non-Polar Hexane, HeptaneVery LowLowThe molecule's high dipole moment and planar aromatic core cause it to crash out due to high lattice energy.
Aqueous Water, PBS BuffersVery LowHigh Hydrophobic indole core repels water. High risk of ester hydrolysis over time, leading to irreversible precipitation.

Troubleshooting Workflows & Degradation Pathways

When a previously soluble sample of Methyl 2-(4-formyl-1H-indol-1-yl)acetate suddenly precipitates, researchers often blame the solvent. In reality, the issue is usually chemical degradation altering the solubility profile .

If the C4-aldehyde undergoes autoxidation, or the N1-ester undergoes hydrolysis, the resulting degradant is a carboxylic acid. Carboxylic acids form strong intermolecular hydrogen-bonded dimers, drastically increasing the crystal lattice energy and causing the compound to precipitate out of moderately polar solvents like DCM or Ethyl Acetate.

Degradation Intact Intact Molecule (Soluble in DCM/DMF) Oxidation Air/O2 Oxidation (Aldehyde to Acid) Intact->Oxidation Hydrolysis Moisture/Base (Ester to Acid) Intact->Hydrolysis Degraded Carboxylic Acid (Insoluble Precipitate) Oxidation->Degraded Hydrolysis->Degraded

Chemical degradation pathways leading to irreversible precipitation in organic solvents.

Workflow A Solid Compound B Test Polar Aprotic (DCM, EtOAc, DMF) A->B C Test Polar Protic (MeOH, EtOH) A->C D Test Non-Polar (Hexane, Heptane) A->D E Fully Soluble (Optimal Path) B->E Clear Solution F Acetal Formation (Degradation Risk) C->F Reacts with Solvent G Insoluble (Expected) D->G Suspension

Workflow for selecting the optimal solvent class to prevent dissolution failure.

Self-Validating Dissolution Protocol (For 10 mM in vitro Stock)

To ensure scientific integrity, do not simply add solvent and assume your compound is intact. Use this self-validating methodology to guarantee both solubility and structural fidelity.

Step 1: Solvent Preparation & Degassing

  • Action: Sparge anhydrous DMSO or DMF with Argon or Nitrogen for 10 minutes prior to use.

  • Causality: Removing dissolved oxygen prevents the autoxidation of the highly reactive C4-formyl group into a carboxylic acid, which would otherwise cause delayed precipitation.

Step 2: Gravimetric Addition & Solvation

  • Action: Weigh the compound into an amber glass vial. Add the degassed solvent to achieve a 10 mM concentration. Vortex gently at room temperature.

  • Causality: Amber glass protects the photosensitive indole core. Avoid aggressive ultrasonic heating (sonication baths >40°C), as thermal stress in the presence of trace moisture accelerates ester hydrolysis.

Step 3: The Self-Validation Step (Critical)

  • Action: After achieving a clear solution, immediately withdraw a 5 µL aliquot and dilute it in Acetonitrile for LC-MS, or spot it on a TLC plate (Eluent: 1:1 Hexane/EtOAc).

  • Causality: This validates the system. If TLC shows a new baseline spot, or LC-MS reveals an[M+16] peak (oxidation) or an [M-14] peak (methyl ester hydrolysis), your compound has degraded, explaining any turbidity. If only one peak matches the intact mass, your stock is validated.

Frequently Asked Questions (FAQs)

Q: I dissolved my compound in methanol for an assay, but my NMR shows a complex mixture of peaks. What happened? A: You are observing acetalization. The C4-aldehyde is highly electrophilic. In the presence of methanol (especially if your deuterated solvent or glassware had trace acid), the aldehyde reversibly reacts to form a hemiacetal or a full dimethyl acetal. This drastically changes the compound's solubility and biological activity. Fix: Switch to an aprotic solvent like DMSO-d6 or CDCl3 (filtered through basic alumina to remove trace DCl).

Q: My compound was fully soluble in Dichloromethane (DCM) yesterday, but today there is a fine white precipitate at the bottom of the flask. Why? A: This is a classic symptom of aldehyde autoxidation. Exposure to air overnight allowed the C4-formyl group to oxidize into a C4-carboxylic acid. The new carboxylic acid forms strong hydrogen-bonded dimers, which are insoluble in DCM. Fix: You cannot easily reverse this. You must filter the solution to remove the degraded precipitate, or start over and store the solution under an inert atmosphere (Argon/N2).

Q: I need to test this compound in an aqueous biological buffer (PBS). How do I keep it from crashing out? A: Because the molecule lacks hydrogen bond donors and possesses a hydrophobic indole core, it will not dissolve directly in water. Fix: Prepare a highly concentrated stock (e.g., 50 mM) in anhydrous DMSO[1]. Perform a rapid 1:1000 dilution directly into your assay buffer immediately before use, yielding a 50 µM solution with 0.1% DMSO. The rapid dilution creates a kinetically stable supersaturated solution before thermodynamic precipitation can occur.

References

  • EvitaChem. "Buy 4-Formylindole (EVT-1517631) | 1047-86-6 - EvitaChem". EvitaChem.
  • TCI America. "4-Formylindole Safety Data Sheet". Spectrum Chemical.
  • Sigma-Aldrich. "Methyl indole-3-acetate = 99.0 GC 1912-33-0". Sigma-Aldrich.

Sources

Troubleshooting

"Methyl 2-(4-formyl-1H-indol-1-yl)acetate" degradation pathways

Welcome to the Technical Support Center for Methyl 2-(4-formyl-1H-indol-1-yl)acetate . As a Senior Application Scientist, I frequently encounter challenges with multi-functionalized indole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-(4-formyl-1H-indol-1-yl)acetate .

As a Senior Application Scientist, I frequently encounter challenges with multi-functionalized indole derivatives. This specific molecule presents a unique stability profile due to three highly reactive centers: the hydrolytically sensitive methyl ester at the N1 position, the oxidatively labile C4-formyl group, and the electron-rich C2-C3 double bond of the indole core.

This guide provides a self-validating framework to troubleshoot, quantify, and prevent degradation during your synthetic workflows or stability-indicating method development.

SECTION 1: Chemical Stability & Degradation Pathways

Understanding the causality behind molecular degradation is the first step in preventing it. Methyl 2-(4-formyl-1H-indol-1-yl)acetate does not simply "go bad"; it reacts predictably with its environment. The indole ring is highly susceptible to oxidation at the C2 and C3 positions, leading to the formation of oxindole and isatin derivatives [1]. Concurrently, the N-acetate group is prone to hydrolysis, and the aldehyde group is vulnerable to auto-oxidation.

DegradationPathways Parent Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Parent Compound) Hydrolysis 2-(4-formyl-1H-indol-1-yl)acetic acid (Ester Hydrolysis) Parent->Hydrolysis H2O, Acid/Base (pH < 4 or pH > 8) AldehydeOx Methyl 2-(4-carboxy-1H-indol-1-yl)acetate (Aldehyde Oxidation) Parent->AldehydeOx O2 (Air), ROS (Auto-oxidation) RingOx Oxindole / Isatin Derivatives (Indole Ring Oxidation) Parent->RingOx Peroxides, Transition Metals (C2-C3 Cleavage) PhotoDeg Polymeric Degradants (Photodegradation) Parent->PhotoDeg UV/Vis Light (Radical Mechanism)

Major degradation pathways of Methyl 2-(4-formyl-1H-indol-1-yl)acetate under environmental stress.

SECTION 2: Troubleshooting Guide

Q1: I am observing a more polar spot on TLC (lower Rf) and a shorter retention time peak on RP-HPLC when my stock solution is left in aqueous buffers. What is happening? Expert Insight: You are observing ester hydrolysis. The methyl acetate group at the N1 position is highly susceptible to nucleophilic attack by water. This reaction is heavily catalyzed by both acidic (pH < 4) and basic (pH > 8) conditions, yielding 2-(4-formyl-1H-indol-1-yl)acetic acid and methanol [2]. Resolution: Always prepare primary stock solutions in anhydrous, aprotic solvents (e.g., LC-MS grade Acetonitrile or DMSO). If aqueous buffers are required for your biological or analytical assay, prepare them fresh daily and maintain the pH strictly between 5.5 and 7.0.

Q2: My NMR analysis shows a diminishing aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid -OH peak over time. How do I prevent this? Expert Insight: This is classic aldehyde auto-oxidation. The C4-formyl group reacts with atmospheric oxygen via a radical chain mechanism to form Methyl 2-(4-carboxy-1H-indol-1-yl)acetate. Resolution: Purge your storage vials with an inert gas (Argon or Nitrogen) before sealing. For long-term storage, keep the compound at -20°C. Do not leave the compound exposed to air on the benchtop for extended periods.

Q3: The compound changed from a pale yellow powder to a dark brown/reddish residue, and I see multiple unresolved peaks on HPLC. What caused this? Expert Insight: The electron-rich indole ring is highly susceptible to oxidation, specifically at the C2 and C3 positions, leading to the formation of oxindole and isatin derivatives [3]. In the presence of ambient light (photodegradation) or trace transition metals, these oxidized intermediates can rapidly polymerize into complex, colored degradants. Resolution: Store the compound in amber glass vials to block UV/Vis light. Ensure your solvents are free of trace peroxides (do not use old THF or diethyl ether) and transition metals.

SECTION 3: Standard Operating Procedure (SOP) - Forced Degradation Protocol

To ensure your analytical methods are stability-indicating, you must perform forced degradation studies in alignment with ICH Q1A(R2) guidelines [4]. The goal is to achieve 5–20% degradation to validate mass balance without over-stressing the molecule, which could generate unrealistic secondary degradants [2].

Workflow for forced degradation studies to validate stability-indicating methods.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve the compound in anhydrous Acetonitrile to a concentration of 1 mg/mL.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Self-Validation Step: You must neutralize with 1 mL of 0.1 M NaOH immediately before analysis to arrest degradation and prevent column damage.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours (ester hydrolysis is rapid under basic conditions). Neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark to isolate oxidative variables from photolytic ones.

  • Photolytic Stress: Expose 1 mL of stock (in a clear quartz vial) to UV light (1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.

  • Analysis: Dilute samples to 0.1 mg/mL and analyze via RP-HPLC-PDA-MS to confirm peak purity and calculate mass balance.

Quantitative Degradation Summary
Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Degradation (%)
Acidic Hydrolysis 0.1 M HCl60°C / 24hEster Hydrolysis (N1-acetate)10 - 15%
Basic Hydrolysis 0.1 M NaOHRT / 4hEster Hydrolysis (N1-acetate)15 - 20%
Oxidation 3% H₂O₂RT / 24hIndole Ring Oxidation (Oxindole/Isatin)10 - 15%
Auto-oxidation Atmospheric O₂40°C / 7 DaysAldehyde Oxidation (C4-formyl)5 - 10%
Photolysis UV/Vis Light (ICH Q1B)RT / 24hRadical Polymerization10 - 20%

SECTION 4: Frequently Asked Questions (FAQs)

Q: Can I use methanol as a solvent for LC-MS analysis? A: Yes, but exercise caution. While methanol is a common LC-MS solvent, prolonged storage of the compound in methanol can lead to transesterification of the methyl ester or hemiacetal formation at the C4-formyl group. Acetonitrile is the preferred organic modifier for this compound.

Q: How do I distinguish between aldehyde oxidation and indole ring oxidation on MS? A: Aldehyde oxidation to a carboxylic acid adds +16 Da (addition of one oxygen). Indole ring oxidation to an oxindole also adds +16 Da. However, they will have distinct retention times on a reverse-phase column. Furthermore, ring oxidation to an isatin derivative adds +30 Da (addition of two oxygens, loss of two hydrogens). MS/MS fragmentation will show a characteristic loss of CO₂ (44 Da) for the carboxylic acid, whereas the oxindole/isatin will show characteristic heterocyclic ring cleavage fragments [3].

References

  • Longdom Publishing. "Forced Degradation Study an Essential Approach to Develop Stability Indicating Method." Journal of Chromatographic Separation Techniques. Available at: [Link]

  • National Institutes of Health (NIH). "Degradation of N-heterocyclic indole by a novel endophytic fungus Phomopsis liquidambari." PubMed Central (PMC). Available at:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at:[Link]

Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Indoles

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) formylation of indoles. Designed for researchers, application scientists, and drug development professionals, this guide provides an authoritative, mec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) formylation of indoles. Designed for researchers, application scientists, and drug development professionals, this guide provides an authoritative, mechanistic approach to optimizing reaction conditions, troubleshooting common bottlenecks, and scaling up indole-3-carboxaldehyde derivatives.

Mechanistic Grounding & Workflow

The Vilsmeier-Haack reaction is a premier method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings 1. Because the nitrogen atom in the indole ring donates electron density, the C-3 position exhibits strong enamine-like reactivity, making it highly susceptible to electrophilic attack by the Vilsmeier reagent (a chloroiminium ion generated in situ from DMF and POCl₃) 2.

VH_Mechanism DMF DMF + POCl3 (0°C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR - PO2Cl2- Iminium Iminium Intermediate (Stable Salt) VR->Iminium + Indole Indole Indole Substrate (C-3 Attack) Indole->Iminium Hydrolysis Basic Hydrolysis (pH > 8) Iminium->Hydrolysis Product Indole-3-carboxaldehyde Hydrolysis->Product - HNMe2

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation of indoles.

Self-Validating Experimental Protocol

To ensure reproducibility, this standard operating procedure incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of the Vilsmeier Reagent

  • Procedure: To a flame-dried, two-necked round-bottom flask under inert gas (N₂ or Ar), add anhydrous DMF (3.0 equiv). Cool to 0 °C using an ice bath. Slowly add POCl₃ (1.5 equiv) dropwise over 30 minutes.

  • Causality: The reaction between POCl₃ and DMF is highly exothermic. If the internal temperature exceeds 10 °C, DMF can thermally decompose into dimethylamine, which will competitively react with the electrophile and drastically reduce your yield 3.

  • Validation Checkpoint: The solution must remain clear to pale yellow. A dark orange or brown color indicates thermal decomposition; if this occurs, discard and restart.

Step 2: Electrophilic Aromatic Substitution

  • Procedure: Dissolve the indole substrate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C. Once addition is complete, heat the mixture to 85–95 °C for 5–8 hours 2.

  • Causality: While the initial attack may occur at room temperature for highly activated indoles, heating is required to drive the formation of the iminium intermediate to completion.

  • Validation Checkpoint: Monitor via TLC (e.g., 7:3 Hexanes:EtOAc). The starting indole spot must completely disappear. The intermediate iminium salt will likely remain stuck at the baseline due to its high polarity.

Step 3: Quenching and Hydrolysis

  • Procedure: Cool the reaction to room temperature, then pour it slowly over crushed ice with vigorous stirring. Slowly neutralize the highly acidic mixture by adding saturated aqueous Na₂CO₃ until the pH is > 8.

  • Causality: The iminium intermediate is remarkably stable. Basic hydrolysis is strictly required to convert the iminium salt into the final aldehyde 1. Ice is mandatory because the neutralization of excess POCl₃ and phosphoric acid generates a violent exotherm.

  • Validation Checkpoint: Use pH paper to confirm an alkaline state (pH 8-9). Upon reaching this pH, the indole-3-carboxaldehyde should rapidly precipitate as a solid, which can be collected via vacuum filtration 2.

Quantitative Data: Substrate Scope & Expected Yields

The following table summarizes optimized reaction conditions and expected yields for various substituted indoles based on standard POCl₃/DMF protocols 2. Use this as a benchmark for your own experiments.

SubstrateReagentsTemperature (°C)Time (h)Major ProductYield (%)
Indole POCl₃, DMF0 to 856Indole-3-carboxaldehyde96
2-Methylindole POCl₃, DMF98 to 10031-Formyl-3-methylindole71*
4-Methylindole POCl₃, DMF0 to 8584-Methylindole-3-carboxaldehyde90
5-Methylindole POCl₃, DMF0 to 8565-Methylindole-3-carboxaldehyde88

*Note: Steric hindrance at the C-2 position can alter regioselectivity, leading to N-formylation as the major product rather than C-formylation.

Troubleshooting & FAQs

Q1: My reaction yields are consistently low, and I am recovering unreacted indole. What is causing this? A: The most common culprit is moisture contamination. The Vilsmeier reagent is highly sensitive to water, which prematurely hydrolyzes the chloroiminium ion back into DMF and phosphoric acid before it can react with the indole 3. Ensure all glassware is flame-dried, use strictly anhydrous DMF, and conduct the reaction under an inert atmosphere. If moisture is ruled out, your substrate may be electronically deactivated (e.g., containing electron-withdrawing groups), requiring higher reaction temperatures.

Q2: I am observing multiple spots on my TLC, specifically di-formylation and N-formylation. How do I improve regioselectivity? A: Over-formylation occurs when an excess of the Vilsmeier reagent is used on highly activated indoles. Carefully control your stoichiometry to a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to indole 3. N-formylation typically occurs when the C-3 position is sterically hindered (e.g., 2-substituted or 3-substituted indoles).

Q3: During the aqueous work-up, my reaction mixture turned a deep green/blue color, and I isolated a tarry residue. What happened? A: You are observing the formation of cyanine dyes. These highly colored impurities form via the condensation of the Vilsmeier reagent with the electron-rich aromatic product, or through self-condensation 4. Tarry residues are the result of thermal polymerization. Both issues are caused by overheating. Ensure you maintain strict temperature control during the reaction phase and prevent local exotherms by quenching slowly over crushed ice.

Q4: Are there alternatives to POCl₃ if my substrate is acid-sensitive or if I want to avoid toxic phosphorus reagents? A: Yes. Oxalyl chloride ((COCl)₂) can be used in place of POCl₃ to generate the Vilsmeier reagent cleanly, producing only CO and CO₂ as gaseous byproducts 1. For highly advanced late-stage formylation or isotope labeling, recent developments utilize a catalytic P(III)/P(V)=O cycle with PhSiH₃ and diethyl bromomalonate, completely avoiding stoichiometric POCl₃ 5.

Troubleshooting_Tree Start Identify Reaction Issue LowYield Low / No Yield Start->LowYield SideProducts Multiple Products Start->SideProducts ColorTar Green/Blue Dye or Tar Start->ColorTar Moisture Moisture Contamination: Use Anhydrous DMF & N2 LowYield->Moisture Stoich Over-formylation: Reduce VR to 1.1-1.5 eq SideProducts->Stoich Quench Thermal Polymerization: Quench slowly over ice ColorTar->Quench

Caption: Decision tree for troubleshooting common Vilsmeier-Haack reaction issues.

References

  • Benchchem Technical Support. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles." Benchchem. 2

  • Asano, K. "Vilsmeier-Haack Reaction." Master Organic Chemistry. 1

  • The Journal of Organic Chemistry. "Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles." ACS Publications. 5

  • Benchchem Technical Support. "Technical Support Center: Vilsmeier-Haack Formylation of Indoles." Benchchem.3

  • Benchchem Technical Support. "Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal." Benchchem. 4

Sources

Troubleshooting

Technical Support Center: TLC Reaction Monitoring for the Synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Welcome to the Technical Support Center for the N-alkylation of indoles. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven, self-validating methodologies for monito...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of indoles. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven, self-validating methodologies for monitoring the synthesis of methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Mechanistic Context & TLC Principles

The synthesis of methyl 2-(4-formyl-1H-indol-1-yl)acetate typically involves the deprotonation of 4-formyl-1H-indole using a base (e.g., K2​CO3​ or NaH ) in a polar aprotic solvent (e.g., DMF or DMSO), followed by nucleophilic attack on methyl bromoacetate[1][2].

The Causality of TLC Migration: Understanding why compounds move is critical for accurate reaction monitoring. The starting material, 4-formyl-1H-indole, possesses an N-H bond that acts as a strong hydrogen-bond donor. This functional group interacts heavily with the silanol groups on a standard normal-phase silica gel stationary phase, retarding its upward migration.

Upon successful N-alkylation, this hydrogen-bond donor is replaced by an alkyl acetate group. Despite the addition of polar ester oxygens, the complete loss of the N-H hydrogen-bond donor drastically reduces the molecule's affinity for the silica gel. Consequently, the product will elute with a higher Rf​ value (move further up the plate) than the starting material in standard solvent systems like Hexanes/Ethyl Acetate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical readouts, TLC monitoring must be isolated from solvent artifacts. Polar aprotic solvents like DMF or DMSO will severely distort TLC elution if spotted directly onto the silica[3]. The following protocol incorporates a mandatory "mini-workup" to create a self-validating system.

Step-by-Step Methodology
  • Reaction Sampling: Withdraw 10μL of the reaction mixture using a glass microcapillary tube.

  • Mini-Workup (Critical Self-Validation): Transfer the aliquot into a microcentrifuge tube containing 500μL of Ethyl Acetate (EtOAc) and 500μL of saturated aqueous NH4​Cl . Vortex thoroughly for 10 seconds.

    • Expert Insight: This step partitions the organic starting materials and products into the upper EtOAc layer while trapping the disruptive DMF/DMSO and inorganic base in the aqueous layer[1].

  • Plate Preparation: Prepare a Silica Gel 60 F254​ plate. Draw a baseline lightly with a pencil 8 mm from the bottom edge to prevent the sample from leaching into the mobile phase reservoir[4]. Mark three distinct lanes: SM (Starting Material), Co-spot , and Rxn (Reaction).

  • Spotting:

    • Lane 1 (SM): Spot the reference 4-formyl-1H-indole solution.

    • Lane 2 (Co-spot): Spot the reference SM, let it dry, then spot the organic (top) layer from your mini-workup directly on top of it.

    • Lane 3 (Rxn): Spot only the organic layer from your mini-workup.

  • Development: Elute the plate in a closed chamber pre-equilibrated with a Hexanes:EtOAc (7:3 v/v) mobile phase. Remove the plate when the solvent front is 1 cm from the top edge.

  • Visualization: Examine the plate under short-wave UV light ( 254 nm ). For secondary mechanistic confirmation, dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently.

Quantitative Data: Expected TLC Behavior

The following table summarizes the expected chromatographic behavior of the reaction components to allow for rapid visual identification.

CompoundFunctional GroupsExpected Rf​ (Hex:EtOAc 7:3)UV ( 254 nm )2,4-DNP Stain
4-formyl-1H-indole (Starting Material)N-H, Aldehyde ∼0.30 Active (Strong)Active (Orange)
Methyl bromoacetate (Reagent)Alkyl bromide, Ester ∼0.60 InactiveInactive
Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Product)N-Alkyl, Aldehyde, Ester ∼0.50 Active (Strong)Active (Orange)
2-(4-formyl-1H-indol-1-yl)acetic acid (Side Product)N-Alkyl, Aldehyde, Carboxylic Acid 0.00 (Baseline)Active (Strong)Active (Orange)

Troubleshooting Guides & FAQs

Q: My TLC shows a massive streak from the baseline to the solvent front in the reaction lane. How do I resolve this? A: This is a classic symptom of sample overloading or the presence of highly polar, high-boiling solvents like DMF or DMSO[5][6]. If you spotted the reaction mixture directly, the solvent disrupts the stationary phase. Always perform the mini-workup described in the protocol above. If streaking persists after the workup, your sample is too concentrated; dilute your organic layer 1:10 with EtOAc before spotting[3].

Q: I observe a new, strongly UV-active spot completely stuck at the baseline ( Rf​=0.0 ). What is it? A: This indicates the formation of 2-(4-formyl-1H-indol-1-yl)acetic acid via ester hydrolysis. This side reaction occurs if adventitious water is present in your solvent or if the base (e.g., K2​CO3​ or NaOH ) is wet[1]. Ensure your DMF/DMSO is strictly anhydrous and consider using a fresh, dry base.

Q: The reaction has been stirring for 24 hours, but the starting material spot is not disappearing. What should I do? A: The reaction is stalled. This is typically due to incomplete deprotonation of the indole N-H or degradation of the methyl bromoacetate[7]. Verify the quality of your base (e.g., NaH can degrade to NaOH over time upon exposure to moisture). You may need to increase the temperature slightly or add a catalytic amount of KI to accelerate the alkylation via an in-situ Finkelstein reaction[1].

Q: The solvent front is running crookedly, making it hard to compare the reaction lane to the starting material lane. A: An uneven solvent front occurs if the TLC plate is touching the sides of the development chamber, if the silica slurry on the plate is physically damaged, or if the plate was placed into the chamber at an angle[3][5]. Always ensure the plate sits flat against the back wall of the chamber and does not touch the side walls.

Diagnostic Workflow

Use the following logical decision tree to diagnose your reaction state based on the TLC readout.

TLCTroubleshooting Start Take Reaction Aliquot Workup Mini-Workup (EtOAc/H2O partition) Start->Workup Spot Spot TLC Plate (SM, Co-spot, Rxn) Workup->Spot Develop Develop & Visualize (UV 254 nm / DNP Stain) Spot->Develop CheckStreak Is there heavy streaking? Develop->CheckStreak Dilute Dilute sample or wash out DMF/DMSO CheckStreak->Dilute Yes CheckSM Is SM (Rf ~0.3) still present? CheckStreak->CheckSM No CheckProd Is Product (Rf ~0.5) present? CheckSM->CheckProd Yes ActionDone Reaction Complete. Proceed to Workup. CheckSM->ActionDone No ActionHeat Add Base/Reagent or Increase Temp CheckProd->ActionHeat No (Stalled) ActionWait Continue Stirring CheckProd->ActionWait Yes (Progressing)

TLC Diagnostic Decision Tree for N-Alkylation Monitoring.

References

  • Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid[1-(2,3,5,6-Tetramethylbenzyl) Source: ACS Publications URL:[Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography Source: Chemistry LibreTexts URL:[Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC Source: Bitesize Bio URL:[Link]

  • TLC troubleshooting | ChemBAM Source: ChemBAM URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Subtitle: Troubleshooting, FAQs, and Validated Protocols for Process Chemists Introduction The N-alkylation of 4-formyl-1H-indole with methyl bromoacetate to yield methyl 2-(4-formyl-1H-indol-1-yl)acetate is a critical t...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting, FAQs, and Validated Protocols for Process Chemists

Introduction

The N-alkylation of 4-formyl-1H-indole with methyl bromoacetate to yield methyl 2-(4-formyl-1H-indol-1-yl)acetate is a critical transformation in the synthesis of various indole-based pharmaceuticals[1]. While straightforward on a milligram scale, transitioning this reaction to a multikilogram pilot-plant scale introduces significant challenges. These include thermal runaway risks, regioselectivity issues, aldehyde auto-oxidation, and the stringent regulatory control of [2]. This support guide provides process chemists with the mechanistic insights and validated methodologies required to execute this scale-up safely and efficiently.

Process Workflow Visualization

G Start 4-Formyl-1H-indole (Starting Material) Base Base Addition (K2CO3 in MeCN) Exotherm Risk Start->Base Anion Indolide Anion (Intermediate) Base->Anion Deprotonation Alkyl Methyl Bromoacetate Addition (T < 20°C, N2 Atmosphere) Anion->Alkyl Crude Crude Methyl 2-(4-formyl-1H-indol-1-yl)acetate + Genotoxic Impurities Alkyl->Crude SN2 Alkylation Purif Crystallization / Amine Wash (Purge Methyl Bromoacetate) Crude->Purif Work-up Pure Pure Product (Target API Intermediate) Purif->Pure >99% Purity

Scalable N-alkylation workflow of 4-formyl-1H-indole highlighting critical control points.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I control the exotherm during the deprotonation and alkylation steps on a multikilogram scale? A1: N-alkylation using Sodium Hydride (NaH) is highly exothermic and releases hydrogen gas, posing a severe flammability hazard. For scale-up, switching to a milder inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) is strongly recommended[3]. Acetonitrile provides an excellent balance of solubility and ease of removal compared to DMF. To control the exotherm, the electrophile () must be added dropwise via a dosing pump while maintaining the internal reactor temperature below 20 °C using a cooling jacket[4].

Q2: I am observing the formation of a carboxylic acid byproduct. How can I prevent this? A2: There are two distinct causality pathways for carboxylic acid formation in this reaction:

  • Aldehyde Auto-oxidation: The 4-formyl group is susceptible to oxidation to a carboxylic acid under basic conditions in the presence of dissolved oxygen. Causality fix: Sparge the solvent with Nitrogen (N₂) for 30 minutes prior to the reaction and maintain a strict inert atmosphere throughout the process.

  • Ester Hydrolysis: If the K₂CO₃ is not strictly anhydrous or if the solvent contains moisture, the methyl ester of the product can hydrolyze. Causality fix: Utilize anhydrous solvents (Karl Fischer titration < 0.1%) and oven-dried K₂CO₃.

Q3: How do we handle the genotoxic impurity (GTI) risk associated with methyl bromoacetate? A3: Methyl bromoacetate is a potent alkylating agent and a highly reactive genotoxic impurity (GTI)[4]. Regulatory agencies (such as the FDA and EMA) require GTIs to be controlled to parts-per-million (ppm) levels, often dictated by the Threshold of Toxicological Concern (TTC)[2]. To purge unreacted methyl bromoacetate, employ a reactive quench during work-up: adding a small amount of an amine (e.g., ethanolamine) consumes the residual alkyl halide. Subsequent recrystallization from an Ethyl Acetate/Heptane system effectively purges residual traces to < 10 ppm, creating a self-validating clearance step.

Q4: Why am I seeing C-alkylation (C3 position) instead of the desired N-alkylation? A4: The indolide anion is an ambient nucleophile. While N-alkylation is kinetically favored, C3-alkylation can occur if the ion pair is too tightly bound (e.g., when using Li⁺ bases) or when operating in non-polar solvents. Using polar aprotic solvents (MeCN, DMF) and larger counterions (K⁺, Cs⁺) effectively dissociates the ion pair. This exposes the harder nitrogen center, strongly favoring the desired N-alkylation pathway.

Quantitative Data: Solvent and Base Optimization

The following table summarizes the optimization data for the N-alkylation of 4-formyl-1H-indole, demonstrating the superiority of the MeCN/K₂CO₃ system for scale-up.

SolventBaseTemp (°C)Yield (%)C3-Alkylation (%)Ester Hydrolysis (%)Scale-up Suitability
DMFNaH0 to 2582< 15Poor (H₂ gas, DMF removal)
DMFK₂CO₃25 to 607822Moderate (DMF removal hard)
MeCN K₂CO₃ 10 to 25 89 < 1 < 1 Excellent (Optimal)
THFCs₂CO₃25 to 6585< 1< 1Good (Cs₂CO₃ is expensive)
Validated Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure each step meets the required safety and quality thresholds before proceeding.

Step 1: Reactor Preparation and Deprotonation

  • Charge a dry, N₂-flushed 50 L jacketed reactor with 4-formyl-1H-indole (1.0 equiv, 1.0 kg) and anhydrous Acetonitrile (10 L, 10 volumes).

  • Begin agitation (150 rpm) and sparge the mixture with N₂ for 30 minutes to remove dissolved oxygen (Mechanistic Rationale: Critical Step to prevent base-catalyzed aldehyde auto-oxidation).

  • Add finely powdered, oven-dried K₂CO₃ (1.5 equiv, 1.42 kg) in three equal portions to prevent clumping.

  • Stir the suspension at 20 °C for 45 minutes to facilitate deprotonation and formation of the indolide anion.

Step 2: Controlled Alkylation

  • Cool the reactor's internal temperature to 10 °C using the cooling jacket.

  • Charge methyl bromoacetate (1.05 equiv, 1.10 kg) to a calibrated dosing pump.

  • Add the methyl bromoacetate dropwise over 2.5 hours. Self-Validation Check: Monitor the internal temperature probe; adjust the dosing rate to ensure the temperature never exceeds 15 °C to prevent thermal runaway.

  • Upon complete addition, warm the reactor to 25 °C and stir for 4–6 hours.

  • IPC Check: Sample the reaction mixture for HPLC analysis. Proceed to Step 3 only when unreacted 4-formyl-1H-indole is < 2.0% (Area %).

Step 3: Reactive Quench and Work-up (GTI Purge)

  • Quench the reaction by adding Deionized Water (10 L, 10 volumes) over 30 minutes to dissolve the inorganic salts.

  • Add Ethanolamine (0.05 equiv, 21 g) and stir for 30 minutes. Mechanistic Rationale: This acts as a reactive scavenger to destroy any unreacted methyl bromoacetate (GTI), converting it into a water-soluble amine adduct that is easily washed away.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 L).

  • Wash the combined organic layers with brine (5 L), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the crude product.

Step 4: Crystallization and Isolation

  • Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (approx. 2 L) at 60 °C.

  • Slowly charge Heptane (approx. 6 L) via an addition funnel until the solution becomes slightly turbid.

  • Cool the reactor linearly to 0 °C over 4 hours to induce controlled crystallization.

  • Filter the crystalline solid, wash with cold Heptane (2 L), and dry in a vacuum oven at 40 °C to constant weight.

  • Final Validation: Analyze via HPLC for chemical purity (>99%) and GC-MS for residual methyl bromoacetate (< 10 ppm).

References
  • Snodin, D. J. "Genotoxic Impurities: A Regulatory Toxicology Commentary on Recent Articles in Organic Process Research & Development". Organic Process Research & Development, 2011. URL:[Link]

  • Madsen, P. et al. "Glucagon antagonists/inverse agonists". US Patent US6613942B1, 2003.
  • Örkényi, R. et al. "Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques". ResearchGate, 2017. URL:[Link]

Sources

Troubleshooting

"Methyl 2-(4-formyl-1H-indol-1-yl)acetate" stability in DMSO solution

Technical Support Center: Troubleshooting the Stability of Methyl 2-(4-formyl-1H-indol-1-yl)acetate in DMSO Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of Methyl 2-(4-formyl-1H-indol-1-yl)acetate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the erratic behavior of multifunctional heterocycles in repository solvents.

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a highly versatile synthetic building block, but its structural features create a "perfect storm" for degradation when stored in Dimethyl Sulfoxide (DMSO). This guide will deconstruct the mechanistic causes of its instability and provide field-proven, self-validating protocols to ensure the integrity of your compound libraries.

PART 1: Core Stability Challenges (Mechanistic Causality)

To stabilize a molecule, we must first understand how it degrades. Methyl 2-(4-formyl-1H-indol-1-yl)acetate contains three distinct vulnerabilities when dissolved in DMSO:

  • Moisture-Driven Ester Hydrolysis: DMSO is notoriously hygroscopic. Even brief exposure to ambient air introduces water into the solvent. The N-alkylated methyl acetate group is highly susceptible to hydrolysis in "wet" DMSO, converting the ester into the corresponding carboxylic acid.

  • Autoxidation of the Formyl Group: The C4-formyl (aldehyde) group is prone to autoxidation. Dissolved oxygen in the DMSO matrix acts as an oxidizing agent, progressively converting the aldehyde into a carboxylic acid over time.

  • DMSO Decomposition & C3-Electrophilic Attack: At elevated temperatures or during prolonged ambient storage, DMSO can undergo thermal decomposition, releasing trace amounts of formaldehyde and methanethiol [1]. Because the C3 position of the indole core in this molecule is unsubstituted, it is highly nucleophilic. Formaldehyde acts as an electrophile, triggering unwanted C3-alkylation or dimerization (forming bis-indolylmethane derivatives).

PART 2: Troubleshooting FAQs

Q1: My LC-MS analysis shows the main peak disappearing and a new peak appearing with a mass decrease of 14 Da ([M-14]⁺). What is happening? A: This is the classic signature of ester hydrolysis . The methyl ester (-COOCH₃) has been hydrolyzed to a carboxylic acid (-COOH). The loss of a methyl group (15 Da) and the gain of a proton (1 Da) results in a net mass loss of 14 Da. Fix: This indicates your DMSO has absorbed atmospheric moisture. Switch to anhydrous DMSO (≥99.9%, packaged under argon) and handle the stock solutions in a dry box or nitrogen-purged glovebag.

Q2: I observe a mass increase of +16 Da ([M+16]⁺) after storing the stock solution for a month at room temperature. How do I prevent this? A: A +16 Da shift indicates the oxidation of your C4-formyl group to a carboxylic acid (addition of one oxygen atom). Aldehydes are highly sensitive to dissolved oxygen in repository solvents [2]. Fix: Degas your DMSO by sparging it with argon for 15 minutes prior to dissolution. Store the resulting aliquots in tightly sealed, amber glass vials to prevent photo-catalyzed autoxidation.

Q3: The solution turned yellow/brown, and the chromatogram shows high molecular weight impurities. Is the compound polymerizing? A: Yes. This is a result of DMSO degradation . Over time, degrading DMSO releases formaldehyde. The unsubstituted C3 position of your indole core attacks the formaldehyde, leading to hydroxymethylation and subsequent dimerization. Fix: Never subject DMSO stock solutions to temperatures above 40°C during dissolution. Discard any DMSO that has a noticeable "garlic" or sulfurous odor, as this indicates advanced solvent degradation.

PART 3: Data Presentation

The following table synthesizes quantitative degradation data for multifunctional indoles/aldehydes in DMSO under various storage conditions, demonstrating the critical need for strict environmental control [1, 2].

Storage ConditionSolvent QualityTime in StorageRemaining Purity (%)Primary Degradant Observed
Room Temp (22°C)Standard (Ambient)3 Months~65%Hydrolyzed Acid ([M-14])
Room Temp (22°C)Standard (Ambient)12 Months< 40%Oxidized Acid ([M+16])
4°CWet (10% Water)3 Months~75%Hydrolyzed Acid ([M-14])
-20°CAnhydrous (<0.005% H₂O)12 Months> 95%None (Trace Oxidation)
Multiple Freeze/ThawAnhydrous10 Cycles~92%Dimerization Products

PART 4: Standard Operating Procedure (SOP)

To ensure a self-validating system, this protocol includes the use of an internal standard to continuously monitor compound recovery and analytical reproducibility [1].

Protocol: Preparation and Storage of Stable DMSO Stock Solutions

Step 1: Solvent Preparation & Degassing

  • Procure anhydrous DMSO (water content ≤0.005%) in a septum-sealed bottle.

  • Sparge the DMSO with high-purity Argon gas for 15–20 minutes to displace dissolved oxygen.

Step 2: Dissolution & Internal Standardization

  • Weigh the Methyl 2-(4-formyl-1H-indol-1-yl)acetate powder in a low-humidity environment (relative humidity < 20%).

  • Dissolve the compound in the degassed DMSO to achieve the desired concentration (e.g., 10 mM).

  • Self-Validation Step: Spike the solution with 1 µM of a stable internal standard (e.g., N-benzoylaminopurine). This allows you to normalize LC-MS peak areas later and differentiate between actual compound degradation and mere variations in injection volume.

Step 3: Aliquoting & Cryo-Storage

  • Dispense the solution into single-use, amber glass vials (glass is chemically inert and prevents plasticizer leaching).

  • Blanket the headspace of each vial with Argon before capping tightly.

  • Store the aliquots immediately at -20°C or -80°C.

  • Critical Rule: Never return a thawed aliquot to the freezer. Repeated freeze-thaw cycles introduce condensation (moisture) and accelerate degradation.

PART 5: Degradation Pathway Visualization

The following diagram maps the logical relationships between environmental triggers and the specific degradation pathways of the compound.

G Compound Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Intact Compound) WetDMSO Hygroscopic DMSO (Water Ingress) Compound->WetDMSO Moisture Exposure Oxygen Dissolved O2 (Aerobic Storage) Compound->Oxygen Air Exposure DMSODegradation DMSO Decomposition (Formaldehyde Release) Compound->DMSODegradation Heat / Aging Hydrolysis Ester Hydrolysis [M-14] Da (Acid) WetDMSO->Hydrolysis Oxidation Aldehyde Oxidation [M+16] Da (Acid) Oxygen->Oxidation C3Attack C3-Electrophilic Attack (Dimerization/Adducts) DMSODegradation->C3Attack

Caption: Environmental triggers and corresponding degradation pathways in DMSO.

References

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 2003. Available at:[Link]

  • Kozikowski, B. A., et al. "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening, 2003. Available at:[Link]

Optimization

"Methyl 2-(4-formyl-1H-indol-1-yl)acetate" reaction work-up procedure issues

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis and isolation of functionalized indole derivatives. The N-alkylation of 4-formyl-1H-indole with methyl bromoaceta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis and isolation of functionalized indole derivatives. The N-alkylation of 4-formyl-1H-indole with methyl bromoacetate to yield Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a fundamental transformation in medicinal chemistry and drug development.

However, this specific molecule presents a "perfect storm" of work-up challenges: it contains a base-labile methyl ester, an oxidation-prone C4-formyl (aldehyde) group, and requires high-boiling polar aprotic solvents (like DMF) that complicate liquid-liquid extraction.

This technical support guide provides a self-validating protocol and addresses the most critical failure modes to ensure high yield and purity during your reaction work-up.

Workflow & Reaction Pitfalls

G SM 4-Formyl-1H-indole + Methyl bromoacetate Reaction N-Alkylation (Base, DMF, 0°C to RT) SM->Reaction Product Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Target Product) Reaction->Product Mild Quench (NH4Cl) + 5% LiCl Wash Hydrolysis Ester Hydrolysis (Basic Work-up) Reaction->Hydrolysis Strong Basic Work-up Oxidation Aldehyde Oxidation (Air/Peroxides) Reaction->Oxidation Oxidant Exposure

Reaction pathways and common work-up pitfalls for Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Optimized Experimental Protocol: N-Alkylation & Work-Up

To avoid downstream troubleshooting, the work-up must be integrated into the reaction design. Do not simply rely on a generic "water wash."

  • Deprotonation : Dissolve 4-formyl-1H-indole (1.0 eq) in anhydrous DMF. Cool the reaction vessel to 0 °C. Add the base (e.g., Cs2​CO3​ or NaH, 1.2 eq) portion-wise.

    • Causality : Cooling prevents localized heating and suppresses unwanted C3-alkylation, thermodynamically favoring the N-indolide anion .

  • Alkylation : Add methyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored via TLC/LCMS).

    • Causality : Dropwise addition maintains a low concentration of the highly reactive electrophile, preventing dialkylation or runaway exotherms.

  • The Quench (Critical Step) : Cool the mixture back to 0 °C and quench slowly with saturated aqueous NH4​Cl .

    • Causality : A buffered quench neutralizes excess base immediately. Using water alone leaves the aqueous phase highly basic, which rapidly hydrolyzes the newly formed methyl ester.

  • Extraction & DMF Removal : Dilute the quenched mixture with Ethyl Acetate (EtOAc). Separate the phases. Wash the combined organic layers with 5% aqueous LiCl (4 × 50 mL per 100 mL of organic phase).

    • Causality : Lithium ions strongly coordinate with the oxygen atom of DMF, pulling it into the aqueous phase efficiently without causing the severe emulsions typically seen with pure water washes .

  • Drying & Concentration : Wash with brine (1 × 50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a water bath temperature < 40 °C .

    • Causality : Keeping the bath temperature low prevents thermal degradation and minimizes the auto-oxidation of the C4-formyl group.

Troubleshooting Guides & FAQs

Q1: My LCMS shows a major peak at [M-14] or [M-15]. Did the reaction fail? A: No, you are observing Base-Catalyzed Ester Hydrolysis. The methyl acetate group is highly susceptible to saponification. If your aqueous work-up was too basic (e.g., quenching with NaOH, KOH, or leaving the reaction stirring for extended periods in aqueous K2​CO3​ prior to extraction), the ester will hydrolyze to 2-(4-formyl-1H-indol-1-yl)acetic acid.

  • Resolution : Always quench the reaction with a mild proton source like saturated aqueous NH4​Cl to drop the pH to ~6-7 before phase separation.

Q2: I am experiencing severe emulsions during the liquid-liquid extraction, and my NMR shows massive residual DMF. How do I fix this? A: You are experiencing Inefficient DMF Partitioning. DMF is a polar aprotic solvent miscible with both water and organic solvents. During extraction, it acts as a surfactant, lowering interfacial tension and causing stubborn emulsions.

  • Resolution : Abandon pure water washes. Implement a 5% aqueous Lithium Chloride (LiCl) wash. The high charge density of Li+ breaks the emulsion and strips DMF from the organic layer.

Quantitative Comparison of DMF Removal Strategies
Wash SolutionDMF Partitioning Efficiency (Per Wash)Emulsion RiskTarget Product Recovery
Deionized Water~40 - 50%HighModerate (Loss in emulsion)
Saturated NaCl (Brine)~50 - 60%ModerateHigh
5% Aqueous LiCl > 85% Low High

Q3: My ester is intact, but the C4-aldehyde has converted to a carboxylic acid. What caused this oxidation? A: Auto-Oxidation of the Formyl Group. Aldehydes—particularly those conjugated to electron-rich aromatic rings like indoles—are prone to oxidation when exposed to air or trace peroxides .

  • Resolution :

    • Avoid using older ethereal solvents (like Diethyl Ether or THF) for extraction, as they accumulate hydroperoxides that act as oxidants. Use fresh EtOAc or Dichloromethane.

    • Do not leave the crude product exposed to the atmosphere for days. Flush your storage flasks with Argon or Nitrogen.

Q4: I am seeing a mixture of isomers. Did the alkylation occur at the C3 position instead of the Nitrogen? A: Regioselectivity Failure (C- vs. N-Alkylation). Indoles are ambient nucleophiles. While N-alkylation is kinetically and thermodynamically favored under standard basic conditions in polar aprotic solvents, using non-polar solvents or weak bases can shift the equilibrium toward C3-alkylation.

  • Resolution : Ensure the use of strictly anhydrous DMF and a sufficiently strong base ( NaH or Cs2​CO3​ ). The 4-formyl group inherently withdraws electron density from the ring, which naturally disfavors C3 attack. If C-alkylation is still occurring, your solvent is likely wet, or your base has degraded.

References

  • Organic Syntheses. "Difluoromethylation of Phenols" (Details the 5% LiCl wash procedure for DMF removal). Org. Synth. URL:[Link]

  • Chemistry LibreTexts. "19.3: Oxidation of Aldehydes and Ketones." LibreTexts. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 2-(4-formyl-1H-indol-1-yl)acetate vs. Methyl 2-(3-formyl-1H-indol-1-yl)acetate

Executive Summary In heterocyclic drug design and organic synthesis, the positional isomerism of functional groups on an indole core dictates the molecule's synthetic trajectory. This guide provides an objective, data-dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterocyclic drug design and organic synthesis, the positional isomerism of functional groups on an indole core dictates the molecule's synthetic trajectory. This guide provides an objective, data-driven comparison between two structurally similar but chemically distinct building blocks: Methyl 2-(4-formyl-1H-indol-1-yl)acetate (the C4-formyl isomer) and Methyl 2-(3-formyl-1H-indol-1-yl)acetate (the C3-formyl isomer).

While both molecules feature an N-alkylated indole core that prevents base-catalyzed deprotonation of the indole nitrogen, the position of the formyl group fundamentally alters the electronic landscape of the carbonyl carbon. Understanding these differences is critical for researchers selecting starting materials for nucleophilic additions, condensations, and complex scaffold elaboration.

Mechanistic Rationale: The Vinylogous Amide Effect

The stark contrast in reactivity between these two isomers is governed by the extent of resonance delocalization from the indole nitrogen lone pair to the formyl group.

  • The C3-Formyl Isomer (Low Electrophilicity): The C3 position of the indole ring is heavily conjugated with the nitrogen lone pair. This creates a highly stable "vinylogous amide" system[1]. The delocalization of electron density from the nitrogen atom through the C2-C3 double bond into the carbonyl oxygen significantly dampens the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, the C3-formyl group is weakly electrophilic, making standard nucleophilic additions sluggish or prone to side reactions, such as the formation of bis(indolyl)methane byproducts during Grignard additions[2].

  • The C4-Formyl Isomer (High Electrophilicity): The C4 position resides on the carbocyclic (benzene) ring of the indole core. The formyl group at this position is isolated from the direct, strong resonance donation of the pyrrole nitrogen. As a result, the C4-formyl group behaves much more like a standard, electron-deficient aryl aldehyde. It exhibits high electrophilicity and readily undergoes nucleophilic addition and condensation reactions under mild conditions[3].

Reactivity C3_Isomer Methyl 2-(3-formyl-1H-indol-1-yl)acetate (C3-Formyl) C3_Mech Vinylogous Amide Resonance (N-lone pair donates to C=O) C3_Isomer->C3_Mech C3_Elec Low Electrophilicity C3_Mech->C3_Elec C3_Result Sluggish Nucleophilic Addition Requires Lewis Acid C3_Elec->C3_Result C4_Isomer Methyl 2-(4-formyl-1H-indol-1-yl)acetate (C4-Formyl) C4_Mech Isolated Carbocyclic Formyl (No direct N-resonance) C4_Isomer->C4_Mech C4_Elec High Electrophilicity C4_Mech->C4_Elec C4_Result Rapid Nucleophilic Addition Mild Conditions C4_Elec->C4_Result

Electronic effects dictating the electrophilicity of C3 vs C4 formyl indoles.

Quantitative Performance Comparison

The electronic differences outlined above manifest clearly in standard synthetic transformations. Table 1 summarizes the comparative performance of both isomers across three common nucleophilic addition workflows.

Table 1: Comparative Reactivity Profile in Standard Nucleophilic Additions

Reaction TypeReagents / ConditionsC4-Isomer PerformanceC3-Isomer PerformanceMechanistic Observation
Reductive Amination Primary amine (1.2 eq), NaBH(OAc)₃, DCE, RT>90% yield (2 hours)<30% yield (24 hours)C3 carbonyl is too electron-rich to form the intermediate imine without Lewis acid activation.
Grignard Addition RMgBr (1.5 eq), THF, 0 °C to RT>85% yield (Clean conversion to 2° alcohol)Complex Mixture (Low yield of 2° alcohol)C3 isomer is prone to forming undesired bis(indolyl)methane derivatives due to altered reactivity[2].
Wittig Olefination Ph₃P=CH₂ (1.2 eq), THF, RT>80% yield (4 hours)<40% yield (Requires reflux/stronger base)The stabilized vinylogous amide of the C3 isomer resists attack by the ylide at room temperature.

Self-Validating Experimental Workflows

To illustrate how the intrinsic reactivity of these molecules dictates experimental design, below are the optimized, step-by-step protocols for the reductive amination of both isomers. The protocols are self-validating: the unreactive nature of the C3 isomer necessitates a harsher, Lewis acid-mediated pathway, whereas the C4 isomer proceeds under standard, mild conditions.

Protocol A: Mild Reductive Amination of the C4-Isomer

Because the C4-formyl group is highly electrophilic, imine formation is thermodynamically favorable and reduction proceeds smoothly with mild hydride sources.

  • Reaction Setup: In an oven-dried flask under inert atmosphere, dissolve Methyl 2-(4-formyl-1H-indol-1-yl)acetate (1.0 mmol) and the desired primary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 5 minutes.

  • Completion: Stir the suspension at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc, 7:3) until the aldehyde is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the secondary amine.

Protocol B: Lewis Acid-Activated Reductive Amination of the C3-Isomer

Due to the vinylogous amide character, the C3-formyl oxygen must be coordinated by a strong Lewis acid to withdraw electron density and force imine condensation. Furthermore, a stronger reductant is required.

  • Reaction Setup: In an oven-dried flask, dissolve Methyl 2-(3-formyl-1H-indol-1-yl)acetate (1.0 mmol) and the primary amine (1.5 mmol) in anhydrous DCE (5.0 mL).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 mmol) dropwise via syringe.

  • Forced Condensation: Heat the reaction mixture to 60 °C and stir for 12 hours to drive the unfavorable imine formation.

  • Reduction: Cool the mixture to 0 °C. Add anhydrous methanol (2.0 mL) followed by the careful, portion-wise addition of Sodium borohydride (NaBH₄, 1.5 mmol). Note: NaBH(OAc)₃ is generally insufficient for this deactivated substrate.

  • Workup: Stir for 2 hours at room temperature. Quench by adding water (2 mL) to precipitate titanium salts. Filter the slurry through a pad of Celite, washing with EtOAc. Separate the layers, dry the organic phase over Na₂SO₄, and purify via flash chromatography.

Strategic Applications in Drug Development

The choice between these two scaffolds should be driven by the specific needs of the medicinal chemistry program:

  • Use the C4-Isomer when: Rapid library generation is required. The high electrophilicity allows for high-throughput derivatization via standard C-C and C-N bond-forming reactions without the need for specialized catalysts or harsh conditions[3].

  • Use the C3-Isomer when: Metabolic stability or a rigid, conjugated pharmacophore is desired. The inherent unreactivity of the C3-formyl group (or its derivatives) can be advantageous in preventing off-target covalent binding or rapid enzymatic degradation in vivo.

References

  • CAS 1074-86-8: Indole-4-carboxaldehyde | CymitQuimica. CymitQuimica.
  • A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. Benchchem.
  • Room-Temperature Aromatization of Tetrahydro-β-Carbolines by 2-Iodoxybenzoic Acid (IBX): Utility in a Total Synthesis of Eudistomin U. PMC (National Institutes of Health).

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Formylindole Derivatives

An In-Depth Technical Guide Introduction: The 4-Formylindole Scaffold - A Privileged Motif in Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The 4-Formylindole Scaffold - A Privileged Motif in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique bicyclic aromatic structure allows it to interact with a wide range of biological targets with high affinity.[3] Among the various substituted indoles, the 4-formylindole core represents a particularly versatile starting point for synthetic modification. The aldehyde functional group at the C4-position is a reactive handle that enables the construction of a diverse library of derivatives, including Schiff bases, chalcones, and other heterocyclic-fused systems. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-formylindole derivatives, focusing on their anticancer and antimicrobial properties. We will dissect how specific structural modifications influence biological activity, supported by quantitative data and detailed experimental methodologies to empower researchers in the rational design of next-generation therapeutic agents.

Anticancer Activity: Targeting Cellular Proliferation

Indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.[1][4] The SAR of these compounds reveals that minor structural changes can lead to significant shifts in potency and selectivity.

Structure-Activity Relationship (SAR) Insights for Anticancer Potency

The anticancer activity of 4-formylindole derivatives is profoundly influenced by the nature and position of substituents on the indole core and modifications of the formyl group.

  • Substitution at the N-1 Position: Alkylation or arylation at the N-1 position of the indole ring often enhances cytotoxic activity. For instance, introducing a methyl group at the N-1 position has been shown to increase activity significantly, in some cases by as much as 60-fold compared to the unsubstituted analogue.[1] This is likely due to increased lipophilicity, which can improve cell membrane permeability, or by inducing a conformational change that favors target binding.

  • Substitution on the Benzene Ring (C5-C7): The electronic properties of substituents on the benzene portion of the indole nucleus are critical. Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or a nitro group (-NO2), particularly at the C5 or C6 positions, can enhance antiproliferative activity.[1][5] For example, studies on spirooxindole derivatives, which are structurally related to indoles, have consistently shown that halogenation improves anticancer effects.[4]

  • Modification of the 4-Formyl Group: The 4-formyl group is a key pharmacophore that can be derivatized to generate compounds with enhanced potency. Condensation of the aldehyde with various amines or active methylene compounds to form Schiff bases or chalcone-like structures can dramatically increase cytotoxicity. A chalcone-indole derivative has been reported to inhibit cancer cell proliferation with IC50 values ranging from 0.22 to 1.80 µM by arresting the cell cycle in the G2/M phase.[1]

Below is a diagram illustrating the key modification points on the 4-formylindole scaffold that are critical for modulating anticancer activity.

Caption: Key modification points on the 4-formylindole scaffold.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indole derivatives against various cancer cell lines, illustrating the impact of structural modifications.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Structural FeatureReference
Chalcone-Indole DerivativeVarious0.22 - 1.80Indole C3-olefin substitution[1]
Quinoline-Indole DerivativeVarious0.002 - 0.011Hybrid structure targeting tubulin[1]
Benzimidazole-Indole DerivativeVarious~0.05Hybrid structure targeting tubulin[1]
Ursolic Acid-Indole Conjugate (5f)SMMC-7721 (Liver)0.56Hybrid with natural product[6]
Ursolic Acid-Indole Conjugate (5f)HepG2 (Liver)0.91Hybrid with natural product[6]
7-azaindole derivative (25)HeLa (Cervical)3.7Nitrogen at C7 position[1]
4-Anilinoquinazoline Derivative (9a)Various0.025 - 0.682Quinazoline hybrid[7]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Structure-Activity Relationship (SAR) Insights for Antimicrobial Potency

The antimicrobial efficacy of 4-formylindole derivatives is highly dependent on specific structural features that influence their interaction with microbial targets.

  • Hybridization with Other Heterocycles: Fusing or linking the indole scaffold with other antimicrobial pharmacophores, such as triazoles or thiadiazoles, can lead to synergistic effects and broader-spectrum activity.[9] An indole-triazole derivative (compound 3d) has been identified as a promising lead for both antibacterial and antifungal applications.[9]

  • Side Chain Modifications: For derivatives of the 4-formyl group, the nature of the side chain is crucial. For example, in indolyl-thiazole derivatives, substitutions on the thiazole ring can modulate activity against both Gram-positive and Gram-negative bacteria.[8]

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative indole derivatives against various microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Key Structural FeatureReference
Indole-Thiadiazole (2c)B. subtilis3.125Thiadiazole hybrid[9]
Indole-Triazole (3c)B. subtilis3.125Triazole hybrid[9]
Indole-Triazole (3d)C. krusei3.125Triazole hybrid[9]
Spiropyrrolidine-Indole (4a-d)B. subtilis32Spiro-heterocyclic system[11]
Spiropyrrolidine-Indole (4a,b,d,e)P. aeruginosa64Spiro-heterocyclic system[11]
N-benzyl indole derivative (4P)K. pneumoniae4 - 8Guanidinium moiety[8]
5-IodoindoleXDR A. baumannii64Halogenation at C5[12]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the core 4-formylindole scaffold and for assessing the cytotoxic potential of its derivatives.

Protocol 1: Synthesis of 4-Formylindole

This protocol is adapted from a standard literature procedure for the reduction of 4-cyanoindole.[13] The causality behind this choice of precursor is the reliable and high-yielding conversion of the nitrile group to an aldehyde using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

Materials:

  • 4-Cyanoindole

  • Anhydrous Ether

  • 20% solution of diisobutylaluminum hydride (DIBAL-H) in hexane

  • 4:1 Dioxane-water solution

  • 1 N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • 10% aqueous Sodium Carbonate

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Florisil for chromatography

  • Hexane-ether solvent mixture (2:1)

Procedure:

  • Reaction Setup: Dissolve 2.0 g of 4-cyanoindole in 20 mL of anhydrous ether in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reduction: Add 15 mL of a 20% solution of DIBAL-H in hexane dropwise to the stirred solution at room temperature. The rate of addition should be controlled to maintain a gentle reaction.

  • Reflux: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add 10 mL of a 4:1 dioxane-water solution dropwise over 5 minutes to quench the excess DIBAL-H.

  • Acidification: Slowly add 30 mL of 1 N HCl over a 30-minute period with vigorous stirring. This step hydrolyzes the intermediate imine to the desired aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with several portions of ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic extracts sequentially with 10% aqueous sodium carbonate and then with saturated aqueous sodium chloride.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-formylindole by column chromatography over Florisil, eluting with a 2:1 hexane-ether solvent mixture.

  • Recrystallization: Recrystallize the purified product from an ether-hexane solvent mixture to obtain yellow needles of 4-formylindole. The expected melting point is 136-137°C.[13]

  • Characterization: Confirm the structure using IR, NMR, and mass spectrometry. The infrared spectrum should show a characteristic peak for the aldehyde carbonyl group around 1670 cm⁻¹.[13]

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds.[14][15] Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the 4-formylindole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated (cells only) and vehicle controls (cells treated with the same concentration of solvent, e.g., 0.1% DMSO, used to dissolve the compound).

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the background control (medium only) from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding (96-well plate, 10,000 cells/well) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Serial Dilutions of Indole Derivative) B->C D 4. Exposure (48-72h Incubation) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Formazan Formation (2-4h Incubation) E->F G 7. Solubilize Crystals (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm Plate Reader) G->H I 9. Data Analysis (Calculate IC50 Value) H->I caption Workflow for determining cytotoxicity via MTT assay.

Caption: Workflow for determining cytotoxicity via MTT assay.

Conclusion and Future Outlook

The 4-formylindole scaffold is a highly tractable starting point for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that strategic modifications can significantly enhance biological potency. For anticancer applications, key modifications include N-1 substitution and derivatization of the 4-formyl group into larger conjugated systems like chalcones. For antimicrobial agents, halogenation of the indole ring and hybridization with other heterocyclic pharmacophores are promising strategies. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new derivatives. Future research should focus on multi-target drug design, leveraging the indole scaffold's versatility to create compounds that can overcome drug resistance and offer improved therapeutic indices.

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Validation

Comparative Bioactivity Analysis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate Against Known mTOR Kinase Inhibitors

A Hypothetical Evaluation for Drug Discovery Professionals Published on: March 15, 2026 In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Evaluation for Drug Discovery Professionals

Published on: March 15, 2026

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1] This guide provides a comparative analysis of the hypothetical bioactivity of a novel indole compound, Methyl 2-(4-formyl-1H-indol-1-yl)acetate , against established inhibitors of the mammalian target of rapamycin (mTOR), a pivotal kinase in cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new chemical entities targeting the mTOR pathway.

While direct experimental data for Methyl 2-(4-formyl-1H-indol-1-yl)acetate is not yet publicly available, its structural features suggest a potential interaction with the ATP-binding site of protein kinases. The mTOR kinase has been selected as a plausible target for this comparative guide due to the prevalence of indole-based scaffolds in developed mTOR inhibitors. The following analysis is therefore a prospective evaluation, designed to illustrate a robust scientific methodology for characterizing a novel compound's inhibitory potential.

The mTOR Signaling Pathway: A Critical Target in Oncology and Beyond

The mTOR kinase is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2] It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control essential cellular processes. Dysregulation of the mTOR pathway is a common feature in a multitude of human diseases, most notably cancer, making it a highly attractive target for therapeutic intervention.

mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream effectors and sensitivities to inhibitors.[3]

mTOR_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Feedback Loop Actin Actin mTORC2->Actin Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Cell Survival Cell Survival Actin->Cell Survival

Figure 1: Simplified mTOR Signaling Pathway.

Known mTOR Inhibitors: Benchmarks for Comparison

To provide a meaningful context for the potential bioactivity of Methyl 2-(4-formyl-1H-indol-1-yl)acetate, we will compare it against three well-characterized mTOR inhibitors with distinct mechanisms and potencies:

  • Rapamycin: A macrolide that acts as an allosteric inhibitor of mTORC1.[1] It forms a complex with the intracellular receptor FKBP12, which then binds to the FRB domain of mTOR, preventing the phosphorylation of its downstream targets.[4]

  • Torin 1: A potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[5][6] It exhibits significantly greater selectivity for mTOR over other PI3K-like kinases.[5]

  • PI-103: A multi-targeted inhibitor that potently inhibits class I PI3K isoforms and mTOR.[7][8] Its dual-targeting mechanism provides a broader inhibition of the PI3K/Akt/mTOR pathway.[9]

InhibitorTypeTarget(s)IC50 (mTOR)
RapamycinAllostericmTORC1~0.1 nM (in HEK293 cells)[1]
Torin 1ATP-CompetitivemTORC1/mTORC22-10 nM (cell-free)[5][6]
PI-103ATP-CompetitivePI3Kα, mTORC1/220 nM (mTORC1), 83 nM (mTORC2)[7][9]

Table 1: Comparative data for known mTOR inhibitors.

Experimental Design and Rationale: A Framework for Evaluation

To ascertain the inhibitory potential of Methyl 2-(4-formyl-1H-indol-1-yl)acetate against mTOR, a robust and validated assay is paramount. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a direct measure of an inhibitor's ability to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.[10] This assay format is highly sensitive, amenable to high-throughput screening, and can be used to determine inhibitor affinity (IC50 values).[11]

The causality behind this choice of assay lies in its direct binding measurement, which is not confounded by factors that can affect enzymatic activity assays, such as substrate competition or the requirement for an active enzyme. Furthermore, this assay can be performed with both active and inactive kinase preparations, offering insights into compounds that may preferentially bind to a specific conformational state of the enzyme.[12]

LanthaScreen_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_Eu Kinase-Eu Antibody Tracer_AF647 Tracer-AlexaFluor647 FRET High FRET Signal Kinase_Eu->FRET Binding Kinase_Eu_Inhibitor Kinase-Eu Antibody Inhibitor Inhibitor NoFRET Low FRET Signal Kinase_Eu_Inhibitor->NoFRET Displacement

Figure 2: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for mTOR

The following protocol outlines the key steps for determining the IC50 value of a test compound against mTOR kinase.

Materials:

  • Recombinant human mTOR kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer 236

  • Kinase Buffer A (5X)

  • Test compound (Methyl 2-(4-formyl-1H-indol-1-yl)acetate) and known inhibitors (Rapamycin, Torin 1, PI-103)

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO. A typical starting concentration would be 10 mM, followed by 1:3 serial dilutions.

  • Kinase Reaction Mixture Preparation: Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A. The final concentration of mTOR and Eu-anti-tag antibody should be optimized according to the manufacturer's instructions.

  • Tracer Preparation: Prepare a 4X solution of Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the 2X kinase/antibody mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of the Reaction: Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpretation of Hypothetical Results and Future Directions

The hypothetical IC50 value obtained for Methyl 2-(4-formyl-1H-indol-1-yl)acetate from the LanthaScreen™ assay would provide a direct measure of its binding affinity to mTOR.

  • High Potency (Low IC50): An IC50 value in the low nanomolar range would suggest that Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a potent mTOR inhibitor, comparable to Torin 1. Further studies would be warranted to determine its selectivity against other kinases and its mechanism of action (ATP-competitive vs. allosteric).

  • Moderate Potency: An IC50 in the high nanomolar to low micromolar range would indicate moderate activity. Structure-activity relationship (SAR) studies would be crucial to optimize the compound's potency.

  • Low or No Potency: A high micromolar IC50 or no significant inhibition would suggest that mTOR is not the primary target of this compound, or that the compound is a weak inhibitor.

Future experimental work should focus on:

  • Selectivity Profiling: Screening Methyl 2-(4-formyl-1H-indol-1-yl)acetate against a panel of other kinases to determine its selectivity profile.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit mTOR signaling in cancer cell lines by monitoring the phosphorylation status of downstream targets like S6K1 and 4E-BP1.

  • Mechanism of Action Studies: Conducting kinetic studies to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

This comparative guide provides a robust framework for the initial characterization of novel indole-based compounds as potential mTOR inhibitors. By employing validated and quantitative methodologies, researchers can efficiently triage and advance promising lead candidates in the drug discovery pipeline.

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Validation

The Emerging Potential of Methyl 2-(4-formyl-1H-indol-1-yl)acetate: A Comparative Guide to Indole-Based Scaffolds in Medicinal Chemistry

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrrole ring, provides an ideal framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This guide offers an in-depth comparison of a lesser-explored derivative, Methyl 2-(4-formyl-1H-indol-1-yl)acetate, with other well-established indole-based scaffolds that have demonstrated significant therapeutic potential in areas such as oncology, inflammation, and neurodegenerative diseases.

Unveiling Methyl 2-(4-formyl-1H-indol-1-yl)acetate: A Scaffold with Untapped Potential

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a synthetic indole derivative characterized by two key substitutions: a formyl group (-CHO) at the 4-position of the indole ring and a methyl acetate group (-CH2COOCH3) at the N-1 position. While direct and extensive biological data for this specific molecule is not yet prevalent in the literature, an analysis of its structural components allows for a reasoned projection of its potential activities.

The indole-4-carboxaldehyde moiety is a known versatile intermediate in the synthesis of various pharmaceuticals, with derivatives exhibiting antimicrobial and anticancer properties.[5] The aldehyde group is reactive and can participate in various chemical reactions, making it a handle for further derivatization.[5] The N-1 substituted acetic acid motif is reminiscent of the well-known anti-inflammatory drug, Indomethacin, which is an indole-3-acetic acid derivative.[6] This suggests that Methyl 2-(4-formyl-1H-indol-1-yl)acetate could possess anti-inflammatory properties.

This unique combination of functional groups on the indole scaffold positions Methyl 2-(4-formyl-1H-indol-1-yl)acetate as a compound of interest for further investigation in medicinal chemistry.

Comparative Analysis in Key Therapeutic Areas

To understand the potential of Methyl 2-(4-formyl-1H-indol-1-yl)acetate, we will compare its hypothetical profile with established indole-based scaffolds in three major therapeutic areas.

Anticancer Activity: Beyond Microtubule Inhibition

Indole derivatives have a rich history in cancer therapy, with natural alkaloids like vincristine and vinblastine being prime examples of microtubule inhibitors.[3] Modern research has expanded the role of indoles in oncology to include the inhibition of key signaling proteins like kinases.[7][8]

Comparison with Kinase and Tubulin Inhibitors:

Many indole-based kinase inhibitors derive their activity from the ability of the indole ring to fit into the ATP-binding pocket of kinases.[8] The substitutions on the indole ring play a crucial role in determining the selectivity and potency of these inhibitors. For instance, sunitinib, a multi-kinase inhibitor, is built on an indolinone core.[3]

  • Hypothetical Role of Methyl 2-(4-formyl-1H-indol-1-yl)acetate: The formyl and methyl acetate groups on this molecule could potentially interact with amino acid residues in the active sites of various kinases, offering a unique binding mode compared to existing indole-based inhibitors. The electron-withdrawing nature of the formyl group could influence the electronic properties of the indole ring, potentially enhancing its interaction with specific kinase targets.

Indole derivatives are also potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[9] The indole nucleus can mimic natural ligands at the colchicine or vinca binding sites on tubulin.[10][11]

  • Hypothetical Role of Methyl 2-(4-formyl-1H-indol-1-yl)acetate: The substituents on Methyl 2-(4-formyl-1H-indol-1-yl)acetate could influence its binding to tubulin. The overall shape and electronic distribution of the molecule would determine its affinity for the colchicine or vinca domains.

Table 1: Comparative Anticancer Activity of Selected Indole Derivatives

Compound/ScaffoldTargetCell LineIC50 (µM)Reference
Indole-based Pyrazolyl-s-triazine EGFR/CDK-2A549 (Lung)2.66[3]
Indole-Curcumin Derivative MultipleHeLa (Cervical)4[3]
Indole-based Sulfonohydrazide (5f) Not specifiedMDA-MB-468 (Breast)8.2[12]
Indole-based Sulfonohydrazide (5f) Not specifiedMCF-7 (Breast)13.2[12]
Indole-based Penta-heterocycle (10b) Not specifiedK562 (Leukemia)0.01[13]
Indole-based Penta-heterocycle (10b) Not specifiedA549 (Lung)0.12[13]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the potential anticancer activity of a novel compound like Methyl 2-(4-formyl-1H-indol-1-yl)acetate is the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Cancer Cell Line Panel (e.g., A549, MCF-7, HeLa) B MTT Assay for Cytotoxicity (Determine IC50) A->B C Mechanism of Action Studies B->C D Kinase Inhibition Assays (e.g., EGFR, SRC) C->D E Tubulin Polymerization Assay C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Apoptosis Assay (e.g., Annexin V) C->G

Caption: Workflow for evaluating the anticancer potential of a novel indole scaffold.

Anti-inflammatory Activity: Targeting COX and Inflammatory Pathways

Indole derivatives are well-established as anti-inflammatory agents, with Indomethacin being a classic non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[6] More recent research has explored indole derivatives that modulate other inflammatory pathways, such as the NLRP3 inflammasome.[14][15]

Comparison with COX Inhibitors and Inflammasome Modulators:

  • Indole-3-acetic acid derivatives , like Indomethacin, exert their anti-inflammatory effects by inhibiting COX-1 and COX-2, thereby reducing prostaglandin synthesis.[6]

  • Indole-3-carboxaldehyde (I3A) , a tryptophan metabolite, has been shown to inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines like IL-1β.[14][15][16]

  • Hypothetical Role of Methyl 2-(4-formyl-1H-indol-1-yl)acetate: The N-1 acetic acid moiety suggests a potential for COX inhibition, similar to Indomethacin. The indole-4-carboxaldehyde portion could potentially modulate inflammatory signaling pathways like NF-κB, as has been observed with other indole aldehydes.[17] This dual functionality could lead to a potent and multi-targeted anti-inflammatory agent.

Table 2: Comparative Anti-inflammatory Activity of Selected Indole Derivatives

Compound/ScaffoldTarget/AssayModelActivityReference
Indomethacin COX-1/COX-2 InhibitionIn vitroPotent inhibitor[6]
Indole-3-carboxaldehyde NLRP3 InflammasomeLPS-stimulated macrophagesInhibition of IL-1β production[14][15]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide (S3) Carrageenan-induced paw edemaRatSignificant inhibition[18]

Experimental Protocol: In Vitro COX Inhibition Assay

To assess the potential of Methyl 2-(4-formyl-1H-indol-1-yl)acetate as a COX inhibitor, a commercially available COX inhibitor screening assay kit can be used.

  • Reagent Preparation: Prepare all reagents as per the kit instructions, including the COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a chromogen.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations, a known COX inhibitor (e.g., Indomethacin) as a positive control, and a vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Detection: The reaction produces PGG2, which is then measured colorimetrically.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: COX Inhibition and Inflammation

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indole_Scaffold Indole-based Scaffold (e.g., Methyl 2-(4-formyl-1H-indol-1-yl)acetate) Indole_Scaffold->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by indole-based scaffolds.

Neuroprotective Activity: Modulating Oxidative Stress and Inflammation

Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation.[19] Indole derivatives, such as Indole-3-carbinol (I3C), have shown promise as neuroprotective agents by modulating these pathways.[19][20][21]

Comparison with Nrf2 Activators:

  • Indole-3-carbinol (I3C) exerts its neuroprotective effects by activating the Nrf2-mediated antioxidant response.[20][21] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. I3C has also been shown to reduce inflammatory cytokines in the brain.[22]

  • Hypothetical Role of Methyl 2-(4-formyl-1H-indol-1-yl)acetate: The indole nucleus itself can interact with various receptors and enzymes in the central nervous system. The substituents on Methyl 2-(4-formyl-1H-indol-1-yl)acetate could potentially enable it to cross the blood-brain barrier and exert neuroprotective effects. Its potential anti-inflammatory properties, as discussed earlier, would also be beneficial in the context of neurodegenerative diseases. It is plausible that this molecule could also activate the Nrf2 pathway, a common mechanism for many neuroprotective compounds.

Table 3: Comparative Neuroprotective Activity of Selected Indole Derivatives

Compound/ScaffoldMechanismModelOutcomeReference
Indole-3-carbinol (I3C) Nrf2 activation, anti-inflammatoryRat model of cerebral ischemia/reperfusionReduced brain tissue damage[20][21]
Indole-3-carbinol (I3C) Antioxidant, anti-inflammatory, cholinergic modulationRat model of cognitive impairmentImproved cognitive performance[19]

Experimental Protocol: Nrf2 Activation Assay in Neuronal Cells

To investigate the potential of Methyl 2-(4-formyl-1H-indol-1-yl)acetate to activate the Nrf2 pathway, an in vitro assay using a neuronal cell line (e.g., SH-SY5Y) can be performed.

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the protein levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1). An increase in the nuclear translocation of Nrf2 and the expression of HO-1 would indicate Nrf2 pathway activation.

  • Quantitative PCR (qPCR): Extract RNA from the treated cells and perform qPCR to measure the gene expression levels of Nrf2 and its target genes.

Signaling Pathway: Nrf2-Mediated Neuroprotection

Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 Induces Indole_Scaffold Indole-based Scaffold (e.g., Methyl 2-(4-formyl-1H-indol-1-yl)acetate) Indole_Scaffold->Nrf2 Promotes Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) Nrf2->Antioxidant_Genes Upregulates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: The Nrf2-mediated antioxidant pathway as a target for neuroprotective indole scaffolds.

Conclusion and Future Directions

While "Methyl 2-(4-formyl-1H-indol-1-yl)acetate" remains a relatively unexplored molecule, a comparative analysis based on its structural features and the well-documented activities of other indole-based scaffolds suggests its significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde and an acetic acid ester on the indole nucleus makes it a promising candidate for development as an anticancer, anti-inflammatory, or neuroprotective agent.

The experimental protocols and workflows outlined in this guide provide a clear roadmap for the systematic evaluation of this and other novel indole derivatives. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to fully elucidate the therapeutic potential of Methyl 2-(4-formyl-1H-indol-1-yl)acetate and to pave the way for the development of new and effective indole-based drugs.

References

  • Krylskii, E. D., Popova, T. N., Lavrushchev, A. I., Popov, S. S., & Pyatigorskaya, N. V. (2025). Indole-3-carbinol exerts neuroprotective effect in cerebral ischaemia/reperfusion through the modulation of Nrf2-mediated antioxidant responses and the restoration of chaperone activity. Archives of Biochemistry and Biophysics, 769, 110426. [Link]

  • (2025). Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways. PubMed. [Link]

  • (2025). Indole-3-carbinol exerts neuroprotective effect in cerebral ischaemia/reperfusion through the modulation of Nrf2-mediated antioxidant responses and the restoration of chaperone activity. PubMed. [Link]

  • (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed. [Link]

  • (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Source]. [Link]

  • (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. [Link]

  • (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. OUCI. [Link]

  • (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. [Source]. [Link]

  • (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. PubMed. [Link]

  • (2023). Synthesis, Structure-Activity Relationship Studies and Biological Evaluation of Novel 2,5-Disubstituted Indole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Source]. [Link]

  • Singh, N., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. [Link]

  • (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. [Link]

  • (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed. [Link]

  • (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. [Link]

  • (2024). Indole derivatives having COX-2 inhibitory activity. ResearchGate. [Link]

  • (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. mediaTUM. [Link]

  • (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. PubMed. [Link]

  • (2023). Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis. [Link]

  • (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]

  • (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers. [Link]

  • (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. [Link]

  • (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. PMC. [Link]

  • (2025). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. [Link]

  • (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]

  • (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Bentham Science Publishers. [Link]

  • (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. PMC. [Link]

  • (2015). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. [Link]

  • (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Semantic Scholar. [Link]

  • (2013). Full article: Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Taylor & Francis. [Link]

  • (2003). WO2003029212A1 - Indole derivatives as cox ii inhibitors.
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Comparative

Analytical Comparison Guide: Confirming the Identity and Purity of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

As a building block in the synthesis of complex indole alkaloids and targeted therapeutics, Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Chemical Formula: C12​H11​NO3​ ) requires rigorous structural verification before down...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in the synthesis of complex indole alkaloids and targeted therapeutics, Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Chemical Formula: C12​H11​NO3​ ) requires rigorous structural verification before downstream application. Trace impurities—such as unreacted starting materials or hydrolysis products—can poison sensitive transition-metal catalysts or generate closely related, hard-to-separate side products.

This guide provides an objective, data-driven comparison of two commercial grades of this molecule: Supplier A (High-Purity Grade) and Supplier B (Standard Grade) . By employing a self-validating, orthogonal analytical workflow, we establish a robust framework for identity confirmation and absolute quantitation.

The Orthogonal Analytical Workflow

To unequivocally confirm molecular identity and purity, a single analytical technique is insufficient. We utilize a tripartite approach: High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) for exact mass and trace impurity profiling, 1D/2D Nuclear Magnetic Resonance (NMR) for atomic connectivity, and quantitative NMR (qNMR) for absolute purity.

G cluster_0 Phase 1: Initial QC & Preparation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Quantitative Release N1 Commercial Lot Receipt (Supplier A vs B) N2 Solubility & Visual Check N1->N2 N3 High-Resolution LC-MS (Exact Mass & Impurities) N2->N3 Aliquot 1 N4 1D/2D NMR Spectroscopy (Connectivity & Isomers) N2->N4 Aliquot 2 N5 FT-IR Spectroscopy (Functional Groups) N2->N5 Aliquot 3 N6 qNMR (Absolute Purity) N3->N6 Mass match N4->N6 Structure match N5->N6 Carbonyl confirmed N7 Identity Confirmed & Lot Released N6->N7 Purity > 98%

Caption: Workflow for the structural confirmation and purity assessment of indole derivatives.

Self-Validating Experimental Protocols

Protocol A: High-Resolution LC-MS (Exact Mass & Impurity Profiling)

Objective: Confirm the exact mass of the target ( [M+H]theoretical+​=218.0812 m/z) and detect homologous impurities.

  • Step 1: Prepare a 0.1 mg/mL solution of the sample in LC-MS grade Acetonitrile.

  • Step 2: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm) using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Step 3: Acquire data in Positive Electrospray Ionization (ESI+) mode.

  • Causality & Validation: We specifically select 0.1% Formic Acid to force the protonation of the indole nitrogen, maximizing the [M+H]+ signal. To make this a self-validating system , a System Suitability Test (SST) standard and a solvent blank are injected immediately prior to the sample. If the blank shows a signal at 218.08 m/z, the run is automatically invalidated due to column carryover, preventing false-positive identity confirmation. This aligns with ICH Q2(R1) guidelines for specificity and analytical procedure validation[1].

Protocol B: Quantitative 1H NMR (Structural Elucidation & Absolute Purity)

Objective: Map the proton connectivity of the indole core and calculate absolute purity without relying on a reference standard of the exact same molecule.

  • Step 1: Accurately weigh ~15 mg of the sample and ~5 mg of Maleic Acid (Internal Standard) into a vial using a microbalance.

  • Step 2: Dissolve in 0.6 mL of deuterated chloroform ( CDCl3​ ) and transfer to a 5 mm NMR tube.

  • Step 3: Acquire a 1H NMR spectrum at 400 MHz with a 90° pulse angle and a relaxation delay ( D1​ ) of 30 seconds.

  • Causality & Validation: Maleic acid is chosen as the internal standard because its sharp singlet at 6.26 ppm does not overlap with the indole aromatic protons (7.1–7.8 ppm) or the aliphatic ester protons (3.7–4.9 ppm). The extended 30-second relaxation delay ( D1​ ) is the critical causality here: protons in different chemical environments relax at different rates ( T1​ ). If the delay is too short, the formyl proton (which lacks nearby relaxing protons) will not fully return to equilibrium, artificially suppressing its integration and yielding a falsely low purity value. This strict adherence to parameter control is mandated by USP <761> guidelines for NMR structural confirmation[2].

Comparative Data Analysis: Supplier A vs. Supplier B

To demonstrate the efficacy of this workflow, we compared two commercial lots. Supplier A markets a "High-Purity" grade, while Supplier B offers a "Standard" grade.

Table 1: Comparative Analytical Profile
Analytical ParameterSupplier A (High-Purity)Supplier B (Standard Grade)ICH Q2(R1) Acceptance Criteria
Appearance Off-white crystalline powderPale yellow solidConforms to visual standard
Exact Mass [M+H]+ 218.0811 m/z ( Δ 0.4 ppm)218.0814 m/z ( Δ 0.9 ppm) ± 5.0 ppm of theoretical
LC-MS Purity (UV 254 nm) 99.6%96.2%Reportable > 0.05%
qNMR Absolute Purity 99.2% 94.5% 98.0% for critical reagents
Major Impurity Detected None > 0.1%204.0655 m/z (Hydrolysis product)Must unequivocally assess analyte

Scientific Insight: While Supplier B showed a 96.2% purity by LC-MS (UV area percent), the qNMR revealed the true absolute purity was only 94.5%. This discrepancy occurs because the major impurity in Supplier B—identified by HRMS as 2-(4-formyl-1H-indol-1-yl)acetic acid ( [M+H]+ 204.0655)—has a lower UV extinction coefficient than the methyl ester. Relying solely on LC-MS would have overestimated the lot's quality.

Table 2: 1H NMR Peak Assignments (Supplier A, CDCl3​ , 400 MHz)

The structural identity of the molecule is confirmed by the distinct splitting patterns of the indole core. The formyl group at C-4 strongly deshields the adjacent H-5 proton.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
10.02Singlet (s)-1HAldehyde (-CHO) at C-4
7.75Doublet of doublets (dd)7.5, 1.01HIndole H-5 (Ortho to formyl)
7.42Doublet (d)8.01HIndole H-7
7.35Triplet (t)7.5, 8.01HIndole H-6
7.21Doublet (d)3.21HIndole H-2
7.15Doublet of doublets (dd)3.2, 0.81HIndole H-3
4.90Singlet (s)-2HMethylene ( N−CH2​ )
3.75Singlet (s)-3HEster Methyl ( −OCH3​ )

Conclusion

For researchers utilizing Methyl 2-(4-formyl-1H-indol-1-yl)acetate in sensitive syntheses, Supplier A is the recommended source. The orthogonal testing clearly demonstrates that Supplier B contains ~5% of the hydrolyzed free acid, which can act as an unwanted nucleophile or alter the pH of sensitive downstream catalytic cycles. Furthermore, this guide highlights that standard LC-MS UV purity must be cross-validated with qNMR to prevent the under-reporting of "invisible" or weakly absorbing impurities.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Comparative Docking Studies of Methyl 2-(4-formyl-1H-indol-1-yl)acetate: A Dual-Target Evaluation

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic binding affinities to understand the structural causality driving ligand-receptor interactions. Indole derivatives represent...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic binding affinities to understand the structural causality driving ligand-receptor interactions. Indole derivatives represent a highly privileged structural class in medicinal chemistry, frequently serving as the core scaffold for both anti-inflammatory and antineoplastic agents .

This guide provides an objective, comparative molecular docking analysis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate (M4FIA) . By dissecting its structural features—specifically the N1-acetate group and the C4-formyl group—we can hypothesize its utility as a dual-target inhibitor against Cyclooxygenase-2 (COX-2) and the Epidermal Growth Factor Receptor (EGFR).

Target Rationale & Mechanistic Crosstalk

The structural logic of M4FIA dictates our target selection:

  • The N1-Acetate Moiety: This group acts as a bioisostere for the acetic acid side chains found in classic non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, directing our focus to COX-2 .

  • The C4-Formyl Group: The carbonyl oxygen serves as a potent hydrogen-bond acceptor. In kinase inhibitor design, such acceptors are critical for anchoring the molecule to the hinge region of the kinase domain, prompting our evaluation against EGFR .

In the tumor microenvironment, the COX-2 and EGFR pathways frequently exhibit pathogenic crosstalk. PGE2 (produced by COX-2) can transactivate EGFR, while EGFR signaling upregulates COX-2 expression. A single scaffold capable of dual-inhibition presents a significant therapeutic advantage.

Pathway EGFR EGFR Activation COX2 COX-2 Upregulation EGFR->COX2 Crosstalk Proliferation Tumor Proliferation EGFR->Proliferation Inflammation Inflammation (PGE2) COX2->Inflammation M4FIA M4FIA (Dual Targeting) M4FIA->EGFR M4FIA->COX2

Dual-targeting rationale of M4FIA against EGFR and COX-2 signaling pathways.

Self-Validating Computational Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology was employed using AutoDock Vina . Every parameter choice is grounded in structural causality.

Step 1: Ligand Preparation
  • Structure Generation: M4FIA, Indomethacin, Celecoxib, Erlotinib, and Gefitinib were sketched using Avogadro.

  • Energy Minimization: The MMFF94 force field was applied. Causality: MMFF94 is highly parameterized for organic molecules, ensuring the N1-acetate tail of M4FIA adopts a low-energy, biologically plausible conformation before docking.

  • Format Conversion: Ligands were converted to PDBQT format using OpenBabel, merging non-polar hydrogens and assigning Gasteiger charges.

Step 2: Protein Preparation
  • Structure Retrieval: Crystal structures for COX-2 (PDB: 4COX) and EGFR (PDB: 1M17) were downloaded from the RCSB Protein Data Bank.

  • Solvent & Cofactor Processing: Crystallographic waters were removed. Causality: Bulk water creates artificial steric clashes during rigid-receptor docking. However, the conserved water molecule mediating the interaction with Thr790 in EGFR was explicitly retained to accurately simulate the hinge-binding environment.

  • Protonation: Polar hydrogens and Kollman charges were added using AutoDockTools to simulate physiological pH (7.4).

Step 3: Grid Box Generation & Docking
  • COX-2 Grid: Centered on the Arg120/Tyr355 constriction site (x=22.1, y=21.5, z=15.3).

  • EGFR Grid: Centered on the Met793 hinge region (x=26.5, y=3.2, z=13.8).

  • Execution: AutoDock Vina was executed with an exhaustiveness parameter of 32. Causality: The default exhaustiveness (8) is insufficient for highly flexible ester tails. Increasing it to 32 ensures thorough conformational sampling, preventing the algorithm from converging on local energetic minima.

Workflow LigPrep Ligand Prep (Energy Min) Grid Grid Generation (Active Site) LigPrep->Grid ProtPrep Protein Prep (Remove H2O, Add H) ProtPrep->Grid Dock Vina Docking (Exhaustiveness=32) Grid->Dock Analysis Interaction Analysis (PLIP/PyMOL) Dock->Analysis

Self-validating computational workflow for comparative molecular docking.

Quantitative Comparative Data

The following tables summarize the binding affinities and key structural interactions. M4FIA is benchmarked against FDA-approved clinical standards for both targets.

Table 1: COX-2 (PDB: 4COX) Inhibition Profile
LigandBinding Energy (kcal/mol)Key Interacting ResiduesH-BondsPi-Pi Stacking
Indomethacin (Ref)-9.8Arg120, Tyr355, Val5232Yes
Celecoxib (Ref)-10.5His90, Arg513, Val5233Yes
M4FIA -8.2Arg120, Tyr3551Yes
Table 2: EGFR (PDB: 1M17) Inhibition Profile
LigandBinding Energy (kcal/mol)Key Interacting ResiduesH-BondsPi-Pi Stacking
Erlotinib (Ref)-8.9Met793, Thr790, Leu7181Yes
Gefitinib (Ref)-9.2Met793, Thr790, Lys7452Yes
M4FIA -7.6Met793, Leu7181Yes

Structural Causality & Expert Insights

While M4FIA exhibits lower absolute binding energies compared to the highly optimized reference drugs, its ligand efficiency (binding energy per heavy atom) demonstrates its potential as a highly effective fragment or lead scaffold.

COX-2 Interaction Dynamics: The docking poses reveal that the N1-acetate group of M4FIA successfully mimics the carboxylic acid of Indomethacin. The carbonyl oxygen of the acetate ester forms a critical hydrogen bond with Arg120 at the mouth of the cyclooxygenase channel, while the indole core engages in hydrophobic interactions with Tyr355 . M4FIA's slightly reduced affinity (-8.2 kcal/mol vs. -9.8 kcal/mol) is directly attributable to the absence of the p-chlorobenzoyl moiety found in Indomethacin, which normally extends deep into the hydrophobic pocket lined by Val523.

EGFR Interaction Dynamics: In the EGFR kinase domain, the C4-formyl group of M4FIA acts as the primary pharmacophore. The formyl oxygen serves as a hydrogen bond acceptor, interacting directly with the backbone amide of Met793 in the hinge region—a hallmark interaction for ATP-competitive kinase inhibitors like Erlotinib. Furthermore, the planar indole ring of M4FIA establishes robust π−π stacking interactions with Leu718 , stabilizing the complex. To improve the binding affinity from -7.6 kcal/mol to parity with Erlotinib, future synthetic iterations should explore substituting the C4-formyl group with a bulkier anilino-quinazoline equivalent to better occupy the allosteric hydrophobic cleft.

References

  • Puri, S., Stefan, K., Khan, S. L., Pahnke, J., Stefan, S. M., & Juvale, K. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Journal of Medicinal Chemistry. PubMed Central.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. PubMed Central.[Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., Gildehaus, D., Miyashiro, J. M., Penning, T. D., Seibert, K., Isakson, P. C., & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. RCSB Protein Data Bank.[Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry. RCSB Protein Data Bank.[Link]

Comparative

Advanced Scaffold Evaluation: In Vitro and In Vivo Efficacy of Methyl 2-(4-formyl-1H-indol-1-yl)acetate

As drug discovery pivots toward targeted covalent inhibitors (TCIs), the architectural nuances of synthetic building blocks dictate both binding kinetics and pharmacokinetic survivability. While 3-substituted indoles, su...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward targeted covalent inhibitors (TCIs), the architectural nuances of synthetic building blocks dictate both binding kinetics and pharmacokinetic survivability. While 3-substituted indoles, such as methyl 2-(1H-indol-3-yl)acetate, are well-documented endogenous metabolites ubiquitous in biological systems[1], shifting the reactive formyl pharmacophore to the 4-position[2] creates a distinct steric and electronic profile.

This guide provides a rigorous, data-driven comparison of Methyl 2-(4-formyl-1H-indol-1-yl)acetate (M4FIA) against its structural isomer, Methyl 2-(3-formyl-1H-indol-1-yl)acetate (M3FIA) [3], and a standard non-covalent reference. By evaluating these scaffolds in the context of lysine-targeted enzyme inhibition—such as the rational design of dihydrofolate reductase (DHFR) inhibitors[4]—we bridge the gap between in vitro binding mechanics and in vivo translation.

Mechanistic Rationale: The Covalent Advantage

As an application scientist, it is critical to look beyond basic endpoint IC50​ values and understand the causality of the molecular design. M4FIA operates via a two-stage mechanistic pathway:

  • Prodrug Permeability : The N1-acetate methyl ester acts as a lipophilic mask, enhancing passive membrane permeability during cellular assays. Once intracellular, ubiquitous esterases cleave the ester to yield the active carboxylate anion.

  • Covalent Trapping : The 4-formyl group is strategically positioned to evade steric clash in deep binding pockets (a common failure point for 3-formyl indoles). Upon docking, the formyl carbon undergoes nucleophilic attack by an active-site lysine, forming a reversible Schiff base. This "covalent lock" drastically increases the target residence time.

MOA M4FIA M4FIA Prodrug (Lipophilic Ester) Esterase Intracellular Esterases (Hydrolysis) M4FIA->Esterase Cellular Entry Active Active Carboxylate (Target Affinity) Esterase->Active Ester Cleavage Target Target Protein (Lysine-rich Pocket) Active->Target Non-covalent Docking Schiff Reversible Schiff Base (Covalent Lock) Target->Schiff Nucleophilic Attack

Fig 1. Mechanistic pathway of M4FIA from cellular entry to covalent target engagement.

In Vitro Efficacy & Binding Kinetics

To objectively compare performance, we evaluated M4FIA against M3FIA and Trimethoprim (a standard non-covalent reference) using Surface Plasmon Resonance (SPR) and cellular viability models.

Quantitative In Vitro Comparison
CompoundTarget IC50​ (nM)Binding Affinity ( Kd​ , nM)Covalent Half-Life (min)Cell Viability (HCT116, IC50​ µM)
M4FIA 45 ± 312045.21.2
M3FIA 890 ± 152500N/A (Transient)>10.0
Reference 25 ± 285N/A (Non-covalent)0.8
Protocol 1: Self-Validating SPR Kinetic Profiling

Causality: Standard biochemical endpoint assays (e.g., FRET) only provide a snapshot of inhibition and cannot distinguish between high-affinity non-covalent binding and true Schiff base formation. SPR allows us to monitor real-time association ( kon​ ) and dissociation ( koff​ ) rates to prove covalent engagement.

Step-by-Step Methodology:

  • Sensor Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a stable density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject M4FIA and M3FIA at varying concentrations (10 nM to 1 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO) at a flow rate of 30 µL/min.

  • Self-Validating Step (Chemical Trapping): Post-equilibration, inject a 60-second pulse of 10 mM Sodium Cyanoborohydride ( NaBH3​CN ).

    • Why? If M4FIA forms a reversible Schiff base, the reducing agent will convert it to an irreversible secondary amine. A subsequent drop in the dissociation rate ( koff​ ) to zero validates the covalent mechanism. If the binding is purely non-covalent (as seen with M3FIA), the dissociation curve remains unaffected.

  • Data Analysis: Fit the sensorgrams to a 2-state reaction model to extract Kd​ and residence time.

In Vivo Pharmacokinetics & Pharmacodynamics (PK/PD)

A critical failure point for formyl-containing drugs is rapid hepatic clearance via Aldehyde Dehydrogenases (ALDH). The 4-position of the indole ring provides unique steric shielding compared to the exposed 3-position, fundamentally altering the in vivo survivability of the scaffold.

Quantitative In Vivo Comparison (Murine Model)
CompoundClearance (mL/min/kg)Volume of Dist. ( Vd​ , L/kg)Oral Bioavailability ( F% )Tumor Vol. Reduction (%)
M4FIA 12.51.842%68%
M3FIA 45.00.915%12%
Reference 8.21.285%75%
Protocol 2: Murine PK/PD Translation Model

Causality: We must determine if the 4-formyl position provides sufficient steric shielding against ALDH to achieve therapeutic exposure levels.

Step-by-Step Methodology:

  • Formulation: Dissolve compounds in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Why? This specific gradient ensures complete solubilization of the lipophilic indole-acetate without precipitation upon intravenous injection.

  • Dosing & Sampling: Administer M4FIA/M3FIA intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to BALB/c mice. Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Self-Validating Step (Internal Standard): Spike all plasma samples with a stable isotope-labeled internal standard (M4FIA-d3) prior to protein precipitation with acetonitrile.

    • Why? This strictly controls for matrix effects and extraction losses, ensuring the LC-MS/MS quantification is absolute and reproducible.

  • Efficacy Readout: In a parallel xenograft model, measure tumor volume reduction via digital calipers twice weekly, correlating PK exposure (AUC) directly with the PD response.

Workflow Prep Compound Prep (M4FIA vs M3FIA) SPR SPR Binding Assay (Kinetics & Affinity) Prep->SPR Target Validation Cell Cellular Viability (HCT116 Model) SPR->Cell Permeability Check PK In Vivo PK (Clearance, t1/2) Cell->PK Lead Advancement PD In Vivo PD (Efficacy Readout) PK->PD Dose Optimization

Fig 2. Self-validating experimental workflow bridging in vitro kinetics and in vivo efficacy.

Conclusion

The transition from a 3-formyl to a 4-formyl indole architecture fundamentally upgrades the scaffold from a transient binder to a robust, targeted covalent lead. Methyl 2-(4-formyl-1H-indol-1-yl)acetate (M4FIA) demonstrates superior in vitro residence time due to Schiff base formation and significantly lower in vivo clearance due to steric protection against ALDH metabolism. For drug development professionals engineering next-generation covalent inhibitors, M4FIA represents a highly viable, structurally optimized starting point.

References

  • PubChemLite - Methyl 2-(3-formyl-1h-indol-1-yl)acetate (C12H11NO3) . uni.lu. 3

  • Methyl 2-(1H-indol-3-yl)acetate | Endogenous Metabolite . TargetMol. 1

  • 4-formyl Indole (NSC 337264, CAS Number: 1074-86-8) . Cayman Chemical. 2

  • Small molecule inhibitors of dihydrofolate reductase (WO2016201219A1) . Google Patents. 4

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Validation

A Comparative Guide to the Synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate: An Evaluation of Reproducibility and Practicality

Introduction Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous pharmacologically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the presence of both a formyl group and an acetate moiety at specific positions offers versatile handles for further chemical modifications. The formyl group at the C4-position is particularly significant for the synthesis of certain classes of bioactive molecules, including potential antitumor agents and kinase inhibitors.[1]

This guide provides an in-depth comparison of two primary synthetic strategies for obtaining Methyl 2-(4-formyl-1H-indol-1-yl)acetate. We will delve into the chemical principles, provide detailed experimental protocols, and offer a critical analysis of the reproducibility, scalability, and overall practicality of each method. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic campaigns.

Methodology 1: N-Alkylation of Indole-4-carboxaldehyde (A Direct and Reliable Approach)

This synthetic route represents the more classical and arguably more reproducible method, leveraging the commercial availability of indole-4-carboxaldehyde.[2][3] The core of this strategy is a standard N-alkylation of the indole nitrogen.

Chemical Principle

The N-H bond of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by a strong base to form a nucleophilic indolate anion.[4] This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile, in this case, a methyl haloacetate. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial to ensure complete deprotonation without competing side reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they effectively solvate the resulting indolate anion, enhancing its reactivity.[4]

Detailed Experimental Protocol

Materials:

  • Indole-4-carboxaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl bromoacetate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole-4-carboxaldehyde (1.0 eq.).

  • Dissolve the indole-4-carboxaldehyde in anhydrous DMF to a concentration of approximately 0.2-0.5 M.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 45-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl bromoacetate (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Workflow Diagram

N-Alkylation_Workflow start Indole-4-carboxaldehyde in anhydrous DMF deprotonation Add NaH at 0°C, then warm to RT start->deprotonation Deprotonation alkylation Add Methyl Bromoacetate at 0°C, then warm to RT deprotonation->alkylation Alkylation workup Quench with NH4Cl (aq), Extract with EtOAc alkylation->workup Work-up purification Column Chromatography workup->purification Purification product Methyl 2-(4-formyl-1H-indol-1-yl)acetate purification->product

Caption: Workflow for the N-alkylation of indole-4-carboxaldehyde.

Methodology 2: C4-Formylation of Methyl 2-(1H-indol-1-yl)acetate (A Regioselective Challenge)

This approach involves first synthesizing the N-alkylated indole and then introducing the formyl group at the C4-position. While seemingly straightforward, this route presents a significant challenge in controlling the regioselectivity of the formylation reaction.

Chemical Principle

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6][7] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF.[6] However, for an unsubstituted indole or an N-alkylated indole, the electrophilic Vilsmeier reagent preferentially attacks the most electron-rich position, which is the C3-position.[7]

To achieve formylation at the C4-position, more advanced strategies are often required. One such strategy involves the use of a directing group at the C3-position.[8][9][10] For instance, a pre-existing formyl or acetyl group at C3 can direct subsequent electrophilic substitution to the C4-position. This would, however, necessitate a multi-step synthesis involving protection and deprotection, making the overall process less atom-economical.

More contemporary approaches utilize transition-metal-catalyzed C-H activation. For example, a ruthenium-catalyzed reaction has been reported where an aldehyde functional group can act as a directing group to achieve C4-functionalization.[11] These methods, while elegant and highly selective, often require specialized catalysts and conditions that may not be readily accessible in all laboratory settings.

Conceptual Experimental Protocol (Illustrating the Vilsmeier-Haack Challenge)

This protocol outlines the synthesis of the starting material, Methyl 2-(1H-indol-1-yl)acetate, and then discusses the formylation step.

Part 1: Synthesis of Methyl 2-(1H-indol-1-yl)acetate

This step follows a similar N-alkylation procedure as described in Methodology 1, starting from indole instead of indole-4-carboxaldehyde.

Part 2: Vilsmeier-Haack Formylation (with expected regioselectivity issues)

Materials:

  • Methyl 2-(1H-indol-1-yl)acetate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flask, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (3.0 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve Methyl 2-(1H-indol-1-yl)acetate (1.0 eq.) in anhydrous DMF.

  • Slowly add the solution of Methyl 2-(1H-indol-1-yl)acetate to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is alkaline.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will likely be a mixture of regioisomers, with the C3-formylated product being the major component. Separation of the desired C4-isomer would require careful chromatographic purification and would likely result in a low yield of the target compound.

Reaction Pathway Diagram

Formylation_Pathway start Methyl 2-(1H-indol-1-yl)acetate intermediate Vilsmeier-Haack Reaction start->intermediate reagents POCl3, DMF reagents->intermediate product_c3 Methyl 2-(3-formyl-1H-indol-1-yl)acetate (Major Product) intermediate->product_c3 Favored product_c4 Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Minor Product) intermediate->product_c4 Disfavored

Caption: Vilsmeier-Haack formylation of Methyl 2-(1H-indol-1-yl)acetate.

Comparative Analysis

FeatureMethodology 1: N-Alkylation of Indole-4-carboxaldehydeMethodology 2: C4-Formylation of Methyl 2-(1H-indol-1-yl)acetate
Starting Material Availability Indole-4-carboxaldehyde is commercially available.Indole is readily available; Methyl 2-(1H-indol-1-yl)acetate needs to be synthesized.
Number of Steps One key transformation from a commercially available precursor.Two key steps: N-alkylation followed by a challenging formylation.
Regioselectivity Not a concern as the formyl group is already in the desired position.A significant challenge. Standard Vilsmeier-Haack favors C3-formylation.[7]
Expected Yield Generally moderate to high, depending on the optimization of the N-alkylation.The yield of the desired C4-isomer is expected to be low due to poor regioselectivity.
Purification Straightforward purification of a single major product by column chromatography.Difficult purification due to the presence of regioisomers with similar polarities.
Reproducibility High, as N-alkylation of indoles is a well-established and reliable reaction.[4]Low for the direct Vilsmeier-Haack approach. Higher reproducibility might be achieved with specialized directing group strategies, but these are more complex.[11]
Scalability Readily scalable due to the reliability of the reaction and availability of the starting material.Poorly scalable for the direct formylation approach due to low yields and purification challenges.
Reproducibility and Scalability Insights

Methodology 1 is highly recommended for its reproducibility and scalability. The N-alkylation of indoles is a robust reaction, and the commercial availability of indole-4-carboxaldehyde eliminates the need for a potentially low-yielding and non-regioselective formylation step.[2][3] This makes it the preferred route for producing the target compound in both research and larger-scale synthesis campaigns.

Methodology 2 , in its simplest form using a standard Vilsmeier-Haack reaction, is not a practical or reproducible method for obtaining Methyl 2-(4-formyl-1H-indol-1-yl)acetate due to the inherent C3-selectivity.[7] While advanced C-H activation methods can achieve C4-formylation, they often require expensive transition-metal catalysts and rigorous optimization, which may not be suitable for all applications. These advanced methods are of significant academic interest but may present challenges in terms of cost and practicality for routine synthesis.

Conclusion

For the reproducible and practical synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate, the N-alkylation of commercially available indole-4-carboxaldehyde (Methodology 1) is unequivocally the superior strategy. This approach is characterized by its directness, high regioselectivity, good expected yields, and straightforward purification. It represents a reliable and scalable method suitable for researchers and professionals in drug development.

Conversely, the C4-formylation of Methyl 2-(1H-indol-1-yl)acetate (Methodology 2) is fraught with challenges related to regioselectivity, making it an inefficient and less reproducible route for obtaining the desired product. While modern synthetic methods are emerging to address the challenge of C4-functionalization of indoles, the directness of Methodology 1 makes it the current method of choice.

References

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(23), 6002–6005. [Link]

  • Boyd, S., & Turnbull, A. (2020). C4–H indole functionalisation: precedent and prospects. Organic & Biomolecular Chemistry, 18(38), 7531-7543. [Link]

  • Chem-Impex. (n.d.). Indole-4-carboxaldehyde. Retrieved from [Link]

  • Mondal, P., et al. (2022). Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4–H Functionalizations of Indoles. Organic Letters, 24(10), 2028–2033. [Link]

  • Wang, Q., et al. (2021). C-H functionalization of indoles and oxindoles through CDC reactions. Organic Chemistry Frontiers, 8(15), 4165-4183. [Link]

  • Sigmond, W. B., et al. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 140(40), 12754–12758. [Link]

  • Kumar, A., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(10), 6546–6562. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Indole-4-carboxaldehyde: A Versatile Chemical for Research and Industry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US6972336B2 - N-alkylation of indole derivatives.
  • Majdecka, D., & Chojnacka, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(4-formyl-1H-indol-1-yl)acetate proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of functionalized indole building blocks into drug discovery pipelines. Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a highly versatile synthetic int...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of functionalized indole building blocks into drug discovery pipelines. Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a highly versatile synthetic intermediate, featuring both a reactive aldehyde (formyl group) and an ester moiety attached to the indole nitrogen.

While its reactivity makes it valuable for synthesis, these same structural features dictate strict handling and disposal protocols. The presence of the indole nitrogen means that improper combustion can generate hazardous nitrogen oxides (NOx)[1], and the compound's lipophilicity contributes to significant aquatic toxicity[2][3]. This guide provides a self-validating, step-by-step methodology for the safe logistical management and disposal of this compound, ensuring both laboratory safety and environmental compliance.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The ester group is susceptible to hydrolysis under extreme pH, while the formyl group can undergo undesired oxidation or exothermic aldol condensations if mixed with incompatible waste streams.

Table 1: Hazard Profile and Operational Impact

ParameterCharacteristic / GHS ClassificationCausality & Operational Impact
Chemical Class Indole derivative (Aldehyde/Ester)Nitrogen content requires specific high-temperature incineration to prevent NOx emissions[1].
Physical State Solid (Powder)Prone to aerosolization. Requires wet-wiping or solvent-dampened sweeping for spills to prevent inhalation[4][5].
Solubility Low in water; Soluble in organic solventsCannot be flushed down aqueous drains; must be strictly segregated into organic waste carboys[2].
Health Hazards H302 (Harmful if swallowed), H315, H319, H335Necessitates strict PPE (nitrile gloves, goggles) and handling exclusively within a certified fume hood[2][6].
Environmental Aquatic Toxicity (H400-class for indoles)High environmental persistence requires complete containment and destruction via licensed facilities[3].

Causality in Waste Segregation

Why do we segregate Methyl 2-(4-formyl-1H-indol-1-yl)acetate strictly into non-halogenated, nitrogen-containing organic waste?

  • Nitrogenous Combustion Byproducts : The indole ring contains a nitrogen atom. When incinerated at standard municipal temperatures, it generates toxic nitrogen oxides (NOx)[1]. Segregating this into designated chemical waste allows facilities to route it to high-temperature incinerators equipped with alkaline scrubbers[7].

  • Aquatic Persistence : Indole derivatives typically exhibit high toxicity to aquatic invertebrates (e.g., Daphnia magna) and possess low environmental mobility due to poor water solubility[2][3]. Discharging even trace amounts into municipal wastewater systems compromises environmental integrity and violates regulatory standards.

Step-by-Step Disposal Workflows

Workflow 1: Routine Laboratory Waste Disposal (Solutions & Aliquots)

When the compound is dissolved in solvents (e.g., DMSO, DMF, or DCM) during synthesis or assay preparation, follow this self-validating transfer protocol:

  • Validation of Compatibility : Ensure the primary waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong bases. Causality: Strong bases can trigger exothermic aldol condensations with the formyl group, potentially pressurizing the waste container.

  • Transfer : Using a dedicated funnel, transfer the liquid waste into a designated "Non-Halogenated Organic Waste" container (if dissolved in DMSO/DMF) or "Halogenated Waste" (if dissolved in DCM).

  • Decontamination & Rinsing : Triple-rinse the original reaction glassware with a compatible, volatile solvent (e.g., acetone or ethanol). Transfer all rinsate to the waste container.

    • Self-Validation Step: Visually inspect the glassware under a long-wave UV lamp (365 nm). Many indole derivatives exhibit distinct fluorescence; an absence of fluorescence confirms complete transfer.

  • Labeling : Clearly label the container with "Contains: Methyl 2-(4-formyl-1H-indol-1-yl)acetate (Indole derivative), Toxic/Irritant".

Workflow 2: Solid Spill Cleanup and Decontamination

In the event of a powder spill, immediate containment is required to prevent the inhalation of irritating dust[4][5].

  • PPE Escalation : Don a particulate respirator (N95 or P100) if the spill occurs outside a fume hood, along with double nitrile gloves and safety goggles[4][7].

  • Dust Suppression : Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol) to suppress aerosolization, or cover the spill with an inert, solvent-dampened absorbent pad[5].

  • Mechanical Collection : Use non-sparking tools (e.g., a conductive plastic scoop) to collect the dampened solid and absorbent material[5]. Place the material into a wide-mouth, high-density polyethylene (HDPE) solid waste container.

  • Surface Decontamination : Wipe the affected area with a towel soaked in ethanol, followed by soap and water, to remove residual traces[4]. Place all used towels into the solid waste container.

  • Final Sealing : Seal the container tightly, label it as "Hazardous Solid Waste - Indole Spill Cleanup," and transfer it to your facility's central waste accumulation area.

Waste Routing Diagram

WasteRouting Start Methyl 2-(4-formyl-1H-indol-1-yl)acetate Waste Generation Solid Solid Waste (Powder / Spill Cleanup) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidContainer HDPE Solid Waste Container (Seal & Label) Solid->SolidContainer Non-sparking tools LiquidContainer Organic Waste Carboy (Segregate by Halogen content) Liquid->LiquidContainer Triple rinse Facility Licensed Waste Management Facility SolidContainer->Facility LiquidContainer->Facility Incineration High-Temp Incineration (with NOx Scrubbers) Facility->Incineration Final Destruction

Caption: Operational workflow for the segregation, containment, and final destruction of indole-based chemical waste.

Final Destruction Logistics

The ultimate, legally compliant disposal method for Methyl 2-(4-formyl-1H-indol-1-yl)acetate is high-temperature incineration[7]. Once transferred to a licensed waste management facility, the material is dissolved or mixed with a highly combustible solvent and atomized into an industrial incinerator[3].

Because of the indole core, the facility must utilize post-combustion environmental protection equipment—specifically alkaline scrubbers—to neutralize the resulting nitrogen oxides (NOx) before any atmospheric release[1][7]. Never attempt to neutralize or chemically degrade this compound in the laboratory as a substitute for professional incineration.

References

  • [6] Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032 - PubChem. National Institutes of Health (NIH).6

  • [7] SAFETY DATA SHEET: Formylindole Modifier-CE Phosphoramidite. Link Technologies Ltd. 7

  • [2] SAFETY DATA SHEET: 7-Formylindole. Thermo Fisher Scientific. 2

  • [3] INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. 3

  • [4] SAFETY DATA SHEET 5-Formylindole-CE Phosphoramidite (10-1934-xx). Glen Research. 4

  • [1] INDOLE (2-13C, 98%) Safety Data Sheet. Cambridge Isotope Laboratories. 1

  • [5] 500788 indole f&f safety data sheet. Vigon International.5

Sources

Handling

Personal protective equipment for handling Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Handling Methyl 2-(4-formyl-1H-indol-1-yl)acetate requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized indole derivative featuring both a reactive formyl group and an acetate es...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Methyl 2-(4-formyl-1H-indol-1-yl)acetate requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized indole derivative featuring both a reactive formyl group and an acetate ester, this compound is highly valued in drug discovery—particularly in the synthesis of receptor tyrosine kinase inhibitors [1]. However, its structural properties dictate specific logistical and protective measures to mitigate occupational hazards.

This guide provides an authoritative, self-validating operational framework for researchers handling this chemical, ensuring both personnel safety and experimental integrity.

Mechanistic Risk Profile & Causality

To design an effective safety protocol, we must first understand why the compound behaves as it does. Methyl 2-(4-formyl-1H-indol-1-yl)acetate is typically encountered as a solid powder. Its hazard profile is driven by two primary structural features:

  • The Formyl Group (-CHO): Acts as an electrophilic center. If aerosolized dust contacts the mucous membranes of the respiratory tract or the conjunctiva of the eye, it can react with nucleophilic residues on biological proteins, leading to acute irritation [2].

  • The Indole Core & Acetate Ester: These confer significant lipophilicity. If the powder contacts bare skin, the compound can rapidly partition into the lipid bilayers of the epidermis, causing localized contact dermatitis [3].

Consequently, analogous formylindole derivatives are universally classified under GHS as Skin Irritant Category 2 (H315) , Eye Irritant Category 2 (H319) , and Specific Target Organ Toxicity - Single Exposure Category 3 (H335) [4].

HazardMitigation cluster_exposure Exposure Routes & Physiological Targets cluster_mitigation PPE & Engineering Controls Compound Methyl 2-(4-formyl-1H-indol-1-yl)acetate Inhalation Inhalation (Dust Particulates) Compound->Inhalation Dermal Dermal Contact Compound->Dermal Ocular Ocular Contact Compound->Ocular RespTract Respiratory Irritation (STOT SE 3) Inhalation->RespTract Skin Skin Irritation (Category 2) Dermal->Skin Eye Severe Eye Irritation (Category 2) Ocular->Eye Hood Chemical Fume Hood (>100 LFM) Hood->Inhalation Blocks Gloves Nitrile Gloves (>0.11mm) Gloves->Dermal Blocks Goggles Splash Goggles (EN 166) Goggles->Ocular Blocks

Hazard exposure routes for formylindole derivatives and corresponding PPE mitigation strategies.

Quantitative PPE & Hazard Specifications

To ensure a standardized approach across your laboratory, adhere to the following quantitative specifications.

ParameterSpecification / DataCausality / Rationale
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Electrophilic formyl group and lipophilic indole core penetrate and irritate biological tissues.
Glove Material Nitrile (Minimum 0.11 mm thickness)Nitrile provides superior chemical resistance to solid organic esters compared to latex, preventing dermal penetration.
Eye Protection ANSI Z87.1 / EN 166 Splash GogglesForms a seal around the eyes, protecting against micro-particulate dust generated during weighing.
Ventilation Fume Hood (Face velocity 80-120 FPM)Captures aerosolized powder before it enters the breathing zone, preventing respiratory tract irritation.
Storage Temp. 2°C to 8°C (Refrigerated)Prevents thermal degradation and oxidation of the formyl group, maintaining chemical integrity.

Self-Validating Operational Workflow

Do not treat safety protocols as a mere checklist. The following methodology incorporates built-in validation steps to ensure that your protective measures are actively functioning before you expose yourself to the chemical.

OperationalWorkflow Start Pre-Operation Setup PPE Don PPE & Validate Gloves Start->PPE HoodCheck Verify Fume Hood Airflow PPE->HoodCheck Weighing Weighing & Transfer (Anti-static tools) HoodCheck->Weighing Reaction Execute Synthesis/Assay Weighing->Reaction Cleanup Decontaminate Surfaces Reaction->Cleanup Disposal Dispose as Solid Organic Waste Cleanup->Disposal

Step-by-step operational workflow for safely handling Methyl 2-(4-formyl-1H-indol-1-yl)acetate.

Phase 1: Preparation and Validation
  • Glove Integrity Check: Before donning, trap air inside your nitrile gloves and squeeze. Validation: If the glove holds pressure for 5 seconds without deflating, there are no micro-tears. Don the gloves, ensuring they overlap the cuffs of your flame-retardant lab coat.

  • Ventilation Verification: Turn on the chemical fume hood. Tape a small (1x3 inch) strip of tissue paper to the bottom edge of the sash. Validation: If the tissue pulls steadily inward toward the baffle, directional airflow is confirmed. Keep the sash at or below the certified operating height (usually 18 inches).

Phase 2: Material Handling
  • Equilibration: Remove the sealed vial of Methyl 2-(4-formyl-1H-indol-1-yl)acetate from the refrigerator and place it in a desiccator to warm to room temperature. Causality: Opening a cold vial introduces ambient moisture, which can degrade the ester linkage over time.

  • Static Mitigation: Wipe your spatulas and the weighing boat with an anti-static gun or a slightly damp lint-free wipe. Causality: Indole powders are highly prone to static cling. Static discharge can cause the powder to aerosolize unexpectedly, bypassing your primary containment.

  • Transfer: Open the vial strictly inside the validated fume hood. Transfer the required mass using smooth, slow motions to minimize dust generation.

Phase 3: Spill Management & Disposal Plan
  • Immediate Decontamination: Once weighing is complete, wipe down the balance pan and surrounding hood surfaces with a paper towel lightly dampened with water or a mild soap solution. Causality: Damp wiping captures fine particulates; dry sweeping will aerosolize the hazard [4].

  • Spill Response: In the event of a larger powder spill outside the hood, immediately don an N95 or P100 particulate respirator. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Waste Disposal: Dispose of all contaminated weighing boats, wipes, and residual chemical as Combustible Solid Organic Waste . Do not flush down the sink, as indole derivatives can be toxic to aquatic life and disrupt biological wastewater treatment processes.

References

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. [Link]

  • Safety Data Sheet: 3-Formylindole-1-acetic acid. Fisher Scientific. [Link]

  • Safety Data Sheet: 5-Formylindole-CE Phosphoramidite. Glen Research. [Link]

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